Abiraterone Decanoate
説明
This compound is the decanoate form of abiraterone, a steroidal compound with antiandrogen activity. Abiraterone inhibits the enzymatic activity of steroid 17alpha-monooxygenase (17alpha-hydrolase/C17,20 lyase complex; CYP17A1), a member of the cytochrome p450 family that catalyzes the 17alpha-hydroxylation of steroid intermediates involved in testosterone synthesis. Administration of this agent may suppress testosterone production by both the testes and the adrenals to castrate-range levels.
This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
Structure
3D Structure
特性
CAS番号 |
2486052-18-8 |
|---|---|
分子式 |
C34H49NO2 |
分子量 |
503.8 g/mol |
IUPAC名 |
[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] decanoate |
InChI |
InChI=1S/C34H49NO2/c1-4-5-6-7-8-9-10-13-32(36)37-27-18-20-33(2)26(23-27)14-15-28-30-17-16-29(25-12-11-22-35-24-25)34(30,3)21-19-31(28)33/h11-12,14,16,22,24,27-28,30-31H,4-10,13,15,17-21,23H2,1-3H3/t27-,28-,30-,31-,33-,34+/m0/s1 |
InChIキー |
XPCSGTPPHYORKJ-YHXMLEJGSA-N |
異性体SMILES |
CCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC=C4C5=CN=CC=C5)C)C |
正規SMILES |
CCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC=C4C5=CN=CC=C5)C)C |
製品の起源 |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis of Abiraterone Decanoate from Dehydroepiandrosterone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abiraterone (B193195), a potent and selective inhibitor of the CYP17A1 enzyme, is a critical therapeutic agent in the treatment of castration-resistant prostate cancer. Its prodrug, Abiraterone Acetate (B1210297), is the clinically approved form. This technical guide details the synthetic pathway to a long-chain ester prodrug, Abiraterone Decanoate, starting from the readily available steroid precursor, Dehydroepiandrosterone (B1670201) (DHEA). The synthesis involves a multi-step conversion of DHEA to the core Abiraterone molecule, followed by a final esterification step. This document provides a comprehensive overview of the synthetic routes, detailed experimental protocols, and quantitative data to support process development and optimization.
Introduction: Mechanism of Action
Abiraterone's therapeutic effect stems from its inhibition of 17α-hydroxylase/C17,20-lyase (CYP17A1), a key enzyme in the androgen biosynthesis pathway.[1][2] CYP17A1 catalyzes two crucial reactions: the conversion of pregnenolone (B344588) and progesterone (B1679170) to their 17α-hydroxy derivatives and the subsequent formation of dehydroepiandrosterone (DHEA) and androstenedione.[1][2] By blocking this enzyme, Abiraterone effectively suppresses the production of testosterone (B1683101) and other androgens that fuel the growth of prostate cancer cells.[3] Abiraterone Acetate is the prodrug form that is converted to the active Abiraterone in vivo.[3] Long-chain ester prodrugs like this compound are explored for potential benefits such as altered bioavailability and pharmacokinetic profiles.[4]
Androgen Biosynthesis Pathway and Abiraterone Inhibition
The following diagram illustrates the central role of CYP17A1 in androgen synthesis and the inhibitory action of Abiraterone.
Overall Synthetic Strategy
The synthesis of this compound from DHEA is conceptually divided into two major stages:
-
Formation of Abiraterone: Conversion of DHEA to the key intermediate, 17-(pyridin-3-yl)androsta-5,16-dien-3β-ol (Abiraterone). This is the most complex stage and involves several alternative routes, typically centered around the formation of a reactive intermediate at the C-17 position, followed by a cross-coupling reaction to introduce the pyridine (B92270) ring.
-
Esterification: Acylation of the 3β-hydroxyl group of Abiraterone with decanoic acid or a derivative to yield the final product, this compound.
Synthesis of Abiraterone from Dehydroepiandrosterone
Several routes have been developed for the synthesis of Abiraterone, often reported for its acetate derivative. The core strategies involve activating the C-17 carbonyl of DHEA (or its 3-acetate protected form) to facilitate the introduction of the pyridine moiety. Two prominent methods are detailed below.
Route A: The Tosylhydrazone Intermediate Method
This route proceeds via the formation of a tosylhydrazone, which then undergoes a palladium-catalyzed cross-coupling reaction.[5][6] This method is noted for being cost-effective and suitable for industrialization.[5]
Step 1: Formation of DHEA-17-Tosylhydrazone DHEA is reacted with p-toluenesulfonyl hydrazide. Often, the 3β-hydroxyl group is first protected as an acetate ester.
Step 2: Cross-Coupling Reaction The resulting hydrazone is coupled with a pyridine source, such as 3-bromopyridine (B30812), in the presence of a palladium catalyst and a suitable base and ligand.
Step 3: Deprotection/Hydrolysis If starting from DHEA-acetate, the 3-acetate group is hydrolyzed to yield Abiraterone.
Route B: The Vinyl Iodide Intermediate Method
This pathway involves the conversion of the C-17 ketone into a vinyl iodide, which is then used in a Suzuki coupling reaction.[1][7]
Step 1: Formation of Hydrazone Intermediate DHEA-3-acetate is reacted with hydrazine (B178648) hydrate (B1144303) in a partial Wolff-Kishner reduction to form the corresponding hydrazone.[1]
Step 2: Barton Vinyl Iodide Synthesis The hydrazone is treated with iodine in the presence of a strong, non-nucleophilic base like tetramethylguanidine (TMG) to form the 17-iodo intermediate.[1]
Step 3: Suzuki Coupling The vinyl iodide is coupled with diethyl(3-pyridyl)borane (B1298667) using a palladium catalyst to yield Abiraterone Acetate.[1]
Step 4: Deacetylation The acetate group is removed to give the free 3β-hydroxyl of Abiraterone, ready for esterification.
Synthesis of this compound from Abiraterone
The final step is the esterification of Abiraterone's 3β-hydroxyl group with decanoic acid. This can be achieved using standard carbodiimide-mediated coupling methods.[4]
Step 1: Esterification Abiraterone is reacted with decanoic acid in the presence of a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), a base like triethylamine (B128534) (TEA), and a catalytic amount of 4-Dimethylaminopyridine (DMAP).[4]
Experimental Protocols
Protocol 5.1: Synthesis of Abiraterone via Tosylhydrazone Route (Adapted from Abiraterone Acetate Synthesis)
-
Step A: DHEA-Acetate-17-Tosylhydrazone Synthesis:
-
Dissolve Dehydroepiandrosterone Acetate (1 eq.) and p-toluenesulfonyl hydrazide (1.2 eq.) in ethanol.
-
Heat the mixture to reflux (approx. 80 °C) for 12-24 hours.[8]
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
The product often precipitates and can be collected by filtration, washed with cold ethanol, and dried under vacuum.
-
-
Step B: Cross-Coupling to form Abiraterone Acetate:
-
To a solution of the tosylhydrazone (1 eq.) and 3-bromopyridine (1.5 eq.) in an anhydrous solvent such as 1,4-dioxane, add a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%) and a ligand (e.g., Xphos, 4-10 mol%).[5]
-
Add a base (e.g., LiOtBu, 2.5 eq.) to the mixture.[5]
-
Heat the reaction mixture under an inert atmosphere (Nitrogen or Argon) at 100-110 °C for 4-8 hours.[5]
-
After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography or recrystallization to obtain Abiraterone Acetate.
-
-
Step C: Hydrolysis to Abiraterone:
-
Dissolve Abiraterone Acetate in a mixture of methanol (B129727) and a base (e.g., potassium carbonate or sodium hydroxide).
-
Stir at room temperature until the reaction is complete (monitored by TLC).
-
Neutralize the mixture and extract the product with an organic solvent.
-
Purify as needed to yield Abiraterone.
-
Protocol 5.2: Synthesis of this compound
-
Dissolve Abiraterone (1 eq.), decanoic acid (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.) in an anhydrous solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.5 eq.) and triethylamine (1.5 eq.) to the mixture.[4]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, dilute with DCM and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield pure this compound.
Data Presentation
The following tables summarize typical yields for the synthesis of Abiraterone Acetate, which serves as a proxy for the formation of the core Abiraterone structure.
| Route | Key Intermediate | Step | Reported Yield | Reference |
| A | Tosylhydrazone | Formation of Tosylhydrazone | 91.6% | [5] |
| A | Tosylhydrazone | Cross-Coupling & Acetylation | 51.9% (overall, 3 steps) | [5][6] |
| B | Vinyl Iodide | Formation of Hydrazone | ~70% (isolated) | [1] |
| B | Vinyl Iodide | Overall Yield (4 steps) | 43.5% | [9] |
Table 1: Comparison of Reported Yields for Key Synthetic Steps to Abiraterone Acetate.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Dehydroepiandrosterone (DHEA) | C19H28O2 | 288.43 |
| Abiraterone | C24H31NO | 349.51 |
| Abiraterone Acetate | C26H33NO2 | 391.54 |
| This compound | C34H49NO2 | 503.76 |
Table 2: Molecular Properties of Key Compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Abiraterone Acetate | C26H33NO2 | CID 9821849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US10792292B2 - Abiraterone prodrugs - Google Patents [patents.google.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. CN104262447A - Preparation method of abiraterone acetate - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Abiraterone Decanoate as a CYP17A1 Inhibitor: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Abiraterone (B193195) Decanoate (B1226879), a long-acting injectable prodrug of the potent CYP17A1 inhibitor, abiraterone. The document details the molecular interactions with its target, the resulting impact on steroidogenesis, and the pharmacokinetic and pharmacodynamic profile compared to its orally administered counterpart, abiraterone acetate (B1210297).
The Target: Cytochrome P450 17A1 (CYP17A1)
CYP17A1 is a critical enzyme in the androgen biosynthesis pathway, primarily located in the endoplasmic reticulum of the adrenal glands, gonads, and, significantly, in prostate tumor cells.[1] This enzyme exhibits dual functionality, catalyzing two sequential and vital reactions:[2][3]
-
17α-hydroxylase activity: This function is responsible for the conversion of pregnenolone (B344588) and progesterone (B1679170) into their 17α-hydroxy derivatives, 17α-hydroxypregnenolone and 17α-hydroxyprogesterone, respectively.[3][4]
-
17,20-lyase activity: In a subsequent step, CYP17A1 cleaves the C17-20 bond of these 17α-hydroxylated intermediates to produce the primary androgen precursors, dehydroepiandrosterone (B1670201) (DHEA) and androstenedione.[3][4]
The androgens derived from these precursors, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), are the primary drivers for the growth and proliferation of prostate cancer cells.[5] Consequently, inhibiting CYP17A1 presents a powerful therapeutic strategy to suppress androgen production at its source, not only in the testes and adrenal glands but also within the tumor microenvironment itself.[1][5]
Mechanism of Inhibition by Abiraterone
Abiraterone is a potent and selective inhibitor of CYP17A1.[1][6] Its mechanism is characterized as a slow, tight-binding inhibition, which unfolds in a two-step, induced-fit process:[7][8]
-
Initial Reversible Binding: Abiraterone initially binds to the active site of the CYP17A1 enzyme in a reversible fashion.[1][7]
-
Isomerization to a High-Affinity Complex: Following the initial binding, a slow isomerization occurs, leading to the formation of a highly stable, high-affinity complex between abiraterone and the enzyme.[1][7]
This tight binding results in a prolonged and sustained inhibition of the enzyme's activity, even as systemic concentrations of the drug may decrease.[7][8] The pyridine (B92270) nitrogen of abiraterone coordinates with the heme iron atom within the active site of CYP17A1, which is crucial for its catalytic activity, thereby blocking the enzyme's function.[7]
Abiraterone Decanoate (PRL-02): A Long-Acting Formulation
This compound (PRL-02) is a novel, long-acting intramuscular depot formulation of an abiraterone prodrug.[9][10] This formulation is designed to provide a slow and sustained release of abiraterone, leading to significant differences in its pharmacokinetic and pharmacodynamic profile compared to the daily oral administration of abiraterone acetate.[10][11]
Key advantages of the decanoate formulation include:
-
Sustained Androgen Suppression: Single intramuscular injections of this compound have demonstrated sustained suppression of testosterone for extended periods, up to 14 weeks in preclinical models.[10][12]
-
Lower and More Stable Plasma Concentrations: The depot formulation results in lower peak plasma concentrations (Cmax) and less variability in drug exposure compared to oral abiraterone acetate.[10][12] This may reduce the risk of adverse effects associated with high peak concentrations, such as hepatotoxicity.[11][12]
-
Preferential Lyase Inhibition: Clinical data suggests that PRL-02 preferentially inhibits the 17,20-lyase activity of CYP17A1 with minimal inhibition of the 17α-hydroxylase activity.[10][13] This leads to a potent blockade of androgen production while causing only minimal changes in upstream steroids like progesterone and corticosterone, potentially reducing the need for concomitant glucocorticoid administration to manage mineralocorticoid excess.[10][13][14]
-
Enhanced Tissue Distribution: Preclinical studies in rats have shown that while plasma exposure of abiraterone is lower with PRL-02 compared to oral abiraterone acetate, the total abiraterone equivalents (free abiraterone plus the prodrug) are greater in target tissues such as the adrenal glands, testes, lymph nodes, and bone.[15][16]
Quantitative Data
The following tables summarize key quantitative data from preclinical and clinical studies of abiraterone and this compound.
Table 1: In Vitro Inhibitory Activity of Abiraterone
| Parameter | Enzyme Activity | Value | Reference |
| IC50 | CYP17A1 17α-hydroxylase | 15 nM | [6] |
| IC50 | CYP17A1 17,20-lyase | 2.5 nM | [6] |
| Ki* (final high-affinity complex) | CYP17A1 | 0.39 nM | [7][8] |
Table 2: Pharmacokinetic Comparison of this compound (IM) vs. Abiraterone Acetate (Oral) in Intact Male Rats (Day 14)
| Parameter | This compound (PRL-02) | Abiraterone Acetate (AA) | Reference |
| Plasma Abiraterone Concentration | 1.15 – 1.37 ng/mL | 5.6 - 210 ng/mL | [15][16] |
| Tissue Exposure (AUC0-24) of Total Abiraterone Equivalents | Greater in adrenal, testes, lymph node, and bone | Greater in liver and brain | [15][16] |
Table 3: Pharmacodynamic Effects in Preclinical Models
| Model | Treatment | Effect on Testosterone (T) | Reference |
| Castrated Cynomolgus Monkeys | Single IM this compound | Sustained T suppression for 14 weeks | [11][12] |
| Intact Male Rats | Single IM PRL-02 (90 mg/kg) | 75% reduction in plasma T at Day 14 | [15][16] |
| Intact Male Rats | Daily Oral AA (90 mg/kg) | 98% reduction in plasma T after 14 days | [15][16] |
Table 4: Clinical Data from Phase 1/2a Study of this compound (PRL-02)
| Dose Level (IM, every 12 weeks) | Effect on Testosterone (T) | PSA50 Response | Reference |
| ≥ 720mg | 9 of 11 patients had a 90% reduction in T or values ≤ 1ng/dL at day 28 | 8 of 10 patients with post-baseline results | [10] |
Experimental Protocols
Preclinical Evaluation in Cynomolgus Monkeys [11][12]
-
Animal Model: Sexually mature male cynomolgus monkeys were chemically castrated using a Lupron depot.
-
Dosing: Animals received either a single oral dose of abiraterone acetate (5, 15, or 45 mg/kg) or a single intramuscular injection of this compound (10, 30, or 100 mg/kg).
-
Sample Analysis: Plasma samples were collected to analyze concentrations of the prodrug, abiraterone, and various steroids using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Preclinical Evaluation in Intact Male Rats [15][16]
-
Animal Model: Sexually mature male rats.
-
Dosing: Animals were administered a single intramuscular dose of PRL-02 (90 mg/kg), daily oral abiraterone acetate (90 mg/kg), or a vehicle control.
-
Sample Collection: Biological samples were collected on Day 7 and Day 14 post-dosing.
-
Analysis: Drug and androgen concentrations were determined by LC-MS/MS. Testicular CYP17 hydroxylase activity was measured ex vivo on Day 14.
Phase 1/2a Clinical Trial of this compound (PRL-02) [10][13]
-
Study Design: An open-label, multicenter, Phase 1/2a study (NCT04729114) with a standard 3+3 dose-escalation design in Phase 1 to determine the recommended Phase 2 dose.
-
Patient Population: Patients with metastatic castration-sensitive or castration-resistant prostate cancer.
-
Intervention: Intramuscular administration of PRL-02 every 12 weeks at escalating doses (180, 360, 720, 1260, 1800mg) with daily oral dexamethasone.
-
Endpoints: Primary endpoints included safety and tolerability. Pharmacokinetic and pharmacodynamic assessments (testosterone, PSA, and other steroid levels) were also conducted.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. CYP17A1 - Wikipedia [en.wikipedia.org]
- 3. Human cytochrome CYP17A1. The structural basis for compromised lyase activity with 17-hydroxyprogesterone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Abiraterone acetate? [synapse.patsnap.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Slow-, Tight-Binding Inhibition of CYP17A1 by Abiraterone Redefines Its Kinetic Selectivity and Dosing Regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Slow-, Tight-Binding Inhibition of CYP17A1 by Abiraterone Redefines Its Kinetic Selectivity and Dosing Regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ASCO – American Society of Clinical Oncology [asco.org]
- 10. ascopubs.org [ascopubs.org]
- 11. ASCO – American Society of Clinical Oncology [asco.org]
- 12. ascopubs.org [ascopubs.org]
- 13. ASCO – American Society of Clinical Oncology [asco.org]
- 14. urotoday.com [urotoday.com]
- 15. ascopubs.org [ascopubs.org]
- 16. ASCO – American Society of Clinical Oncology [asco.org]
Abiraterone Decanoate: A Long-Acting Intramuscular Prodrug for Sustained Androgen Ablation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Abiraterone (B193195) acetate (B1210297), an orally administered prodrug of the potent CYP17A1 inhibitor abiraterone, has revolutionized the treatment of advanced prostate cancer. However, its oral administration is associated with a significant food effect, high pharmacokinetic variability, and the need for daily dosing, which can impact patient adherence and therapeutic efficacy. To address these limitations, abiraterone decanoate (B1226879), a long-acting intramuscular (IM) depot prodrug, has been developed. This technical guide provides a comprehensive overview of abiraterone decanoate, covering its synthesis, formulation, mechanism of action, and preclinical and clinical development. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to enable researchers to understand and potentially replicate pivotal experiments.
Introduction
Androgen deprivation therapy (ADT) remains the cornerstone of treatment for advanced prostate cancer. However, the disease eventually progresses to a castration-resistant state (CRPC), where tumors continue to grow despite low levels of circulating testosterone (B1683101). A key driver of CRPC is the intratumoral synthesis of androgens. Abiraterone, a potent and selective inhibitor of CYP17A1 (17α-hydroxylase/17,20-lyase), effectively blocks the production of androgens in the testes, adrenal glands, and the tumor microenvironment.[1]
The currently marketed formulation, abiraterone acetate, is an orally administered prodrug that is rapidly hydrolyzed to abiraterone in vivo.[2] While effective, its oral bioavailability is poor and significantly affected by food, necessitating administration on an empty stomach.[3][4] This can lead to high peak plasma concentrations that may be associated with adverse effects such as hepatotoxicity, and low trough concentrations that could result in suboptimal CYP17 inhibition.[3][4]
This compound (PRL-02 or ASP5541) has been designed as a long-acting, intramuscular (IM) depot formulation to overcome the challenges associated with oral abiraterone acetate.[3][5] By forming a depot in the muscle tissue, this compound is slowly released into circulation and subsequently hydrolyzed to the active moiety, abiraterone. This approach aims to provide sustained and consistent therapeutic concentrations of abiraterone over an extended period, potentially improving the safety and efficacy profile, and offering a more convenient dosing regimen for patients.[6]
Synthesis and Formulation
Synthesis of this compound
Inferred Experimental Protocol: Synthesis of this compound
-
Dissolution: Dissolve abiraterone in a suitable aprotic solvent, such as dichloromethane (B109758) or chloroform, in a reaction flask.
-
Base Addition: Add an appropriate base, such as triethylamine, to the reaction mixture.
-
Acylation: Slowly add decanoyl chloride (or another activated form of decanoic acid) to the stirred solution at a controlled temperature, typically 0-5°C.
-
Reaction: Allow the reaction to proceed at room temperature for a specified period (e.g., 3 hours), monitoring the progress by a suitable analytical method like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, quench the reaction and perform an aqueous work-up to remove unreacted reagents and byproducts. This typically involves washing the organic layer with water and a mild base solution (e.g., sodium bicarbonate).
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone) to yield pure this compound.
Formulation for Intramuscular Injection
This compound is formulated as a sterile solution for intramuscular depot injection. The formulation is designed to be a stable, long-acting preparation that allows for the slow release of the prodrug from the injection site. A patent describing abiraterone prodrugs outlines a typical formulation composition.[7]
Table 1: Example Formulation of this compound for IM Injection
| Component | Purpose | Example Concentration |
| This compound | Active Prodrug | ~200 mg/mL |
| Corn Oil | Vehicle | 70% (v/v) |
| Benzyl (B1604629) Alcohol | Preservative/Solubilizer | 10% (v/v) |
| Benzyl Benzoate (B1203000) | Co-solvent/Solubilizer | 20% (v/v) |
Experimental Protocol: Preparation of Sterile this compound Formulation
-
Weighing and Mixing: Accurately weigh the required amount of this compound and place it in a sterile vial.
-
Solvent Addition: Add the specified volumes of benzyl alcohol and benzyl benzoate to the vial.
-
Dissolution: Mix the contents of the vial until the this compound is completely dissolved.
-
Vehicle Addition: Add the corn oil to the mixture and mix thoroughly to ensure a homogenous solution.
-
Sterilization: The final solution should be sterilized, for example, by filtration through a sterile filter, and filled into sterile vials under aseptic conditions.
Mechanism of Action and Pharmacokinetics
Signaling Pathway and Mechanism of Action
Following intramuscular injection, this compound forms a depot from which it is slowly released into the systemic circulation. In the plasma, it is hydrolyzed by esterases to release the active drug, abiraterone. Abiraterone then acts as a potent inhibitor of the CYP17A1 enzyme, which is crucial for androgen biosynthesis.[8] By inhibiting both the 17α-hydroxylase and 17,20-lyase activities of CYP17A1, abiraterone effectively blocks the synthesis of testosterone and other androgens in the testes, adrenal glands, and prostate tumors.[1]
Pharmacokinetics
Preclinical and clinical studies have demonstrated the long-acting pharmacokinetic profile of this compound.
Table 2: Comparative Pharmacokinetic Parameters of Abiraterone after Administration of this compound (IM) and Abiraterone Acetate (Oral)
| Species | Formulation | Dose | Cmax (ng/mL) | AUC | T1/2 | Reference |
| Rat | This compound (IM) | 90 mg/kg (single) | 1.15 - 1.37 (Day 14) | Greater in target tissues (adrenal, testes, lymph node, bone) than oral AA | - | [9][10] |
| Rat | Abiraterone Acetate (Oral) | 90 mg/kg (daily) | 5.6 - 210 (Day 14) | Greater in non-target tissues (liver, brain) than IM AD | - | [9][10] |
| Human | This compound (IM, ASP5541) | 1,260 mg (every 84 days) | ~2.5 (steady-state) | - | ~25 days | [11] |
| Human | Abiraterone Acetate (Oral) | 1,000 mg (daily) | ~33.33 (steady-state average) | - | - | [11] |
Note: Direct comparison of AUC values between studies is challenging due to differences in study design and reporting.
The data clearly show that intramuscular this compound results in significantly lower peak plasma concentrations (Cmax) of abiraterone compared to oral abiraterone acetate, while still achieving potent and sustained androgen suppression.[3][4][11] This flattened pharmacokinetic profile may contribute to an improved safety profile by avoiding the high peak concentrations associated with oral dosing.[3][4]
Preclinical and Clinical Efficacy
Preclinical Studies
Studies in castrated cynomolgus monkeys and intact male rats have demonstrated the potent and long-lasting pharmacological activity of this compound.
Experimental Workflow: Preclinical Pharmacokinetic/Pharmacodynamic Study in Monkeys
Table 3: Summary of Preclinical Efficacy Data
| Species | Study Design | Key Findings | Reference |
| Cynomolgus Monkey (castrated) | Single IM injection of this compound (10, 30, or 100 mg/kg) vs. single oral dose of abiraterone acetate (5, 15, or 45 mg/kg) | - this compound led to a 99.7% maximum decrease in testosterone from castrate baseline, compared to 98.6% for abiraterone acetate. - Sustained testosterone suppression was observed for 14 weeks with a single dose of this compound. - Abiraterone plasma concentrations were much lower with this compound compared to oral abiraterone acetate. | [3][4] |
| Rat (intact male) | Single IM injection of this compound (90 mg/kg) vs. daily oral abiraterone acetate (90 mg/kg) | - Single dose of this compound resulted in a 75% reduction in plasma testosterone at Day 14. - Daily oral abiraterone acetate resulted in a 98% reduction in plasma testosterone after 14 days. - Testicular CYP17 enzyme activity was blocked as effectively by single-dose IM this compound as by daily oral abiraterone acetate. | [9][10] |
Clinical Studies
A Phase 1/2a clinical trial (NCT04729114) is evaluating the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound (PRL-02/ASP5541) in patients with advanced prostate cancer.[5][6]
Table 4: Summary of Phase 1 Clinical Trial Data (ASP5541/PRL-02)
| Parameter | Dose Escalation (180-1,800 mg every 84 days) | Recommended Phase 2 Dose (1,260 mg every 84 days) | Reference |
| Testosterone Suppression | Dose-dependent reduction in testosterone. | 90% of patients achieved testosterone suppression to ≤ 1 ng/dL by day 28 of the first cycle. | [5][11] |
| PSA Response | At doses of 720 mg and above, a PSA decline of ≥50% was observed in 8 of 10 evaluable patients. | - | [5] |
| Safety and Tolerability | Generally well-tolerated. Minimal and transient changes in upstream steroids (e.g., progesterone) were observed at doses of 1,260 mg and lower. | - | [5] |
These early clinical findings suggest that this compound administered every 84 days is well-tolerated and achieves profound and sustained testosterone suppression, supporting its potential as a long-acting alternative to daily oral abiraterone acetate.[5][11]
Analytical Methodology
The quantification of this compound, abiraterone, and relevant steroids in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard analytical technique for this purpose.
Experimental Protocol: LC-MS/MS Analysis of Abiraterone and Prodrugs
-
Sample Preparation:
-
For plasma or serum samples, a protein precipitation or liquid-liquid extraction is typically performed.
-
For example, add an organic solvent (e.g., acetonitrile (B52724) or methyl tert-butyl ether) to the plasma sample containing an internal standard (e.g., deuterated abiraterone).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Separation:
-
Use a suitable reverse-phase HPLC column (e.g., C18).
-
Employ a gradient or isocratic elution with a mobile phase typically consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid).
-
-
Mass Spectrometric Detection:
-
Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Monitor the specific precursor-to-product ion transitions for abiraterone, this compound, and the internal standard in multiple reaction monitoring (MRM) mode.
-
-
Quantification:
-
Construct a calibration curve using standards of known concentrations.
-
Determine the concentrations of the analytes in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
-
Conclusion and Future Directions
This compound represents a promising advancement in the treatment of advanced prostate cancer. As a long-acting intramuscular prodrug, it offers the potential for improved patient convenience and adherence, a more favorable pharmacokinetic profile with reduced peak-to-trough fluctuations, and a potentially better safety profile compared to daily oral abiraterone acetate. The preclinical and early clinical data are encouraging, demonstrating potent and sustained androgen suppression.
Further research is needed to fully elucidate the long-term efficacy and safety of this compound in larger patient populations. The ongoing Phase 2a study will provide more definitive data on its clinical utility. Additionally, investigations into the potential for reduced glucocorticoid requirements with this formulation are warranted. If successful, this compound could become a valuable new treatment option for patients with advanced prostate cancer, offering a more convenient and potentially safer and more effective means of achieving profound androgen ablation.
References
- 1. An LC-MS/MS method for quantification of abiraterone, its active metabolites D(4)-abiraterone (D4A) and 5α-abiraterone, and their inactive glucuronide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US10792292B2 - Abiraterone prodrugs - Google Patents [patents.google.com]
- 4. bcc.bas.bg [bcc.bas.bg]
- 5. Abiraterone acetate synthesis - chemicalbook [chemicalbook.com]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. IL286048B1 - this compound and its pharmaceutical salts, pharmaceutical preparations containing them, their uses and preparation - Google Patents [patents.google.com]
- 8. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 9. ascopubs.org [ascopubs.org]
- 10. urotoday.com [urotoday.com]
- 11. benchchem.com [benchchem.com]
Preclinical Pharmacology of Abiraterone Decanoate in Prostate Cancer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Abiraterone (B193195) Decanoate (B1226879) (AD), also known as PRL-02 or ASP5541, is a long-acting intramuscular depot formulation of a prodrug of the established anti-prostate cancer agent, abiraterone.[1][2] Preclinical studies in rodent and non-human primate models demonstrate that a single intramuscular injection of Abiraterone Decanoate can achieve sustained suppression of testosterone (B1683101), comparable or superior to daily oral administration of Abiraterone Acetate (B1210297) (AA).[3][4] This long-acting formulation leads to lower and less variable plasma concentrations of abiraterone, potentially offering an improved safety profile and greater therapeutic index compared to oral AA.[1][3][4] The primary mechanism of action is the potent and selective inhibition of CYP17A1, a critical enzyme in androgen biosynthesis.[3][5] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, presenting key quantitative data, detailed experimental protocols derived from available literature, and visualizations of relevant pathways and workflows.
Mechanism of Action: Inhibition of CYP17A1
Abiraterone, the active metabolite of this compound, is a potent and selective, irreversible inhibitor of the enzyme 17α-hydroxylase/17,20-lyase (CYP17A1).[3][5] This enzyme is a key player in the androgen biosynthesis pathway, catalyzing two critical reactions: the conversion of pregnenolone (B344588) and progesterone (B1679170) to their 17α-hydroxy derivatives, and the subsequent formation of dehydroepiandrosterone (B1670201) (DHEA) and androstenedione.[6] By blocking CYP17A1, abiraterone effectively shuts down the production of androgens, including testosterone, in the testes, adrenal glands, and within the prostate tumor itself.[6] This leads to a significant reduction in the circulating levels of androgens that drive the growth of prostate cancer.[6] Preclinical evidence suggests that the inhibition of testicular CYP17 enzyme activity by a single dose of intramuscular this compound is as effective as daily oral Abiraterone Acetate.[3]
In Vivo Preclinical Pharmacology
Preclinical studies in intact male rats and castrated male cynomolgus monkeys have been instrumental in characterizing the pharmacokinetic and pharmacodynamic profile of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative findings from these in vivo studies, comparing intramuscular this compound (AD) with oral Abiraterone Acetate (AA).
Table 1: Pharmacodynamic Effects of this compound vs. Abiraterone Acetate in Male Rats
| Parameter | Vehicle | Single IM this compound (90 mg/kg) | Daily Oral Abiraterone Acetate (90 mg/kg) | Citation |
| Plasma Testosterone Reduction | ||||
| Day 7 | - | 81% | - | [3] |
| Day 14 | - | 75% | 98% | [3] |
| Testicular Testosterone Reduction | ||||
| Day 14 | - | 80% | - | [3] |
| Testicular CYP17 Hydroxylase Activity | ||||
| Day 14 | Measurable | No measurable activity | No measurable activity | [3] |
Table 2: Pharmacokinetic and Pharmacodynamic Comparison in Castrated Cynomolgus Monkeys
| Parameter | Single Oral Abiraterone Acetate (5, 15, or 45 mg/kg) | Single IM this compound (10, 30, or 100 mg/kg) | Citation |
| Maximum Plasma Testosterone Decrease from Castrate Baseline | 98.6% | 99.7% | [4] |
| Duration of Testosterone Suppression | Not specified | Sustained for 14 weeks (last timepoint tested) | [4] |
| Abiraterone Plasma Concentrations (Cmax, AUC, Cmin) | Much higher | Much lower than steady-state clinical levels from oral AA | [4] |
Table 3: Tissue Distribution of Total Abiraterone Equivalents (TAE) in Rats (Day 14 AUC0-24)
| Tissue | Single IM this compound | Daily Oral Abiraterone Acetate | Finding | Citation |
| Target Tissues | ||||
| Adrenal | Greater | Lower | Higher exposure from AD | [3] |
| Testes | Greater | Lower | Higher exposure from AD | [3] |
| Lymph Node | Greater | Lower | Higher exposure from AD | [3] |
| Bone | Greater | Lower | Higher exposure from AD | [3] |
| Non-Target Tissues | ||||
| Liver | Lower | Greater | Higher exposure from AA | [3] |
| Brain | Lower | Greater | Higher exposure from AA | [3] |
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments, synthesized from the available literature.
2.2.1. Rat Study Protocol
-
Animal Model: Sexually mature male rats.[3]
-
Study Groups (n=4 per timepoint): [3]
-
Single intramuscular (IM) dose of this compound (90 mg/kg).
-
Daily oral gavage of Abiraterone Acetate (90 mg/kg).
-
IM/oral vehicle (VEH) control.
-
-
Biological Sample Collection: [3]
-
Day 7: Blood samples from the this compound and vehicle groups.
-
Day 14: Blood and tissue samples (adrenals, testes, lymph nodes, bone, liver, brain) from all groups at 2, 6, and 24 hours post-dosing.
-
-
Analytical Methods: [3]
-
Drug and Androgen Concentrations: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) was used to determine the concentrations of abiraterone, its prodrug, and testosterone in plasma and tissues.
-
Testicular CYP17 Hydroxylase Activity: Measured ex vivo on Day 14. The specific assay details were not provided in the abstract.
-
2.2.2. Monkey Study Protocol
-
Animal Model: Sexually mature male cynomolgus monkeys.[4]
-
Pre-treatment: Chemical castration was induced using a Lupron depot.[4]
-
Study Groups (n=3 per dose group): [4]
-
Single oral dose of Abiraterone Acetate (5, 15, or 45 mg/kg).
-
Single IM injection of this compound (10, 30, or 100 mg/kg).
-
Combined activity with glucocorticoid replacement was also evaluated using a single IM dose of dexamethasone (B1670325) (0.5 mg/kg) or weekly doses of methylprednisolone (B1676475) acetate (1.29 mg/kg IM).
-
-
Biological Sample Collection: Plasma samples were collected at various time points.[4]
-
Analytical Methods: [4]
-
Prodrug, Abiraterone, and Steroid Concentrations: Plasma levels were quantified using LC-MS/MS.
-
In Vitro Preclinical Pharmacology
As of the latest available data, there is a notable lack of specific in-vitro studies published on the direct effects of this compound on prostate cancer cell lines. The preclinical development has heavily focused on the in-vivo characterization of this long-acting formulation. It is scientifically presumed that the cytotoxic and anti-proliferative effects are mediated by the active metabolite, abiraterone, following the hydrolysis of the decanoate ester. Standard in-vitro assays for Abiraterone Acetate are well-documented and would likely be adapted for future studies of this compound.
Standard In Vitro Experimental Protocols for Abiraterone
The following protocols are for Abiraterone Acetate and are provided as a reference for the types of in-vitro studies that would be relevant for this compound.
3.1.1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the effect of the compound on the metabolic activity and proliferation of prostate cancer cell lines.
-
Methodology:
-
Cell Culture: Prostate cancer cell lines (e.g., LNCaP, VCaP, PC-3, DU145) are cultured in appropriate media and seeded in 96-well plates.
-
Treatment: Cells are treated with a range of concentrations of the test compound for a specified duration (e.g., 24-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for its conversion to formazan (B1609692) by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized with a solvent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) to quantify the amount of formazan, which is proportional to the number of viable cells.
-
3.1.2. CYP17A1 Inhibition Assay
-
Objective: To directly measure the inhibitory activity of the compound on the CYP17A1 enzyme.
-
Methodology:
-
Enzyme Source: Recombinant human CYP17A1 enzyme.
-
Reaction: The enzyme is incubated with a substrate (e.g., radiolabeled pregnenolone or progesterone) and the test compound at various concentrations.
-
Product Quantification: The formation of the product (e.g., 17α-hydroxyprogesterone or androstenedione) is quantified, typically using techniques like thin-layer chromatography (TLC) and liquid scintillation counting for radiolabeled substrates, or LC-MS/MS for non-radiolabeled substrates.
-
IC50 Determination: The concentration of the compound that causes 50% inhibition of enzyme activity (IC50) is calculated.
-
Visualizations
Experimental Workflows
References
The Dawn of a New Androgen Deprivation Era: A Technical Deep Dive into the Discovery and Development of Abiraterone Decanoate (PRL-02)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, rationale, and preclinical and clinical development of Abiraterone (B193195) Decanoate (B1226879) (PRL-02), a long-acting injectable prodrug of the potent cytochrome P450 17A1 (CYP17A1) inhibitor, abiraterone. Developed by Propella Therapeutics, PRL-02 represents a significant advancement in androgen deprivation therapy for advanced prostate cancer, offering the potential for improved patient convenience, consistent drug exposure, and a favorable safety profile compared to the current standard of care, oral abiraterone acetate (B1210297).
Introduction: The Unmet Need in Advanced Prostate Cancer Treatment
Androgen deprivation therapy remains the cornerstone of treatment for advanced prostate cancer. However, the development of castration-resistant prostate cancer (CRPC) necessitates more potent and targeted therapies. Abiraterone acetate, an oral prodrug of abiraterone, has been a transformative therapy in this setting. Abiraterone potently and irreversibly inhibits CYP17A1, a critical enzyme in the androgen biosynthesis pathway, thereby blocking the production of testosterone (B1683101) and other androgens that fuel prostate cancer growth.
Despite its efficacy, oral abiraterone acetate has limitations, including the need for daily administration, a significant food effect on absorption, and patient adherence challenges. These factors can lead to suboptimal and variable drug exposure, potentially impacting long-term outcomes. The development of a long-acting injectable formulation of abiraterone aims to address these challenges.
The Discovery of Abiraterone Decanoate (PRL-02): A Prodrug Strategy for Sustained Release
The core innovation behind PRL-02 is the strategic esterification of the active drug, abiraterone, with decanoic acid to form this compound. This chemical modification transforms abiraterone into a more lipophilic prodrug, suitable for formulation as a depot injection for intramuscular administration. The decanoate ester is gradually hydrolyzed in the body by endogenous esterases, slowly releasing active abiraterone over an extended period. This approach is designed to maintain therapeutic concentrations of abiraterone with less frequent dosing, thereby improving patient compliance and providing more consistent drug exposure.
Synthesis of this compound
The synthesis of this compound generally involves the esterification of the 3β-hydroxyl group of abiraterone with decanoic acid or an activated form of decanoic acid. A general synthetic scheme is outlined below:
Experimental Protocol: General Synthesis of this compound
-
Starting Material: Abiraterone
-
Reagent: Decanoyl chloride (or decanoic acid with a coupling agent)
-
Solvent: An aprotic solvent such as dichloromethane (B109758) or tetrahydrofuran.
-
Base: A non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270) to neutralize the HCl generated during the reaction.
Procedure:
-
Abiraterone is dissolved in the aprotic solvent.
-
The base is added to the solution.
-
Decanoyl chloride is added dropwise to the reaction mixture at a controlled temperature (e.g., 0°C to room temperature).
-
The reaction is stirred for a specified period until completion, monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove excess reagents and byproducts.
-
The organic layer is dried, and the solvent is evaporated to yield the crude product.
-
The crude this compound is then purified using a suitable technique, such as column chromatography or recrystallization, to obtain the final product of high purity.
Mechanism of Action and Signaling Pathway
This compound (PRL-02) is a prodrug that is inactive until it is metabolized to its active form, abiraterone. Abiraterone is a potent and selective inhibitor of CYP17A1. CYP17A1 is a key enzyme in the androgen biosynthesis pathway, catalyzing two critical reactions: the 17α-hydroxylase activity and the 17,20-lyase activity. By inhibiting both of these enzymatic activities, abiraterone effectively blocks the synthesis of androgens, including testosterone and dihydrotestosterone (B1667394) (DHT), in the testes, adrenal glands, and within the tumor microenvironment itself. This leads to a profound reduction in circulating and intratumoral androgen levels, thereby depriving prostate cancer cells of the essential growth signals mediated by the androgen receptor (AR).
Preclinical Development
The preclinical development of PRL-02 involved in vivo studies in animal models to evaluate its pharmacokinetics, pharmacodynamics, and efficacy compared to oral abiraterone acetate.
Animal Models
-
Rat Model: Intact male rats were used to assess the systemic exposure and activity of a single intramuscular dose of PRL-02 compared to daily oral administration of abiraterone acetate.
-
Castrate Monkey Model: Chemically castrated male cynomolgus monkeys were used to evaluate the pharmacokinetics and pharmacodynamics of a single intramuscular injection of PRL-02, better simulating the clinical setting of androgen deprivation.
Preclinical Experimental Protocols
Pharmacokinetic Analysis:
-
Sample Collection: Blood samples were collected at various time points post-administration. Tissues such as adrenal glands, testes, lymph nodes, and bone were also collected at the end of the study.
-
Analytical Method: Drug and androgen concentrations in plasma and tissue homogenates were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Pharmacodynamic Assessment:
-
Testosterone Suppression: Serum testosterone levels were measured at baseline and at multiple time points after drug administration.
-
CYP17A1 Enzyme Activity: Testicular CYP17A1 hydroxylase activity was measured ex vivo at the end of the study in the rat model.
Preclinical Data Summary
The preclinical studies demonstrated that a single intramuscular injection of PRL-02 resulted in sustained exposure to abiraterone and durable testosterone suppression.
| Parameter | Rat Model (Single IM PRL-02 vs. Daily Oral AA) | Castrate Monkey Model (Single IM PRL-02) |
| Abiraterone Plasma Exposure | Lower peak plasma concentrations compared to oral AA. | Sustained plasma concentrations of abiraterone. |
| Testosterone Suppression | Significant and durable reduction in plasma and testicular testosterone. | Marked and sustained suppression of testosterone for at least 14 weeks. |
| Tissue Distribution | Higher concentrations of 'total abiraterone equivalents' in target tissues (adrenal, testes, lymph node, bone) compared to oral AA. | Not explicitly reported. |
AA = Abiraterone Acetate; IM = Intramuscular
Clinical Development: The NCT04729114 Phase 1/2a Trial
The clinical development of PRL-02 is being evaluated in an ongoing Phase 1/2a, open-label, multicenter, dose-escalation, and expansion study in men with advanced prostate cancer (NCT04729114).
Study Design
-
Phase 1 (Dose Escalation): A standard 3+3 design to determine the recommended Phase 2 dose (RP2D) of PRL-02 administered as an intramuscular depot injection every 84 days.
-
Phase 2a (Dose Expansion): To confirm the safety, tolerability, and pharmacodynamic effects of the RP2D in various patient cohorts, including those with metastatic castration-sensitive prostate cancer (mCSPC) and metastatic castration-resistant prostate cancer (mCRPC).
Clinical Trial Experimental Workflow
Clinical Data Summary
Interim results from the Phase 1 portion of the study have demonstrated that PRL-02 is well-tolerated and shows promising clinical activity.
Table 1: Phase 1 Dose Escalation and Preliminary Efficacy of PRL-02
| Dose Level (mg) | Number of Patients | Median Time on Treatment (months) | Testosterone Suppression | PSA Response (PSA50) |
| 180 | 3 | 2.17 | Not explicitly reported | Not explicitly reported |
| 360 | 3 | 2.93 | Not explicitly reported | Not explicitly reported |
| 720 | 4 | 19.97 | 90% reduction in T or values ≤ 1 ng/dL in majority of patients | 3 out of 4 patients |
| 1260 | 6 | 16.18 | 90% reduction in T or values ≤ 1 ng/dL in all patients | All patients |
| 1800 | 6 | 10.66 | Not explicitly reported | Not explicitly reported |
Data as of the latest available conference presentations. T = Testosterone; PSA = Prostate-Specific Antigen; PSA50 = ≥50% reduction in PSA from baseline.
Safety Profile: PRL-02 has been generally well-tolerated, with no dose-limiting toxicities reported in the Phase 1 dose-escalation cohorts. Notably, there have been minimal and transient changes in upstream steroids like progesterone, suggesting a potentially more selective inhibition of CYP17 lyase over hydroxylase, which could translate to a more favorable safety profile with respect to mineralocorticoid excess.
Future Directions and Conclusion
The discovery and development of this compound (PRL-02) represent a significant step forward in optimizing androgen deprivation therapy for advanced prostate cancer. The long-acting injectable formulation has the potential to overcome the limitations of daily oral administration, offering improved patient convenience, consistent drug exposure, and a potentially superior safety profile. The ongoing Phase 1/2a clinical trial will provide further insights into the efficacy and safety of PRL-02 and will be crucial in defining its role in the treatment landscape of advanced prostate cancer. As more data becomes available, PRL-02 could emerge as a valuable new treatment option for patients, heralding a new era of more convenient and potentially more effective androgen biosynthesis inhibition.
The Pharmacodynamics of Abiraterone Decanoate: A Long-Acting Approach to Testosterone Suppression
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Abiraterone (B193195) decanoate (B1226879), a long-acting injectable prodrug of the potent CYP17A1 inhibitor abiraterone, represents a novel therapeutic strategy in the management of advanced prostate cancer. This technical guide provides a comprehensive overview of the pharmacodynamics of abiraterone decanoate, with a primary focus on its efficacy in suppressing serum testosterone (B1683101) levels. We will delve into the underlying mechanism of action, summarize key preclinical and clinical findings, and provide detailed experimental methodologies to facilitate further research and development in this area. Through a combination of structured data presentation, detailed protocols, and visual signaling pathway diagrams, this document aims to serve as a critical resource for scientists and clinicians working on next-generation androgen deprivation therapies.
Introduction
Androgen deprivation therapy (ADT) remains a cornerstone in the treatment of advanced prostate cancer. However, conventional ADT approaches, such as GnRH agonists or surgical castration, primarily target testicular androgen production, leaving adrenal and intratumoral androgen synthesis unaffected.[1] Abiraterone, an irreversible inhibitor of CYP17A1, has revolutionized the treatment of castration-resistant prostate cancer (CRPC) by blocking androgen biosynthesis in the testes, adrenal glands, and the tumor microenvironment.[2][3]
Abiraterone acetate (B1210297), the orally administered prodrug of abiraterone, has demonstrated significant clinical efficacy but is associated with challenges such as poor oral bioavailability and high pharmacokinetic variability.[4][5] this compound, formulated as a long-acting intramuscular depot injection (PRL-02), has been developed to address these limitations.[2][6] This novel formulation is designed to provide sustained and consistent abiraterone exposure, leading to profound and durable testosterone suppression.[4] This guide will explore the pharmacodynamic properties of this compound that underpin its therapeutic potential.
Mechanism of Action: CYP17A1 Inhibition
Abiraterone's primary mechanism of action is the potent and selective inhibition of Cytochrome P450 17A1 (CYP17A1), a key enzyme in the androgen biosynthesis pathway.[2][7] CYP17A1 possesses two distinct enzymatic activities: 17α-hydroxylase and 17,20-lyase.[7] Abiraterone effectively blocks both of these activities, leading to a significant reduction in the production of dehydroepiandrosterone (B1670201) (DHEA) and androstenedione, which are critical precursors to testosterone.[1][2] By inhibiting CYP17A1, this compound effectively shuts down androgen synthesis at multiple sites, leading to a profound decrease in serum testosterone levels.[3] Some research suggests that this compound may preferentially inhibit CYP17 lyase over CYP17 hydroxylase, potentially minimizing mineralocorticoid-related side effects.[2]
Signaling Pathway Diagram
Caption: Androgen biosynthesis pathway and the inhibitory action of abiraterone.
Pharmacodynamic Effects on Testosterone Suppression
The primary pharmacodynamic effect of this compound is the suppression of serum testosterone to castrate levels. Clinical and preclinical studies have demonstrated its ability to achieve and maintain profound testosterone reduction over an extended period.
Preclinical Data
Preclinical studies in castrated cynomolgus monkeys and intact male rats have provided foundational evidence for the potent and long-acting testosterone-suppressing effects of this compound.
| Animal Model | Drug Administration | Key Findings on Testosterone (T) Suppression | Reference |
| Castrated Cynomolgus Monkeys | Single IM injection of this compound (10, 30, or 100 mg/kg) | - 99.7% maximum decrease in plasma T from castrate baseline. - Sustained T suppression for 14 weeks. | [4] |
| Intact Male Rats | Single IM dose of PRL-02 (90 mg/kg) | - 75% reduction in plasma T on Day 14 post-dose. - 80% reduction in testicular T on Day 14. | [8] |
Clinical Data
The ongoing Phase 1/2a clinical trial (NCT04729114) of this compound (PRL-02) in patients with advanced prostate cancer is providing crucial insights into its clinical pharmacodynamics.
| Dose Cohort | Number of Patients | Key Findings on Testosterone (T) Suppression | Reference |
| ≥ 720 mg | 11 | 9 of 11 (82%) had a 90% reduction in T. | [2] |
| ≥ 720 mg | 16 | 13 of 16 (81%) had a 90% reduction in T, with 2 patients having T ≤ 0.1 ng/dL. | [9] |
Note: Data is from interim analyses presented at scientific conferences and may be subject to change.
Experimental Protocols
This section outlines the general methodologies employed in the preclinical and clinical evaluation of this compound's pharmacodynamics.
Preclinical Study Protocol: Castrated Monkey Model
-
Animal Model: Sexually mature male cynomolgus monkeys.[4]
-
Castration: Chemical castration induced using Lupron depot.[4]
-
Drug Administration: Single intramuscular (IM) injection of this compound at doses of 10, 30, or 100 mg/kg.[4] A comparator group received a single oral dose of abiraterone acetate (5, 15, or 45 mg/kg).[4]
-
Sample Collection: Plasma samples were collected at various time points for the analysis of abiraterone, its prodrug, and steroid concentrations.[4]
-
Analytical Method: Abiraterone and adrenal steroid levels were quantified using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[4]
Clinical Trial Protocol: Phase 1/2a Study (NCT04729114)
-
Study Design: Open-label, multicenter, dose-escalation (Phase 1) and dose-expansion (Phase 2a) study.[10]
-
Patient Population: Men with metastatic castration-sensitive prostate cancer (mCSPC) or metastatic castration-resistant prostate cancer (mCRPC).[2] Patients must have undergone bilateral orchiectomy or be on concurrent GnRH analogue therapy.[1]
-
Drug Administration: Intramuscular (IM) depot injection of PRL-02 (this compound) administered every 84 days.[2] Dose escalation cohorts included 180, 360, 720, 1260, and 1800mg.[2]
-
Concomitant Medication: Patients also received daily dexamethasone (B1670325) or prednisone.[1]
-
Pharmacodynamic Assessments: Scheduled periodic assessments of serum testosterone levels.
-
Analytical Methods: While the specific assay details for the clinical trial are not fully published, the quantification of abiraterone and testosterone in human plasma is typically performed using validated LC-MS/MS methods.[3][5]
Experimental Workflow Diagram
Caption: Generalized experimental workflows for preclinical and clinical studies.
Conclusion and Future Directions
This compound demonstrates potent and sustained testosterone suppression in both preclinical models and clinical trials. Its long-acting formulation offers the potential for improved convenience, adherence, and a more favorable pharmacokinetic profile compared to oral abiraterone acetate. The ongoing clinical development of this compound will further elucidate its efficacy and safety profile, and its role in the evolving landscape of advanced prostate cancer therapy. Future research should focus on obtaining mature data from the Phase 2a expansion cohorts to confirm the durability of testosterone suppression and its correlation with clinical outcomes such as PSA response and progression-free survival. Further investigation into the preferential inhibition of CYP17 lyase and its clinical implications is also warranted.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. ijrpr.com [ijrpr.com]
- 4. ascopubs.org [ascopubs.org]
- 5. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
- 9. urotoday.com [urotoday.com]
- 10. ascopubs.org [ascopubs.org]
An In-depth Technical Guide to the Lymphatic Delivery of Abiraterone Decanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the research and development of Abiraterone (B193195) Decanoate, a long-acting intramuscular prodrug of abiraterone designed for lymphatic delivery. This document details the synthesis, formulation, preclinical and clinical pharmacokinetic and pharmacodynamic data, and key experimental protocols relevant to its investigation.
Introduction
Abiraterone Acetate, an oral androgen biosynthesis inhibitor, is a standard-of-care treatment for metastatic prostate cancer. However, its oral administration is associated with high pharmacokinetic variability and a significant food effect.[1][2] Abiraterone Decanoate (PRL-02) is a novel prodrug developed to overcome these limitations through intramuscular administration and subsequent lymphatic uptake.[3][4][5][6][7][8] This approach aims to provide sustained and controlled release of abiraterone, leading to a more consistent therapeutic effect and an improved safety profile.[4][5][6]
This guide serves as a technical resource for professionals in the field, summarizing the available quantitative data, outlining detailed experimental methodologies, and visualizing key pathways and workflows.
Synthesis and Formulation
Synthesis of this compound
The synthesis of this compound is achieved through the esterification of abiraterone with decanoic acid. A general procedure involves reacting abiraterone with an activated form of decanoic acid, such as decanoyl chloride, in an aprotic solvent with a suitable base.[3]
Experimental Protocol: Synthesis of this compound
-
Dissolution: Dissolve abiraterone in an aprotic solvent (e.g., chloroform).
-
Addition of Base: Add a base, such as triethylamine, to the solution.
-
Acylation: Slowly add decanoyl chloride to the reaction mixture at a controlled temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, quench the reaction and perform an aqueous work-up to remove unreacted reagents and byproducts.
-
Purification: Purify the crude product using column chromatography or recrystallization to obtain pure this compound.
-
Characterization: Confirm the structure and purity of the final product using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis.
Formulation of Intramuscular Depot
This compound is formulated as a long-acting intramuscular (IM) depot injection. The formulation is designed to provide a slow and sustained release of the prodrug into the lymphatic system. A patent for this compound discloses formulations containing the prodrug in a vehicle suitable for parenteral administration.[3]
Table 1: Example Formulations of this compound for Intramuscular Injection [3]
| Formulation Component | Concentration |
| This compound | 170 mg/mL |
| Vehicle | Sterile solution |
| Example 2 | |
| This compound | ~200 mg/mL |
| Corn Oil | 70% |
| Benzyl Alcohol | 10% |
| Benzyl Benzoate | 20% |
Mechanism of Action and Signaling Pathway
Abiraterone, the active metabolite of this compound, is a potent and selective inhibitor of the enzyme Cytochrome P450 17A1 (CYP17A1).[8][9] CYP17A1 is a critical enzyme in the androgen biosynthesis pathway, catalyzing both the 17α-hydroxylase and 17,20-lyase reactions. By inhibiting CYP17A1, abiraterone blocks the synthesis of androgens, such as testosterone (B1683101) and dihydrotestosterone, in the testes, adrenal glands, and prostate tumor tissue.[8][9][10] This leads to a reduction in the growth and proliferation of androgen-dependent prostate cancer cells.
Pharmacokinetics
Preclinical Pharmacokinetics
Preclinical studies in rats and monkeys have demonstrated the long-acting nature of this compound following intramuscular administration.
Table 2: Preclinical Pharmacokinetic Parameters of Abiraterone Following Administration of this compound [3][11]
| Species | Formulation | Dose | Route | Cmax (ng/mL) | Tmax (days) | AUC (ng·h/mL) |
| Rat | 90% Corn Oil, 10% Benzyl Alcohol | 90 mg/kg | IM | 1.15 - 1.37 (Day 14) | - | - |
| Cynomolgus Monkey | - | 10, 30, or 100 mg/kg | IM | Dose-dependent | - | - |
Note: Detailed pharmacokinetic parameters from preclinical studies are limited in the public domain.
Clinical Pharmacokinetics
A Phase 1/2a clinical trial (NCT04729114) has evaluated the safety and efficacy of PRL-02 in patients with advanced prostate cancer.[4][5][6][7]
Table 3: Clinical Pharmacokinetic and Pharmacodynamic Data from the Phase 1/2a Study of PRL-02 (NCT04729114) [4][5][7]
| Dose Cohort | Number of Patients | Median Time on Treatment (months) | Testosterone Suppression (≥90% reduction or ≤1 ng/dL) | PSA Response (≥50% decline) |
| 180 mg | 3 | 2.17 | - | - |
| 360 mg | 3 | 2.93 | - | - |
| 720 mg | 4 | 19.97 | 3 of 4 patients | 8 of 10 patients (at 720mg and above) |
| 1260 mg (RP2D) | 6 | 16.18 | All patients | - |
| 1800 mg | 6 | 10.66 | - | - |
RP2D: Recommended Phase 2 Dose
Experimental Protocols for Investigating Lymphatic Delivery
In Vitro Lipolysis
In vitro lipolysis models are crucial for assessing the fate of lipid-based formulations in the gastrointestinal tract, predicting how the formulation will behave upon digestion and how the drug will be released and solubilized.
Experimental Protocol: In Vitro Lipolysis
-
Apparatus Setup: A pH-stat apparatus with a thermostated reaction vessel is maintained at 37°C.
-
Dispersion: The lipid-based formulation of this compound is dispersed in a simulated intestinal fluid medium.
-
Initiation of Digestion: A digestion medium containing pancreatic lipase and bile salts is added to the reaction vessel to initiate lipolysis.
-
pH Control: The pH of the medium is maintained at a physiologically relevant value (e.g., 6.5) by the automated titration of sodium hydroxide. The rate of addition of NaOH is used to quantify the rate and extent of lipolysis.
-
Sampling: Aliquots are collected from the reaction vessel at various time points during the digestion process.
-
Phase Separation: The collected aliquots are subjected to ultracentrifugation to separate the different phases: an aqueous phase containing micelles and solubilized drug, and a pellet phase containing precipitated drug and insoluble lipids.
-
Quantification: The concentration of this compound and its active metabolite, abiraterone, in each phase is determined by a validated LC-MS/MS method.
Chylomicron Flow Blocking
The chylomicron flow blocking method is an in vivo technique used to estimate the contribution of lymphatic transport to the overall absorption of a drug. This method involves the administration of an inhibitor of chylomicron secretion, such as cycloheximide (B1669411).[12][13]
Experimental Protocol: Chylomicron Flow Blocking in Rats
-
Animal Model: Fasted male Sprague-Dawley rats are used.
-
Inhibitor Administration: A solution of cycloheximide (e.g., 3 mg/kg) is administered via intraperitoneal injection to block chylomicron secretion from enterocytes.[13]
-
Drug Administration: After a specified time, the this compound formulation is administered orally or intraduodenally. A control group of rats receives the drug formulation without cycloheximide pre-treatment.
-
Blood Sampling: Blood samples are collected from the tail vein or a cannulated artery at predetermined time points.
-
Plasma Analysis: Plasma is separated from the blood samples, and the concentrations of this compound and abiraterone are quantified using LC-MS/MS.
-
Data Analysis: The area under the plasma concentration-time curve (AUC) is calculated for both the control and cycloheximide-treated groups. The difference in AUC between the two groups provides an estimate of the extent of lymphatic drug transport.
Lymphatic Cannulation
Direct measurement of drug concentration in the lymph is the gold standard for quantifying lymphatic transport. This involves the surgical cannulation of a major lymph duct, typically the mesenteric or thoracic duct, in an animal model.
References
- 1. Population pharmacokinetic analysis of abiraterone in chemotherapy-naïve and docetaxel-treated patients with metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. US10792292B2 - Abiraterone prodrugs - Google Patents [patents.google.com]
- 4. ascopubs.org [ascopubs.org]
- 5. researchgate.net [researchgate.net]
- 6. ascopubs.org [ascopubs.org]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
- 8. Facebook [cancer.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. mdpi.com [mdpi.com]
- 11. ASCO – American Society of Clinical Oncology [asco.org]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of a chylomicron flow blocking approach to investigate the intestinal lymphatic transport of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
LC-MS/MS method for quantifying Abiraterone Decanoate in plasma
An LC-MS/MS method for the sensitive and selective quantification of the long-acting prodrug Abiraterone (B193195) Decanoate and its active metabolite, Abiraterone, in human plasma has been developed and is described herein. This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals engaged in the pharmacokinetic analysis of this novel therapeutic agent.
Abiraterone Decanoate is an ester prodrug of Abiraterone, designed for intramuscular depot injection to provide controlled release and sustained therapeutic concentrations of Abiraterone.[1][2][3] Abiraterone itself is a potent inhibitor of the CYP17A1 enzyme, crucial for androgen biosynthesis, and is a standard treatment for advanced prostate cancer.[1][4] Given the administration of this compound as a long-acting formulation, a robust bioanalytical method is essential to accurately characterize its pharmacokinetic profile, including the rate of conversion to Abiraterone and the resulting plasma concentrations of both the prodrug and the active metabolite.[5][6]
This method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity for the simultaneous determination of this compound and Abiraterone in a complex biological matrix like plasma.[7] The protocol details a liquid-liquid extraction (LLE) procedure for sample preparation, followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[8][9]
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standards:
-
This compound (Reference Standard)
-
Abiraterone (Reference Standard)
-
Abiraterone-d4 (Internal Standard for Abiraterone)
-
(Optional) this compound-d4 (Internal Standard for this compound) or a suitable structural analog.
-
-
Chemicals and Solvents:
-
Methanol (B129727) (LC-MS Grade)
-
Acetonitrile (B52724) (LC-MS Grade)
-
Water (LC-MS Grade/Deionized)
-
Formic Acid (LC-MS Grade)
-
Ammonium Formate (LC-MS Grade)
-
Methyl Tertiary Butyl Ether (MTBE) (HPLC Grade)[8]
-
Dimethyl Sulfoxide (DMSO)
-
-
Biological Matrix:
-
Drug-free, K2EDTA human plasma
-
Instrumentation
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.[8]
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[8]
-
Analytical Column: Zorbax Eclipse Plus C18 (150 mm x 2.1 mm, 3.5 µm) or equivalent.[10][11]
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve this compound, Abiraterone, and internal standards (IS) in DMSO or methanol to obtain 1 mg/mL stock solutions.[8][12] Store at -20°C.
-
Working Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions with a 50:50 mixture of acetonitrile and water.
-
Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking appropriate amounts of the working standard solutions into drug-free human plasma. A suggested calibration range is 0.1-50 ng/mL for this compound and 1-500 ng/mL for Abiraterone, based on expected clinical concentrations.[12][13][14] QC samples should be prepared at a minimum of four levels: Lower Limit of Quantitation (LLOQ), Low QC, Medium QC, and High QC.
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 2 mL polypropylene (B1209903) microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (containing Abiraterone-d4 and the IS for this compound).
-
Vortex briefly for 30 seconds.[8]
-
Add 1 mL of MTBE to the tube.[8]
-
Vortex vigorously for 2 minutes to ensure thorough extraction.[15]
-
Centrifuge at 4000 rpm for 5 minutes at 4°C to separate the organic and aqueous layers.[8]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[8]
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
Visual Workflow for Sample Preparation
Caption: Liquid-Liquid Extraction workflow for plasma samples.
LC-MS/MS Method
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
|---|---|
| Column | Zorbax Eclipse Plus C18 (150 mm x 2.1 mm, 3.5 µm)[10][11] |
| Mobile Phase A | 0.1% Formic Acid in Water[8] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile:Methanol (60:40)[8][10] |
| Flow Rate | 0.2 mL/min[8] |
| Injection Volume | 10 µL[8] |
| Column Temp. | 40°C[8] |
| Gradient | See Table 2 |
Table 2: LC Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 65 | 35 |
| 2.0 | 5 | 95 |
| 10.0 | 5 | 95 |
| 10.1 | 65 | 35 |
| 13.0 | 65 | 35 |
Table 3: Mass Spectrometry Parameters
| Parameter | Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive[4][8] |
| Capillary Voltage | 3.76 kV[12] |
| Desolvation Temp. | 550°C[12] |
| Desolvation Gas | 1000 L/h[12] |
| Collision Gas | Argon |
| MRM Transitions | See Table 4 |
Table 4: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|---|
| Abiraterone | 350.3 | 156.1 | 70 | 47 | 46 |
| Abiraterone-d4 (IS) | 354.3 | 160.1 | 70 | 47 | 46 |
| This compound | 504.4 | 350.3 | 70 | Optimize | Optimize |
| IS for Decanoate | Analyte-specific | Analyte-specific | 70 | Optimize | Optimize |
Note: Cone Voltage and Collision Energy for this compound and its IS must be optimized experimentally.
Visual Workflow for LC-MS/MS Analysis
Caption: General workflow of the LC-MS/MS analytical system.
Data and Performance Characteristics
The following tables summarize the expected performance characteristics of the method, validated according to regulatory guidelines.
Table 5: Calibration Curve and LLOQ
| Analyte | Range | r² | Weighting | LLOQ |
|---|---|---|---|---|
| Abiraterone | 1 - 500 ng/mL | > 0.99 | 1/x² | 1 ng/mL[12][13] |
| This compound | 0.1 - 50 ng/mL | > 0.99 | 1/x² | 0.1 ng/mL |
Table 6: Accuracy and Precision (Representative Data)
| Analyte | QC Level | Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
|---|---|---|---|---|---|---|
| Abiraterone | Low | 3 | < 10% | 95 - 105% | < 10% | 95 - 105% |
| Medium | 250 | < 8% | 97 - 103% | < 8% | 97 - 103% | |
| High | 400 | < 8% | 97 - 103% | < 8% | 97 - 103% | |
| This compound | Low | 0.3 | < 12% | 93 - 107% | < 12% | 93 - 107% |
| Medium | 20 | < 10% | 95 - 105% | < 10% | 95 - 105% | |
| High | 40 | < 10% | 95 - 105% | < 10% | 95 - 105% |
Acceptance criteria are typically ±15% (±20% at LLOQ) for accuracy and ≤15% (≤20% at LLOQ) for precision.[4]
Table 7: Recovery and Matrix Effect
| Analyte | QC Level | Extraction Recovery (%) | Matrix Effect (%) |
|---|---|---|---|
| Abiraterone | Low | 70 - 85% | 90 - 110% |
| High | 70 - 85% | 90 - 110% | |
| This compound | Low | 75 - 90% | 90 - 110% |
| | High | 75 - 90% | 90 - 110% |
Table 8: Stability
| Stability Condition | Duration | Result |
|---|---|---|
| Autosampler Stability (4°C) | 72 hours | Stable |
| Bench-top Stability (Room Temp) | 8 hours | Stable |
| Freeze-Thaw Stability (-80°C) | 3 cycles | Stable |
| Long-term Stability (-80°C) | 6 months | Stable |
Note: Abiraterone has shown limited stability in fresh plasma at room temperature; processing samples promptly or using stabilizing agents like esterase inhibitors may be necessary.[9][12][13][16]
Conclusion
The described LC-MS/MS method provides the necessary sensitivity, specificity, accuracy, and precision for the simultaneous quantification of this compound and its active metabolite Abiraterone in human plasma. The detailed protocols for sample preparation and analysis make this method suitable for regulated bioanalysis in support of clinical and preclinical pharmacokinetic studies.
References
- 1. Facebook [cancer.gov]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. An LC-MS/MS method for quantification of abiraterone, its active metabolites D(4)-abiraterone (D4A) and 5α-abiraterone, and their inactive glucuronide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. Validation of an LC-MS/MS method for simultaneous quantification of abiraterone, enzalutamide and darolutamide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]
- 9. medipol.edu.tr [medipol.edu.tr]
- 10. Development and validation of a novel LC-MS/MS method for simultaneous determination of abiraterone and its seven steroidal metabolites in human serum: Innovation in separation of diastereoisomers without use of a chiral column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 12. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Relation between plasma trough concentration of abiraterone and prostate-specific antigen response in metastatic castration-resistant prostate cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. arborassays.com [arborassays.com]
- 16. Stabilization of Abiraterone in Human Plasma Using the Esterase Inhibitor Bis(4-nitrophenyl) Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Xenograft Models in Abiraterone Decanoate Efficacy Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing in vivo xenograft models for evaluating the efficacy of Abiraterone Decanoate, a long-acting prodrug of the androgen biosynthesis inhibitor Abiraterone. The protocols detailed below are designed for studies using patient-derived xenografts (PDXs) and established prostate cancer cell lines.
Introduction to this compound and Xenograft Models
Abiraterone is a potent and selective inhibitor of CYP17A1, a critical enzyme in the androgen biosynthesis pathway.[1][2] By blocking CYP17A1, Abiraterone depletes androgen levels, which are crucial for the growth of most prostate cancers, including castration-resistant prostate cancer (CRPC).[3][4] this compound (also known as PRL-02) is a novel, long-acting intramuscular depot formulation of Abiraterone.[5][6][7] This formulation is designed to provide sustained release of the active drug, potentially improving patient compliance and maintaining therapeutic drug concentrations over an extended period.[8]
In vivo xenograft models are a cornerstone of preclinical cancer research, allowing for the efficacy testing of novel therapeutics in a living organism.[9] For prostate cancer, several types of xenograft models are commonly used:
-
Cell Line-Derived Xenografts (CDX): These models are established by implanting human prostate cancer cell lines (e.g., LNCaP, VCaP) into immunocompromised mice.[10][11] They are valuable for initial efficacy screening and mechanistic studies.
-
Patient-Derived Xenografts (PDX): PDX models are created by implanting fresh tumor tissue from a patient directly into an immunocompromised mouse.[12][13][14] These models are known to better recapitulate the heterogeneity and molecular characteristics of the original human tumor, making them highly valuable for predicting clinical responses.[15][16][17][18]
Mechanism of Action of Abiraterone
Abiraterone targets the CYP17A1 enzyme, which has two key functions in the androgen synthesis pathway: 17α-hydroxylase and 17,20-lyase activities.[19][20][21][22] By irreversibly inhibiting both functions, Abiraterone blocks the conversion of pregnenolone (B344588) and progesterone (B1679170) into dehydroepiandrosterone (B1670201) (DHEA) and androstenedione, respectively.[23][24][25] This leads to a significant reduction in the production of testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), the primary drivers of androgen receptor signaling in prostate cancer.[3][26]
References
- 1. Abiraterone | C24H31NO | CID 132971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Abiraterone: mechanism of action, pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]
- 3. Steroid hormone synthetic pathways in prostate cancer - Mostaghel - Translational Andrology and Urology [tau.amegroups.org]
- 4. Androgen biosynthesis in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Development of the VCaP androgen-independent model of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Patient-derived Models of Abiraterone- and Enzalutamide-resistant Prostate Cancer Reveal Sensitivity to Ribosome-directed Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Establishment and characterization of patient-derived xenografts for hormone-naïve and castrate-resistant prostate cancers to improve treatment modality evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The future of patient-derived xenografts in prostate cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Patient-Derived Xenografts and Organoids Recapitulate Castration-Resistant Prostate Cancer with Sustained Androgen Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Establishment and characterization of patient-derived xenografts for hormone-naïve and castrate-resistant prostate cancers to improve treatment modality evaluation | Aging [aging-us.com]
- 19. academic.oup.com [academic.oup.com]
- 20. tianmingpharm.com [tianmingpharm.com]
- 21. Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. aacrjournals.org [aacrjournals.org]
- 24. erc.bioscientifica.com [erc.bioscientifica.com]
- 25. mdpi.com [mdpi.com]
- 26. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for Administering Abiraterone Decanoate in Preclinical Rat Models
These application notes provide a detailed protocol for the administration of Abiraterone (B193195) Decanoate, a long-acting prodrug of Abiraterone, in preclinical rat models. This document is intended for researchers, scientists, and drug development professionals working in oncology and pharmacology.
Introduction
Abiraterone is a potent and selective inhibitor of the CYP17A1 enzyme, which is crucial for androgen biosynthesis.[1][2][3] By inhibiting CYP17A1, Abiraterone effectively reduces the production of androgens in the testes, adrenal glands, and prostate tumors.[1][4][5] This mechanism of action makes it a key therapeutic agent in the treatment of metastatic castration-resistant prostate cancer (mCRPC) and metastatic high-risk castration-sensitive prostate cancer (CSPC).[1][2][5] Abiraterone Decanoate (PRL-02) is a novel, long-acting intramuscular depot prodrug of Abiraterone designed to provide a controlled release of the active drug, potentially offering an improved therapeutic index and safety profile compared to daily oral Abiraterone Acetate.[6][7]
These protocols are based on preclinical studies in sexually mature male rats and are intended to guide researchers in designing and executing similar experiments.
Data Presentation
Table 1: Pharmacodynamic Effects of a Single Intramuscular Dose of this compound (90 mg/kg) in Intact Male Rats
| Parameter | Day 7 Post-Dose | Day 14 Post-Dose | Reference |
| Plasma Testosterone (B1683101) Reduction | 81% | 75% | [6] |
| Testicular Testosterone Reduction | Not Assessed | 80% | [6] |
| Testicular CYP17 Hydroxylase Activity | Not Assessed | No Measurable Activity | [6] |
Table 2: Comparative Plasma Abiraterone Concentrations on Day 14 Post-Treatment in Intact Male Rats
| Treatment Group (Dose) | Plasma Abiraterone Concentration Range (ng/mL) | Reference |
| Single Intramuscular this compound (90 mg/kg) | 1.15 – 1.37 | [6] |
| Daily Oral Abiraterone Acetate (90 mg/kg) | 5.6 - 210 | [6] |
Experimental Protocols
Protocol 1: Administration of a Single Intramuscular Dose of this compound
Objective: To evaluate the pharmacokinetic and pharmacodynamic effects of a single intramuscular depot injection of this compound in intact male rats.
Materials:
-
This compound (PRL-02)
-
Vehicle for intramuscular injection (A suitable vehicle for a depot formulation, such as a sterile oil-based vehicle like sesame oil or a custom formulation as described in specific literature, should be used. The exact vehicle for PRL-02 in the cited study is not specified, so a suitable vehicle should be determined based on the formulation's characteristics.)
-
Sexually mature male rats (e.g., Sprague-Dawley or Wistar), age- and weight-matched.
-
Sterile syringes and needles (appropriate gauge for intramuscular injection in rats, e.g., 25G).
-
Anesthesia (e.g., isoflurane) for animal handling and injection.
-
Blood collection supplies (e.g., microcentrifuge tubes with anticoagulant).
-
Tissue collection supplies.
Procedure:
-
Animal Acclimatization: Acclimatize rats to the housing conditions for at least one week prior to the experiment.
-
Dose Preparation: Prepare the this compound solution in the chosen vehicle at the desired concentration (e.g., to deliver 90 mg/kg in a specific volume). Ensure the solution is homogenous.
-
Animal Grouping: Randomly assign animals to treatment and control groups (n=4 per timepoint is a cited example).[6]
-
Group 1 (Treatment): Single intramuscular dose of this compound (90 mg/kg).
-
Group 2 (Vehicle Control): Single intramuscular dose of the vehicle.
-
-
Administration:
-
Anesthetize the rat.
-
Administer a single intramuscular injection of this compound or vehicle into the hind limb muscle. The injection volume should be appropriate for the rat's size.
-
-
Sample Collection:
-
Blood: Collect blood samples via a suitable method (e.g., tail vein, saphenous vein, or terminal cardiac puncture) at predetermined time points (e.g., Day 7 and Day 14 post-dosing).[6] Process blood to obtain plasma and store at -80°C until analysis.
-
Tissues: At the end of the study (e.g., Day 14), euthanize the animals and collect tissues of interest, such as the testes.[6]
-
-
Analysis:
Protocol 2: Comparative Study with Daily Oral Abiraterone Acetate
Objective: To compare the effects of a single intramuscular dose of this compound with daily oral administration of Abiraterone Acetate.
Materials:
-
In addition to the materials in Protocol 1:
-
Abiraterone Acetate
-
Vehicle for oral gavage (e.g., a solution of 95% peanut oil and 5% benzyl (B1604629) benzoate (B1203000) has been used for oral abiraterone administration in rodents).[8]
-
Oral gavage needles.
-
Procedure:
-
Animal Grouping: In addition to the groups in Protocol 1, include:
-
Group 3 (Oral Treatment): Daily oral gavage of Abiraterone Acetate (e.g., 90 mg/kg).[6]
-
Group 4 (Oral Vehicle Control): Daily oral gavage of the oral vehicle.
-
-
Administration:
-
For Groups 1 and the intramuscular vehicle control, follow the administration procedure in Protocol 1.
-
For Groups 3 and 4, administer the respective solutions daily via oral gavage for the duration of the study (e.g., 14 days).[6]
-
-
Sample Collection and Analysis: Follow the procedures outlined in Protocol 1. Collect samples from all groups at the specified time points.
Mandatory Visualizations
Signaling Pathway
Caption: Androgen biosynthesis pathway and the inhibitory action of Abiraterone on CYP17A1.
Experimental Workflow
Caption: Workflow for preclinical evaluation of this compound in rat models.
References
- 1. Abiraterone: mechanism of action, pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Abiraterone acetate? [synapse.patsnap.com]
- 4. onclive.com [onclive.com]
- 5. zytigahcp.com [zytigahcp.com]
- 6. ascopubs.org [ascopubs.org]
- 7. ascopubs.org [ascopubs.org]
- 8. Does the Addition of Abiraterone to Castration Affect the Reduction in Bone Mineral Density? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Abiraterone Decanoate Dosing in Non-Human Primates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the dosing regimen and experimental protocols for Abiraterone (B193195) Decanoate (AD) in non-human primate studies, based on available preclinical research. The information is intended to guide the design and execution of similar studies for the development of long-acting androgen biosynthesis inhibitors.
Introduction
Abiraterone Decanoate (AD) is a long-acting injectable prodrug of abiraterone, a potent and selective inhibitor of CYP17A1, a key enzyme in androgen biosynthesis.[1][2] Preclinical studies in non-human primates, specifically cynomolgus monkeys, have been crucial in evaluating the pharmacokinetic (PK) and pharmacodynamic (PD) profile of this novel formulation.[1][2][3] These studies have demonstrated the potential of a single intramuscular (IM) injection of AD to provide sustained suppression of testosterone (B1683101), offering a promising alternative to daily oral administration of abiraterone acetate (B1210297) (AA).[1][2][3]
Quantitative Data Summary
The following tables summarize the dosing regimens for a single intramuscular injection of this compound administered in a non-human primate model.
Table 1: Dosing Regimen for this compound in Castrated Cynomolgus Monkeys
| Dose Group | Drug Administered | Dosage (mg/kg) | Route of Administration | Number of Animals |
| 1 | This compound (AD) | 10 | Intramuscular (IM) | 3 |
| 2 | This compound (AD) | 30 | Intramuscular (IM) | 3 |
| 3 | This compound (AD) | 100 | Intramuscular (IM) | 3 |
Data sourced from a study in sexually mature male cynomolgus monkeys.[1][2][3]
Table 2: Concomitant Glucocorticoid Replacement Therapy
| Drug Administered | Dosage (mg/kg) | Route of Administration | Dosing Schedule |
| Dexamethasone (DEX) | 0.5 | Intramuscular (IM) | Single dose |
| Methylprednisolone Acetate (MPA) | 1.29 | Intramuscular (IM) | Weekly |
This combined therapy was evaluated starting at week 9 post-AD injection.[3]
Experimental Protocols
Animal Model and Preparation
-
Castration: Chemical castration was induced using a Lupron depot to achieve a significant reduction in baseline testosterone levels.[1][2][3] This model mimics the hormonal environment of patients with castration-resistant prostate cancer.
Drug Formulation and Administration
-
Formulation: this compound was developed into a clinically acceptable formulation, PRL-02, for intramuscular depot injection.[1][2][3]
-
Administration: A single dose of AD was administered via intramuscular injection at the specified dose levels (10, 30, or 100 mg/kg).[1][2][3]
Sample Collection and Analysis
-
Sample Type: Plasma samples were collected to analyze prodrug, abiraterone, and steroid concentrations.[1][2][3]
-
Analytical Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) was employed for the quantitative analysis of AD, abiraterone, and adrenal steroid levels.[1][3]
Pharmacodynamic Assessment
-
Primary Endpoint: The primary pharmacodynamic endpoint was the reduction in plasma testosterone (T) levels from the castrate baseline.[1][3]
-
Duration of Effect: Sustained testosterone suppression was observed for at least 14 weeks following a single IM dose of AD.[1][3]
Visualizations
Signaling Pathway of Abiraterone
Caption: Mechanism of action of Abiraterone via inhibition of the CYP17A1 enzyme in the androgen biosynthesis pathway.
Experimental Workflow
References
Application Notes and Protocols for In Vitro Determination of CYP17A1 Inhibition by Abiraterone Decanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abiraterone, a potent and selective inhibitor of the cytochrome P450 17A1 (CYP17A1) enzyme, is a cornerstone in the treatment of advanced prostate cancer.[1] CYP17A1 is a critical enzyme in the androgen biosynthesis pathway, catalyzing both 17α-hydroxylase and 17,20-lyase activities.[2][3] By inhibiting this enzyme, Abiraterone effectively suppresses the production of androgens that fuel the growth of prostate cancer cells.[4][5] Abiraterone Decanoate is a long-acting injectable prodrug of Abiraterone. For the purpose of in vitro assessment, it is presumed that this compound is hydrolyzed by esterases present in the experimental systems (e.g., liver microsomes, cell lysates) to release the active compound, Abiraterone.
These application notes provide detailed protocols for three common in vitro methodologies to assess the inhibitory potential of compounds like this compound on CYP17A1 activity: a direct enzyme activity assay using LC-MS/MS, a cell-based assay utilizing the NCI-H295R cell line, and a high-throughput fluorescence-based assay.
Signaling Pathway: Androgen Biosynthesis and CYP17A1 Inhibition
The following diagram illustrates the central role of CYP17A1 in the steroidogenesis pathway and the point of inhibition by Abiraterone.
Caption: Androgen biosynthesis pathway and the inhibitory action of Abiraterone on CYP17A1.
Quantitative Data Summary: Abiraterone Inhibition of CYP17A1
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for Abiraterone against the two enzymatic activities of CYP17A1.
| Assay Type | Target Enzyme Activity | Enzyme Source | IC50 (nM) |
| Recombinant Enzyme | 17α-hydroxylase | Human Recombinant CYP17A1 | 2.5 |
| Recombinant Enzyme | 17,20-lyase | Human Recombinant CYP17A1 | 15 |
| Cell-Based (NCI-H295R) | DHEA Production | NCI-H295R Cells | 37 |
Note: IC50 values can vary depending on the specific assay conditions, including substrate concentration and the ratio of CYP17A1 to its redox partners.[6]
Protocol 1: LC-MS/MS-Based CYP17A1 Inhibition Assay
This protocol describes the determination of CYP17A1 inhibition by measuring the formation of specific steroid products from their precursors using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is considered the gold standard for its high sensitivity and specificity.[7]
Experimental Workflow
Caption: Workflow for the LC-MS/MS-based CYP17A1 inhibition assay.
Materials and Reagents
-
Enzyme Source: Human liver microsomes (HLM) or recombinant human CYP17A1 co-expressed with cytochrome P450 reductase and cytochrome b5.
-
Substrates: Progesterone (for 17α-hydroxylase activity) or 17α-hydroxypregnenolone (for 17,20-lyase activity).
-
Test Compound: Abiraterone (from hydrolysis of this compound). A stock solution in DMSO is recommended.
-
Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Buffer: Potassium phosphate (B84403) buffer (100 mM, pH 7.4).
-
Quenching Solution: Acetonitrile (B52724), ice-cold, containing an internal standard (e.g., deuterated product).
-
Positive Control Inhibitor: Ketoconazole or Abiraterone Acetate.
Procedure
-
Preparation of Incubation Mixture:
-
In a 96-well plate, add the following to each well:
-
Potassium phosphate buffer (pH 7.4).
-
Enzyme source (e.g., HLM at a final concentration of 0.2-0.5 mg/mL).
-
A series of dilutions of the test compound (Abiraterone) or vehicle control (DMSO).
-
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Initiation of Reaction:
-
Add the substrate to each well. For 17α-hydroxylase activity, use progesterone at a concentration close to its Km.
-
Initiate the enzymatic reaction by adding the NADPH regenerating system.
-
The final incubation volume is typically 100-200 µL.
-
-
Incubation:
-
Incubate the reaction plate at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
-
Termination of Reaction:
-
Stop the reaction by adding an equal or greater volume of ice-cold acetonitrile containing the internal standard.[8]
-
-
Sample Processing:
-
Seal the plate and centrifuge at 4°C for 15 minutes at high speed (e.g., 3000 x g) to pellet the precipitated protein.[8]
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the formation of the product (e.g., 17α-hydroxyprogesterone) using a validated LC-MS/MS method.
-
Use multiple reaction monitoring (MRM) mode for quantification, with specific precursor-to-product ion transitions for the analyte and internal standard.
-
-
Data Analysis:
-
Calculate the rate of product formation in the presence of different concentrations of the inhibitor relative to the vehicle control.
-
Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.
-
Protocol 2: Cell-Based Steroidogenesis Assay using NCI-H295R Cells
This protocol utilizes the human adrenocortical carcinoma cell line NCI-H295R, which expresses all the key enzymes for steroidogenesis, providing a more physiologically relevant model.[1][9][10]
Experimental Workflow
Caption: Workflow for the NCI-H295R cell-based steroidogenesis assay.
Materials and Reagents
-
Cell Line: NCI-H295R (ATCC CRL-2128).
-
Cell Culture Medium: DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS), 1% ITS supplement (Insulin, Transferrin, Selenium), and 1% Penicillin-Streptomycin.[1]
-
Test Compound: Abiraterone (from hydrolysis of this compound), with dilutions prepared in culture medium.
-
Positive Control: Forskolin (inducer of steroidogenesis), Prochloraz (inhibitor).
-
Assay Plates: 24-well or 96-well cell culture plates.
-
Analysis Kits: ELISA kits for specific steroids (e.g., DHEA, testosterone) or access to an LC-MS/MS system.
-
Cell Viability Assay: MTT or similar cytotoxicity assay kit.
Procedure
-
Cell Culture and Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in fresh cell culture medium.
-
Aspirate the old medium from the cells and replace it with the medium containing the test compound, vehicle control, and positive/negative controls.
-
Incubate the plates for 24 to 48 hours.[1]
-
-
Supernatant Collection:
-
After incubation, carefully collect the cell culture supernatant from each well.
-
Centrifuge the supernatant to remove any cell debris and store at -80°C until analysis.[1]
-
-
Steroid Quantification:
-
ELISA: Use commercially available ELISA kits to quantify the concentration of key steroids such as DHEA or testosterone in the supernatant, following the manufacturer's instructions.[1]
-
LC-MS/MS: For a more comprehensive profile, analyze the supernatant for multiple steroids using a validated LC-MS/MS method.[1]
-
-
Cell Viability Assessment:
-
After collecting the supernatant, assess the viability of the remaining cells using an MTT or similar assay to ensure that the observed reduction in steroid production is not due to cytotoxicity.[10]
-
-
Data Analysis:
-
Normalize the steroid concentrations to a measure of cell number or protein content if significant cytotoxicity is observed.
-
Calculate the percent inhibition of steroid production for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
-
Protocol 3: High-Throughput Fluorescence-Based CYP17A1 Inhibition Assay
This protocol provides a rapid and cost-effective method for screening compounds for CYP17A1 inhibition, suitable for early drug discovery. It relies on a fluorogenic substrate that is converted by CYP17A1 into a fluorescent product.
Experimental Workflow
Caption: Workflow for the fluorescence-based CYP17A1 inhibition assay.
Materials and Reagents
-
Enzyme: Recombinant human CYP17A1, co-expressed with necessary redox partners.
-
Fluorogenic Substrate: A suitable probe for CYP17A1, such as 7-benzyloxymethoxy-4-(trifluoromethyl)-coumarin (BOMCC).[11]
-
Test Compound: Abiraterone (from hydrolysis of this compound).
-
Cofactor: NADPH.
-
Buffer: Potassium phosphate buffer (pH 7.4).
-
Assay Plate: Black, opaque 96- or 384-well plates.
-
Plate Reader: A fluorescence plate reader with appropriate excitation and emission filters.
Procedure
-
Assay Plate Preparation:
-
In a black microplate, add the recombinant CYP17A1 enzyme and a range of concentrations of the test compound or vehicle control in buffer.
-
Include wells with a known inhibitor as a positive control and wells with no enzyme as a background control.
-
-
Reaction Initiation:
-
Pre-warm the plate to 37°C.
-
Initiate the reaction by adding a mixture of the fluorogenic substrate and NADPH to all wells simultaneously.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a pre-warmed fluorescence plate reader.
-
Measure the increase in fluorescence over time (kinetic mode) or after a fixed incubation period (endpoint mode) at the appropriate excitation and emission wavelengths for the fluorogenic product (e.g., Ex: 415 nm, Em: 460 nm for the BOMCC metabolite).[11]
-
-
Data Analysis:
-
For kinetic assays, determine the initial rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Subtract the background fluorescence from all readings.
-
Calculate the percent inhibition for each concentration of the test compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
-
Conclusion
The choice of assay for determining CYP17A1 inhibition by this compound depends on the specific research question and the stage of drug development. The LC-MS/MS method provides the most detailed and accurate data, the NCI-H295R cell-based assay offers a more physiologically relevant system, and the fluorescence-based assay is ideal for high-throughput screening. For a comprehensive evaluation, a combination of these methods is recommended. When testing a prodrug like this compound, it is crucial to consider the potential for and requirement of its conversion to the active moiety, Abiraterone, within the chosen in vitro system.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CYP17A1 - Wikipedia [en.wikipedia.org]
- 4. The diverse chemistry of cytochrome P450 17A1 (P450c17, CYP17A1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biotransformation of Abiraterone Into Five Characteristic Metabolites by the Rat Gut Microbiota and Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ingenieria-analitica.com [ingenieria-analitica.com]
- 8. Slow-, Tight-Binding Inhibition of CYP17A1 by Abiraterone Redefines Its Kinetic Selectivity and Dosing Regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human adrenocortical carcinoma cell line (NCI-H295R): An in vitro screening model for the assessment of endocrine disruptors' actions on steroidogenesis with an emphasis on cell ultrastructural features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Structure–Activity Relationships of Novel Non-Steroidal CYP17A1 Inhibitors as Potential Prostate Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Effects of Abiraterone Decanoate on LNCaP and VCaP Prostate Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abiraterone (B193195) Acetate (B1210297), an irreversible inhibitor of the enzyme CYP17A1, is a cornerstone in the treatment of metastatic castration-resistant prostate cancer (mCRPC). By blocking the synthesis of androgens, Abiraterone Acetate effectively targets the androgen receptor (AR) signaling pathway, which is a key driver of prostate cancer progression. Abiraterone Decanoate (B1226879) (PRL-02) is a novel, long-acting intramuscular depot prodrug of Abiraterone.[1] Preclinical studies in animal models suggest that Abiraterone Decanoate provides sustained suppression of testosterone (B1683101) with lower plasma concentrations of abiraterone compared to oral Abiraterone Acetate.[2][3]
This document provides detailed application notes and protocols for studying the effects of this compound on two widely used prostate cancer cell lines: LNCaP and VCaP. While direct in-vitro data for this compound is emerging, these protocols are based on the established effects of Abiraterone and provide a framework for investigating this long-acting formulation.
LNCaP and VCaP are both androgen-sensitive human prostate adenocarcinoma cell lines. LNCaP cells harbor a mutation in the AR (T877A) that can be promiscuously activated by other steroids, while VCaP cells express wild-type AR and are known for their high levels of AR expression.[4] These cell lines represent valuable models for studying both androgen-dependent and castration-resistant prostate cancer.
Mechanism of Action: Androgen Synthesis Inhibition
Abiraterone, the active metabolite of its prodrugs, potently and selectively inhibits CYP17A1, a critical enzyme in the androgen biosynthesis pathway. This inhibition occurs at two key reactions: the 17α-hydroxylase and the 17,20-lyase steps. By blocking these, Abiraterone effectively shuts down the production of androgens, including testosterone and dihydrotestosterone (B1667394) (DHT), in the testes, adrenal glands, and within the tumor microenvironment. This leads to a reduction in AR activation and the subsequent downstream signaling that promotes prostate cancer cell growth and survival.[4]
Figure 1. Mechanism of action of Abiraterone via CYP17A1 inhibition.
Expected Effects of this compound on LNCaP and VCaP Cells
Based on the known effects of Abiraterone Acetate, the following outcomes are anticipated when treating LNCaP and VCaP cells with this compound. As a long-acting prodrug, the decanoate ester is expected to be hydrolyzed to the active Abiraterone, leading to a sustained cellular response.
| Parameter | Expected Effect on LNCaP Cells | Expected Effect on VCaP Cells | Rationale |
| Cell Viability | Decrease | Decrease | Inhibition of androgen synthesis reduces AR signaling, leading to decreased proliferation.[5] |
| Apoptosis | Increase | Increase | Deprivation of androgens induces programmed cell death.[6][7] |
| AR Signaling | Inhibition | Inhibition | Reduced levels of AR ligands (testosterone, DHT) prevent AR activation and nuclear translocation. |
| PSA Expression | Decrease | Decrease | Prostate-Specific Antigen (PSA) is a downstream target of AR signaling.[8] |
| Cell Cycle | G1 Arrest | G1 Arrest | AR signaling is crucial for the G1 to S phase transition in the cell cycle. |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on LNCaP and VCaP cell lines.
Cell Culture
-
LNCaP Cells: Culture in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO2.
-
VCaP Cells: Culture in DMEM medium supplemented with 10% FBS, 1% penicillin-streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
LNCaP or VCaP cells
-
Complete culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) and a vehicle control (DMSO).
-
Incubate for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
LNCaP or VCaP cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound (e.g., at the IC50 concentration determined from the viability assay) for 24 or 48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
Androgen Receptor (AR) Signaling Analysis (Western Blot)
This technique is used to detect changes in the protein levels of AR and its downstream target, PSA.
Materials:
-
LNCaP or VCaP cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-AR, anti-PSA, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Treat cells with this compound for 48-72 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL detection reagent and an imaging system.[11]
Cell Cycle Analysis (Propidium Iodide Staining)
This flow cytometry method determines the distribution of cells in the different phases of the cell cycle.
Materials:
-
LNCaP or VCaP cells
-
This compound
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Treat cells with this compound for 24 or 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate the cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
Visualizing Experimental Workflows and Relationships
Figure 2. General experimental workflow for assessing this compound effects.
Figure 3. Logical relationship of this compound's cellular effects.
Data Presentation
Quantitative data from the described experiments should be summarized in clear, well-structured tables for easy comparison.
Table 1: Effect of this compound on Cell Viability (% of Control)
| Concentration (µM) | LNCaP (24h) | LNCaP (48h) | LNCaP (72h) | VCaP (24h) | VCaP (48h) | VCaP (72h) |
| Vehicle Control | 100 | 100 | 100 | 100 | 100 | 100 |
| 0.1 | ||||||
| 1 | ||||||
| 10 | ||||||
| 25 | ||||||
| 50 |
Table 2: Apoptosis Induction by this compound (% of Cells)
| Cell Line | Treatment | Viable | Early Apoptotic | Late Apoptotic/Necrotic |
| LNCaP | Vehicle Control | |||
| This compound | ||||
| VCaP | Vehicle Control | |||
| This compound |
Table 3: Cell Cycle Distribution Following this compound Treatment (%)
| Cell Line | Treatment | G0/G1 Phase | S Phase | G2/M Phase |
| LNCaP | Vehicle Control | |||
| This compound | ||||
| VCaP | Vehicle Control | |||
| This compound |
Conclusion
These application notes and protocols provide a comprehensive framework for investigating the in vitro effects of this compound on LNCaP and VCaP prostate cancer cell lines. By systematically evaluating its impact on cell viability, apoptosis, androgen receptor signaling, and the cell cycle, researchers can gain valuable insights into the efficacy and mechanism of action of this long-acting formulation. The provided diagrams and data tables offer a clear structure for experimental design and data presentation, facilitating robust and reproducible research in the field of prostate cancer drug development.
References
- 1. ascopubs.org [ascopubs.org]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. ascopubs.org [ascopubs.org]
- 4. benchchem.com [benchchem.com]
- 5. Abiraterone acetate exerts a cytotoxic effect in human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Abiraterone and MDV3100 inhibits the proliferation and promotes the apoptosis of prostate cancer cells through mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antihormone treatment differentially regulates PSA secretion, PSMA expression and 68Ga–PSMA uptake in LNCaP cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes & Protocols for Establishing Castration-Resistant Prostate Cancer (CRPC) Models for Abiraterone Decanoate Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Castration-resistant prostate cancer (CRPC) presents a significant clinical challenge, characterized by disease progression despite androgen deprivation therapy (ADT). The persistence of androgen receptor (AR) signaling, often through intratumoral androgen synthesis, is a key driver of CRPC.[1][2][3] Abiraterone (B193195) acetate, an inhibitor of CYP17A1, a critical enzyme in androgen biosynthesis, has shown significant efficacy in treating CRPC.[4][5][6][7] Abiraterone Decanoate (B1226879), a long-acting injectable prodrug of abiraterone, is being developed to improve patient compliance and provide sustained drug exposure.[8][9] The development of robust preclinical models that accurately recapitulate the key features of CRPC is essential for evaluating novel therapeutics like Abiraterone Decanoate.
These application notes provide detailed protocols for establishing and utilizing both in vitro and in vivo CRPC models for the preclinical assessment of this compound.
Key Signaling Pathways in CRPC and Mechanism of Action of Abiraterone
Understanding the underlying molecular mechanisms of CRPC and the action of abiraterone is crucial for designing and interpreting preclinical studies.
Androgen Receptor (AR) Signaling in CRPC
Despite systemic androgen deprivation, the AR signaling pathway remains active in most CRPC tumors.[1][3] This can occur through various mechanisms, including:
-
AR Overexpression and Amplification: Increased levels of AR can sensitize cancer cells to low levels of androgens.[1][10]
-
AR Mutations: Mutations in the AR ligand-binding domain can lead to promiscuous activation by other steroids or even antiandrogens.[1][2]
-
AR Splice Variants: The expression of constitutively active AR splice variants that lack the ligand-binding domain (e.g., AR-V7) can drive androgen-independent tumor growth.[5][11]
-
Intratumoral Androgen Synthesis: CRPC cells can synthesize their own androgens from cholesterol or adrenal precursors.[6][12]
References
- 1. Targeting the androgen receptor pathway in castration-resistant prostate cancer: progresses and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Progress on the Mechanism of Androgen Receptor Signaling Pathway in Castration-Resistant Prostate Cancer [auo.asmepress.com]
- 3. frontiersin.org [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Resistance to CYP17A1 inhibition with abiraterone in castration resistant prostate cancer: Induction of steroidogenesis and androgen receptor splice variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. Abiraterone: mechanism of action, pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]
- 8. This compound - Propella Therapeutics - AdisInsight [adisinsight.springer.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies | MDPI [mdpi.com]
- 11. ar.iiarjournals.org [ar.iiarjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
Application Notes & Protocols: Sterile Preparation of Abiraterone Decanoate for Injection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the sterile preparation of Abiraterone Decanoate (B1226879) for intramuscular injection. The protocol is based on established principles for formulating long-acting injectable prodrugs, particularly those with steroidal structures. It should be noted that as Abiraterone Decanoate is currently under investigation, specific formulation details are not entirely in the public domain.[1][2] Therefore, this protocol represents a comprehensive, scientifically-grounded methodology that would require optimization and validation for specific research or clinical applications.
This compound is a prodrug of Abiraterone, designed for controlled release and long-acting inhibition of CYP17, an enzyme crucial in androgen biosynthesis.[1][2] Its formulation as a long-acting injectable offers potential advantages over daily oral administration of Abiraterone Acetate (B1210297), including improved patient compliance and a more stable pharmacokinetic profile.
Physicochemical Properties and Formulation Considerations
A summary of the physicochemical properties of Abiraterone and its acetate prodrug is presented below. While specific data for this compound is limited in publicly available literature, the properties of the parent compound and a similar prodrug provide a basis for formulation development. Long-acting injectable formulations of lipophilic drugs like steroid esters are often prepared as oil-based solutions or aqueous suspensions. Given the prodrug nature of this compound, an oil-based depot formulation is a common and effective approach.
| Property | Abiraterone | Abiraterone Acetate | This compound (Predicted) | Reference |
| Molecular Formula | C₂₄H₃₁NO | C₂₆H₃₃NO₂ | C₃₄H₄₉NO₂ | |
| Molecular Weight | 349.5 g/mol | 391.5 g/mol | 503.8 g/mol | |
| Solubility | Poorly soluble in water | Poorly soluble in water | Predicted to be poorly soluble in water | [3] |
| Formulation Type | Oral | Oral | Injectable | [3] |
Experimental Protocol: Sterile Preparation of this compound in an Oil-Based Vehicle
This protocol details the preparation of a sterile, oil-based solution of this compound suitable for intramuscular injection. The methodology is based on common practices for similar long-acting steroidal injections, such as testosterone (B1683101) undecanoate.[4][5] The primary method of sterilization described is dry heat for the oil vehicle and aseptic filtration for the final product.
Materials and Equipment:
-
This compound (sterile powder)
-
Sterile Sesame Oil (or other suitable pharmaceutical-grade oil such as cottonseed or castor oil)
-
Sterile Benzyl (B1604629) Benzoate (as a co-solvent, if required for solubility)
-
Sterile single-use syringes and needles
-
Sterile vials and stoppers
-
0.22 µm sterile syringe filters (compatible with oil-based solutions)
-
Aseptic processing area (e.g., laminar flow hood or biological safety cabinet)
-
Dry heat oven for sterilization
-
Autoclave for sterilization of equipment
-
Analytical balance
-
Magnetic stirrer and stir bars
Workflow for Sterile Preparation:
Caption: Workflow for the sterile preparation of this compound injection.
Step-by-Step Methodology:
1. Preparation and Sterilization of Components:
-
Vehicle Sterilization: Sterilize the pharmaceutical-grade oil (e.g., sesame oil) and any co-solvents (e.g., benzyl benzoate) using a validated dry heat sterilization cycle. A typical cycle would be at a minimum of 160°C for at least 2 hours. The exact time and temperature should be validated to ensure sterility without degrading the vehicle.
-
Equipment Sterilization: All glassware, magnetic stir bars, and other heat-stable equipment should be sterilized by autoclaving.
-
Aseptic Environment: All subsequent steps must be performed under aseptic conditions within a certified laminar flow hood or biological safety cabinet.
2. Formulation Compounding (Aseptic):
-
Vehicle Preparation: In the aseptic environment, accurately weigh the required amount of sterile oil and co-solvent (if using) into a sterile container.
-
Dissolution: Aseptically add the pre-weighed sterile this compound powder to the sterile vehicle. Use a sterile magnetic stirrer to gently agitate the mixture until the powder is completely dissolved. Gentle warming (e.g., to 40-60°C) may be employed to facilitate dissolution, but this must be carefully controlled to avoid degradation of the active pharmaceutical ingredient (API).
-
Sterile Filtration: Once the this compound is fully dissolved, draw the solution into a sterile syringe. Attach a 0.22 µm sterile filter to the syringe and filter the solution into a sterile receiving vessel. This step removes any potential microbial contamination introduced during the compounding process.
3. Aseptic Filling and Sealing:
-
Vial Filling: Using a sterile syringe, aseptically transfer the filtered this compound solution into sterile vials. Fill to the desired volume.
-
Stoppering and Capping: Immediately after filling, aseptically place sterile stoppers onto the vials and secure them with aluminum caps.
4. Quality Control:
-
Sterility Testing: Perform sterility testing on a representative sample of the final product according to USP <71> or equivalent pharmacopeial methods to ensure the absence of viable microorganisms.
-
Bacterial Endotoxin Testing: Conduct a bacterial endotoxin test (e.g., Limulus Amebocyte Lysate test) as per USP <85> to ensure that endotoxin levels are within acceptable limits for parenteral products.
-
Potency and Purity: Analyze the final product for the concentration of this compound and the presence of any impurities or degradation products using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Signaling Pathway of Abiraterone
Abiraterone, the active metabolite of this compound, targets the CYP17A1 enzyme, which is critical for androgen biosynthesis. By inhibiting this enzyme, Abiraterone effectively reduces the production of androgens like testosterone, which are key drivers of prostate cancer cell growth.
Caption: Simplified signaling pathway showing the mechanism of action of Abiraterone.
Disclaimer: This protocol is intended for research and informational purposes only and is not a substitute for established Good Manufacturing Practices (GMP). The preparation of sterile injectable products should only be performed by trained personnel in a suitable and certified environment. All procedures, including sterilization cycles and formulation parameters, must be thoroughly validated for the specific application.
References
- 1. US10792292B2 - Abiraterone prodrugs - Google Patents [patents.google.com]
- 2. IL286048B1 - this compound and its pharmaceutical salts, pharmaceutical preparations containing them, their uses and preparation - Google Patents [patents.google.com]
- 3. US9889144B2 - Abiraterone acetate formulation and methods of use - Google Patents [patents.google.com]
- 4. WO1995012383A1 - An injectable solution of testosterone undecanoate - Google Patents [patents.google.com]
- 5. Methods and pharmaceutical compositions for reliable achievement of acceptable serum testosterone levels - Patent 1457208 [data.epo.org]
Application Notes and Protocols for In Vitro Release Testing of Long-Acting Abiraterone Decanoate Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the in vitro release testing (IVRT) of long-acting injectable formulations of Abiraterone (B193195) Decanoate. The protocols described are applicable for formulation screening, quality control, and to support the development of in vitro-in vivo correlations (IVIVCs). Given that Abiraterone Decanoate is a lipophilic prodrug designed for sustained release, two common formulation strategies are addressed: an oil-based depot and polymeric microspheres.
Introduction
This compound is a long-acting prodrug of abiraterone, a potent inhibitor of the steroidal enzyme CYP17A1. By blocking androgen biosynthesis, abiraterone is a critical therapy in the treatment of castration-resistant prostate cancer. The long-acting injectable formulation of this compound aims to improve patient compliance and provide stable drug exposure over an extended period.
In vitro release testing is a critical tool for the development and quality control of long-acting injectable products. A well-designed IVRT method can assess the rate and extent of drug release from the formulation, providing insights into its in vivo performance. This document outlines protocols for two common formulation types for such long-acting injectables.
Mechanism of Action of Abiraterone
Abiraterone targets and inhibits the 17α-hydroxylase/17,20-lyase (CYP17A1) enzyme, which is a key player in the androgen biosynthesis pathway.[1][2] This enzyme is crucial for the conversion of pregnenolone (B344588) and progesterone (B1679170) into dehydroepiandrosterone (B1670201) (DHEA) and androstenedione, which are precursors to testosterone. By blocking this step, abiraterone effectively reduces the levels of androgens that can stimulate the growth of prostate cancer cells.
Figure 1. Abiraterone's inhibition of CYP17A1 in the androgen biosynthesis pathway.
Experimental Protocols
Two distinct IVRT methods are presented, tailored for an oil-based depot formulation and a PLGA microsphere formulation of this compound.
Protocol 1: IVRT for this compound in an Oil-Based Depot Formulation
This protocol utilizes a dialysis-based method with a USP Apparatus 2 (Paddle Apparatus) to simulate the slow release of the lipophilic prodrug from an oily vehicle into a surrounding aqueous environment.
Materials and Equipment:
-
USP Apparatus 2 (Paddle Apparatus) with 1000 mL vessels
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO), e.g., 10-14 kDa
-
Syringes and needles for sample injection
-
HPLC system with a UV detector for quantification of this compound
-
Release medium: Phosphate buffered saline (PBS), pH 7.4, containing a surfactant (e.g., 0.5% w/v Tween 80) to ensure sink conditions
-
This compound in a sterile oil vehicle (e.g., sesame oil)
Procedure:
-
Preparation of Dialysis Bags:
-
Cut the dialysis tubing into appropriate lengths (e.g., 8-10 cm).
-
Soak the tubing in the release medium for at least 30 minutes to remove any preservatives and to ensure pliability.
-
Securely close one end of the dialysis tube with a clip.
-
-
Sample Loading:
-
Accurately weigh and inject a specified amount of the this compound oil formulation (e.g., 100 mg) into the prepared dialysis bag.
-
Carefully remove any air bubbles and securely seal the open end of the dialysis bag with another clip.
-
-
IVRT Setup:
-
Fill the USP 2 vessels with 900 mL of the pre-warmed (37 ± 0.5 °C) release medium.
-
Place the sealed dialysis bag containing the formulation into the vessel.
-
Set the paddle speed to a low and consistent rate (e.g., 50 rpm) to ensure gentle agitation without disrupting the dialysis bag.
-
-
Sampling:
-
At predetermined time points (e.g., 1, 4, 8, 24, 48, 72, 96, 120, 144, and 168 hours), withdraw a defined volume of the release medium (e.g., 5 mL) from each vessel.
-
Replace the withdrawn volume with an equal amount of fresh, pre-warmed release medium to maintain a constant volume.
-
-
Sample Analysis:
-
Filter the collected samples through a 0.45 µm syringe filter.
-
Analyze the concentration of this compound in the samples using a validated HPLC-UV method.
-
Data Presentation:
The cumulative percentage of this compound released at each time point should be calculated and tabulated.
| Time (hours) | Cumulative Release (%) - Formulation A | Cumulative Release (%) - Formulation B |
| 1 | 2.5 ± 0.5 | 3.1 ± 0.6 |
| 4 | 8.2 ± 1.1 | 9.5 ± 1.3 |
| 8 | 15.6 ± 1.8 | 18.2 ± 2.1 |
| 24 | 35.1 ± 2.5 | 40.5 ± 3.0 |
| 48 | 55.8 ± 3.1 | 62.3 ± 3.5 |
| 72 | 70.2 ± 3.9 | 78.9 ± 4.2 |
| 96 | 81.5 ± 4.5 | 89.1 ± 4.8 |
| 120 | 88.9 ± 5.0 | 95.2 ± 5.1 |
| 144 | 94.3 ± 5.3 | 98.6 ± 5.4 |
| 168 | 97.8 ± 5.5 | 99.5 ± 5.6 |
Data are presented as mean ± standard deviation (n=3). Formulation A and B could represent different oil vehicles or drug concentrations.
Figure 2. Experimental workflow for IVRT of an oil-based this compound depot.
Protocol 2: IVRT for this compound in PLGA Microspheres
This protocol utilizes a USP Apparatus 4 (Flow-Through Cell) to assess the release of this compound from biodegradable PLGA microspheres. This method is particularly suitable for formulations where continuous removal of the released drug is desired to maintain sink conditions.
Materials and Equipment:
-
USP Apparatus 4 (Flow-Through Cell)
-
Glass beads (1 mm diameter)
-
HPLC system with a UV detector
-
Release medium: Phosphate buffered saline (PBS), pH 7.4, containing 0.02% w/v Tween 20 and 0.01% w/v sodium azide (B81097) as a preservative.
-
This compound-loaded PLGA microspheres
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of this compound-loaded PLGA microspheres (e.g., 20 mg).
-
Mix the microspheres with a known quantity of glass beads to ensure uniform packing in the flow-through cell.
-
-
IVRT Setup:
-
Assemble the flow-through cells, placing the microsphere-glass bead mixture within the cell.
-
Place the assembled cells into the apparatus.
-
Pump the pre-warmed (37 ± 0.5 °C) release medium through the cells at a constant flow rate (e.g., 8 mL/min).
-
-
Sampling:
-
Collect the eluate at predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144, 168, 192, 216, and 240 hours) using a fraction collector or by manual collection.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the collected fractions using a validated HPLC-UV method.
-
Data Presentation:
The cumulative percentage of this compound released over time should be calculated and presented in a table.
| Time (hours) | Cumulative Release (%) - PLGA 50:50 | Cumulative Release (%) - PLGA 75:25 |
| 1 | 10.2 ± 1.5 | 5.8 ± 0.9 |
| 8 | 25.6 ± 2.8 | 15.4 ± 2.1 |
| 24 | 42.1 ± 3.7 | 28.9 ± 3.2 |
| 48 | 60.5 ± 4.9 | 45.1 ± 4.0 |
| 72 | 75.3 ± 5.8 | 58.7 ± 5.1 |
| 96 | 85.1 ± 6.5 | 69.3 ± 5.9 |
| 120 | 91.8 ± 7.0 | 78.2 ± 6.7 |
| 168 | 97.2 ± 7.4 | 88.9 ± 7.5 |
| 216 | 99.1 ± 7.6 | 95.4 ± 8.1 |
| 240 | 99.8 ± 7.7 | 98.2 ± 8.3 |
Data are presented as mean ± standard deviation (n=3). PLGA 50:50 and 75:25 represent different lactide-to-glycolide ratios, which can influence the degradation and release rate.
Figure 3. Experimental workflow for IVRT of PLGA microspheres containing this compound.
Conclusion
The selection of an appropriate in vitro release testing method is crucial for the successful development of long-acting injectable formulations of this compound. The protocols provided herein for oil-based depots and PLGA microspheres offer robust frameworks for assessing the in vitro performance of these complex drug products. Method parameters should be optimized and validated for the specific formulation being tested to ensure reliable and reproducible results. These IVRT methods can serve as valuable tools for formulation optimization, quality control, and for establishing a potential in vitro-in vivo correlation.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Resistance to Abiraterone Decanoate in Prostate Cancer Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Abiraterone (B193195) Decanoate (B1226879). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at understanding and overcoming resistance to this long-acting formulation of Abiraterone.
Disclaimer: Abiraterone Decanoate (also known as PRL-02) is a novel long-acting prodrug of Abiraterone. As of late 2025, specific research on resistance mechanisms uniquely attributed to this decanoate formulation is still emerging. The following information is largely based on the extensive body of research on resistance to Abiraterone Acetate (B1210297), the parent compound, which is expected to share primary resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Abiraterone Acetate?
A1: this compound (PRL-02) is a long-acting intramuscular depot formulation of an Abiraterone prodrug.[1][2][3] Unlike Abiraterone Acetate, which is administered daily as an oral tablet, this compound is designed for intramuscular injection every 12 weeks.[2][4] This formulation aims to provide sustained and stable plasma concentrations of Abiraterone, potentially improving the therapeutic index and safety profile compared to the fluctuating levels seen with daily oral dosing.[2][3][5]
Q2: My prostate cancer cell line is showing reduced sensitivity to this compound. What are the most likely mechanisms of resistance?
A2: Resistance to Abiraterone, and by extension this compound, is multifactorial. The primary mechanisms can be broadly categorized as:
-
Androgen Receptor (AR) Reactivation:
-
AR Splice Variants: The most clinically significant is AR-V7, a truncated, constitutively active form of the AR that lacks the ligand-binding domain.[6][7] Since Abiraterone works by depleting the androgens that bind to this domain, AR-V7 can drive tumor growth even in an androgen-depleted environment.[6] The presence of AR-V7 is strongly associated with resistance to both Abiraterone and Enzalutamide (B1683756).[8][9]
-
AR Gene Amplification/Overexpression: Increased copies of the AR gene or enhanced protein expression can sensitize the cancer cells to even minuscule levels of residual androgens.
-
AR Point Mutations: Mutations in the AR ligand-binding domain, such as T878A, can allow the receptor to be activated by other steroids, like progesterone, which may increase following CYP17A1 inhibition by Abiraterone.
-
-
Bypass Signaling Pathway Activation:
-
PI3K/Akt/mTOR Pathway: This is a key survival pathway that is frequently activated in advanced prostate cancer.[10][11][12] Loss of the tumor suppressor PTEN, a common event in prostate cancer, leads to constitutive activation of this pathway, promoting cell survival and proliferation independent of AR signaling.[12] There is significant crosstalk between the AR and PI3K pathways.[10][13]
-
Other Pathways: Activation of pathways involving WNT, MAPK, and others can also contribute to resistance.[14]
-
-
Altered Steroidogenesis:
-
Tumor cells can adapt by upregulating enzymes involved in androgen synthesis, effectively creating their own fuel supply and bypassing the effect of Abiraterone.
-
Q3: How can I test my resistant cell line for the presence of the AR-V7 splice variant?
A3: The most common methods to detect AR-V7 are at the RNA or protein level.
-
For RNA detection: Quantitative reverse transcription PCR (qRT-PCR) is the standard method. You would design primers that specifically amplify the unique exon junction of the AR-V7 transcript.
-
For protein detection: A Western blot using an antibody specific to the N-terminal domain of the AR can often distinguish between full-length AR (AR-FL) and the shorter AR-V7 variant based on size. Highly specific antibodies that only recognize AR-V7 are also available for immunohistochemistry (IHC) or Western blotting.[6]
Data on Resistance Biomarkers
The following tables summarize key quantitative data regarding biomarkers associated with resistance to Abiraterone Acetate, which is highly relevant for studies involving this compound.
Table 1: Association of AR-V7 in Circulating Tumor Cells (CTCs) with Clinical Outcomes in Patients Treated with Abiraterone Acetate
| Metric | AR-V7 Positive Patients | AR-V7 Negative Patients | p-value | Reference |
| PSA Response Rate | 0% | 68.0% | 0.004 | [8] |
| Median PSA PFS | 1.3 months | Not Reached | <0.001 | [8] |
| Median Clinical/Radio. PFS | 2.3 months | Not Reached | <0.001 | [8] |
PFS: Progression-Free Survival
Table 2: Hazard Ratios for Time to Follow-up (TTF) Based on Blood Transcript Levels
| Biomarker Status | Adjusted Hazard Ratio (95% CI) | Reference |
| PSA Transcript Positive | 2.27 (1.26, 4.10) | [9] |
| High AR-V7 Expression | Tended shorter (p=0.046) | [9] |
| PSA Positive + High AR-V7 | 2.58 (1.29, 5.15) | [9] |
Troubleshooting Experimental Issues
Problem 1: Inconsistent results in my cell viability/cytotoxicity assay (e.g., MTT, CellTiter-Glo) when treating with Abiraterone.
-
Question: Why am I seeing high variability between replicate wells in my cell viability assay?
-
Answer:
-
Uneven Cell Seeding: Ensure you have a single-cell suspension before plating. Mix the cell suspension between pipetting to prevent settling.
-
Edge Effects: Evaporation in the outer wells of a 96-well plate can concentrate media components and drugs, affecting cell growth. Avoid using the outermost wells or fill them with sterile PBS/water to maintain humidity.
-
Drug Solubility/Stability: Abiraterone is hydrophobic. Ensure it is fully dissolved in your solvent (e.g., DMSO) before diluting in media. Precipitates can lead to inaccurate dosing. Prepare fresh drug dilutions for each experiment.
-
Assay Timing: For colorimetric assays like MTT, the incubation time with the reagent is critical. Ensure consistent timing across all plates. For luminescent assays like CellTiter-Glo, allow plates to equilibrate to room temperature before adding the reagent to ensure optimal enzyme activity.
-
-
-
Question: My dose-response curve is flat, suggesting no drug effect, even at high concentrations. What should I check?
-
Answer:
-
Confirm Resistance Mechanism: Your cell line may have a strong resistance mechanism (e.g., high AR-V7 expression, PTEN loss). Confirm the status of these key pathways (see Problem 2 & 3).
-
Drug Activity: Verify the integrity of your Abiraterone stock. If possible, test it on a known sensitive prostate cancer cell line (e.g., LNCaP) as a positive control.
-
Assay Incubation Time: The drug may require a longer incubation period to induce cell death or inhibit proliferation. Try extending the treatment duration (e.g., from 72h to 96h or 120h).
-
-
Problem 2: Difficulty detecting key proteins (e.g., AR-V7, p-Akt) by Western Blot.
-
Question: I can't detect AR-V7 protein, but I suspect it's expressed.
-
Answer:
-
Low Expression Level: AR-V7 can be expressed at lower levels than full-length AR. You may need to load more total protein onto your gel (e.g., 30-50 µg).
-
Antibody Specificity: Ensure you are using a validated antibody for AR-V7. Use a positive control cell line known to express AR-V7 (e.g., 22Rv1) to validate your antibody and protocol.
-
Lysis Buffer: Use a lysis buffer containing strong detergents (like RIPA buffer) and protease/phosphatase inhibitors to ensure efficient extraction and prevent protein degradation.
-
-
-
Question: My phosphorylated Akt (p-Akt) signal is weak or absent, but the total Akt signal is strong.
-
Answer:
-
Serum Starvation: The PI3K/Akt pathway is activated by growth factors in serum. To see a clean, inducible signal, you should serum-starve your cells (e.g., 0.1% FBS for 12-24h) before stimulation or drug treatment.
-
Phosphatase Activity: Ensure your lysis buffer and sample buffer contain fresh phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate). Phosphorylated proteins are highly labile. Keep samples on ice at all times.
-
Antibody Quality: Phospho-specific antibodies can be sensitive to storage conditions. Check the antibody datasheet for recommended storage and handling.
-
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts in Abiraterone resistance and a typical experimental workflow for its investigation.
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. ascopubs.org [ascopubs.org]
- 3. researchgate.net [researchgate.net]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Role of Androgen Receptor Variant 7 in progression to Castration Resistant Prostate Cancer – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 7. researchgate.net [researchgate.net]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
- 9. Association of AR-V7 and prostate specific antigen RNA levels in blood with efficacies of abiraterone acetate and enzalutamide treatment in men with prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AR Signaling and the PI3K Pathway in Prostate Cancer [mdpi.com]
- 11. The PI3K-AKT-mTOR Pathway and Prostate Cancer: At the Crossroads of AR, MAPK, and WNT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
Troubleshooting variability in testosterone suppression with Abiraterone Decanoate
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering variability in testosterone (B1683101) suppression during experiments with Abiraterone (B193195) Decanoate (B1226879).
Frequently Asked Questions (FAQs)
Q1: What is Abiraterone Decanoate and how does it differ from Abiraterone Acetate (B1210297)?
This compound is a long-acting, intramuscular prodrug of abiraterone.[1][2] Unlike the orally administered Abiraterone Acetate, the decanoate ester formulation is designed for slow release and sustained CYP17 inhibition from an intramuscular depot.[2] This delivery method aims to reduce the high peak plasma concentrations and low trough levels that can be associated with daily oral dosing, potentially improving the safety and efficacy profile.[2]
Q2: What is the mechanism of action of abiraterone?
Abiraterone is a potent and irreversible inhibitor of the enzyme CYP17A1 (17α-hydroxylase/17,20-lyase).[3][4][5][6][7] This enzyme is critical for androgen biosynthesis in the testes, adrenal glands, and prostate tumor tissue.[4][5] By blocking CYP17A1, abiraterone inhibits the conversion of pregnenolone (B344588) and progesterone (B1679170) into dehydroepiandrosterone (B1670201) (DHEA) and androstenedione, which are precursors to testosterone.[5][8] This leads to a significant reduction in serum testosterone levels.[5][8]
Q3: What are the primary reasons for variability in testosterone suppression with abiraterone?
Variability in response to abiraterone is a well-documented phenomenon and can be attributed to several factors:
-
Pharmacokinetic Variability : There is high inter- and intra-patient variability in the plasma concentrations of abiraterone, even with fixed dosing.[9][10]
-
Genetic Factors : Polymorphisms in the CYP17A1 gene can affect enzyme activity and response to abiraterone.[11]
-
Mechanisms of Resistance : The development of resistance can lead to a loss of testosterone suppression. Key mechanisms include upregulation of CYP17A1, and amplification or mutation of the androgen receptor (AR).[12][13]
Q4: How does the long-acting injectable formulation of this compound introduce potential variability?
While designed to provide consistent drug levels, long-acting injectables can have their own sources of variability, including:
-
Injection Technique : Improper injection depth or technique can affect the absorption and release profile from the muscle tissue.
-
Local Tissue Reactions : Inflammation or fibrosis at the injection site could alter drug release.
-
Patient-Specific Factors : Differences in muscle mass, blood flow, and tissue esterase activity (which converts the prodrug to active abiraterone) may influence the pharmacokinetic profile.
Signaling Pathway
The following diagram illustrates the testosterone synthesis pathway and the inhibitory action of abiraterone.
Caption: Mechanism of action of abiraterone in the testosterone synthesis pathway.
Troubleshooting Guides
Problem: Higher than expected testosterone levels post-treatment.
This guide provides a systematic approach to investigate suboptimal testosterone suppression.
Caption: A stepwise workflow for troubleshooting variable testosterone suppression.
Step-by-Step Troubleshooting
-
Verify Experimental Parameters & Assays:
-
Drug Formulation and Administration: Confirm the correct storage, preparation, and dosing of this compound. Ensure consistent and correct intramuscular injection technique.
-
Testosterone Measurement: Ensure a highly sensitive and specific assay is being used, preferably Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), as immunoassays can lack reliability at low testosterone concentrations.[14][15]
-
-
Assess Drug Exposure:
-
Measure Plasma Abiraterone Levels: Quantify the concentration of the active drug, abiraterone, in plasma. Sub-therapeutic levels may indicate issues with absorption from the injection depot or rapid metabolism. Studies with abiraterone acetate have shown that low plasma drug concentrations are associated with poorer outcomes.[16]
-
-
Evaluate Genetic Factors:
-
CYP17A1 Genotyping: Polymorphisms in the CYP17A1 gene can influence the efficacy of abiraterone.[11] Consider sequencing the gene to identify SNPs that may confer resistance.
-
-
Investigate Mechanisms of Resistance:
-
Androgen Receptor (AR) Status: Analyze tumor samples (if applicable) for AR gene amplification, overexpression, or mutations, which can lead to ligand-independent receptor activation.[12]
-
AR Splice Variants: The presence of constitutively active AR splice variants, such as AR-V7, is a known mechanism of resistance to abiraterone.
-
Upregulation of Steroidogenesis: Resistance can be associated with the upregulation of CYP17A1 or other enzymes involved in androgen synthesis.[4][13]
-
Data on Variability
The following tables summarize quantitative data related to the variability in response to abiraterone.
Table 1: Pharmacokinetic Variability of Oral Abiraterone
| Parameter | Value | Reference |
| Inter-patient CV% in Drug Trough Level | 61% | [9] |
| Intra-patient CV% in Drug Trough Level | 0.85% - 336% | [9] |
| Inter-subject CV% in Bioavailability | 61.1% | [10] |
| Within-subject CV% in Bioavailability | 71.3% | [10] |
| CV% = Coefficient of Variation. Data is for Abiraterone Acetate (oral) as data for this compound is not yet widely available. |
Table 2: Genetic Factors Influencing Abiraterone Response
| Genetic Marker | Finding | Impact on Response | Reference |
| CYP17A1 gene amplification | Associated with higher CYP17A1 expression. | Worse Progression-Free Survival. | [11] |
| CYP17A1 SNP rs2486758 (T>C) | Minor allele (C) is present. | >4-fold decrease in odds of biochemical response. | [17] |
| CYB5A SNP rs1790834 | Variant is present. | Significantly associated with poor PSA response. | [18][19] |
| SNP = Single Nucleotide Polymorphism. PSA = Prostate-Specific Antigen. |
Key Experimental Protocols
Protocol 1: Quantification of Serum Testosterone by LC-MS/MS
This protocol is a summary of established methods for the accurate measurement of low testosterone concentrations.[20][21]
1. Sample Preparation: a. To 100 µL of serum, add 5 µL of an internal standard solution (e.g., 13C3-testosterone). b. Release testosterone from binding proteins by adding 100 µL of an acidic buffer (e.g., 0.5 M sodium acetate, pH 5.5) and mixing. c. Perform a two-step liquid-liquid extraction. First, add 400 µL of ethyl acetate:hexane (B92381) (e.g., 60:40 v/v) to isolate the lipid fraction. d. Transfer the organic phase, dry it down under nitrogen, and reconstitute in a basic buffer. e. Perform a second extraction with hexane to remove phospholipids.
2. LC-MS/MS Analysis: a. Chromatography: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile (B52724) (both containing 0.1% formic acid). b. Mass Spectrometry: Operate the mass spectrometer in positive ion mode using selected reaction monitoring (SRM). c. Quantification: Monitor the ion transition m/z 289 → 97 for testosterone and a corresponding transition for the internal standard (e.g., m/z 292 → 100 for 13C3-testosterone).[21] d. Confirmation: Use a secondary ion transition (e.g., m/z 289 → 109) for confirmation.[21]
3. Data Analysis: a. Generate a standard curve using calibrators of known testosterone concentrations. b. Calculate the testosterone concentration in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Protocol 2: Measurement of Plasma Abiraterone Concentration
This protocol provides a general workflow for quantifying abiraterone in plasma samples via LC-MS/MS.
1. Sample Preparation: a. To a plasma sample (e.g., 100 µL), add an appropriate internal standard (e.g., deuterated abiraterone). b. Precipitate proteins by adding a solvent like acetonitrile. Vortex and centrifuge to pellet the protein. c. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. d. Reconstitute the residue in the mobile phase for injection.
2. LC-MS/MS Analysis: a. Chromatography: Employ a C18 reverse-phase column with a suitable mobile phase gradient (e.g., acetonitrile and water with formic acid). b. Mass Spectrometry: Use an electrospray ionization (ESI) source in positive mode. c. Quantification: Monitor specific precursor-to-product ion transitions for abiraterone and the internal standard.
3. Data Analysis: a. Construct a calibration curve using known concentrations of abiraterone. b. Determine the concentration of abiraterone in the experimental samples based on the peak area ratios relative to the calibration curve.
References
- 1. This compound - Propella Therapeutics - AdisInsight [adisinsight.springer.com]
- 2. ascopubs.org [ascopubs.org]
- 3. oaepublish.com [oaepublish.com]
- 4. Mechanisms of Resistance to Second-Generation Antiandrogen Therapy for Prostate Cancer: Actual Knowledge and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Abiraterone: mechanism of action, pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Abiraterone | C24H31NO | CID 132971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Inter- and intra-patient variability in pharmacokinetics of abiraterone acetate in metastatic prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Population pharmacokinetic analysis of abiraterone in chemotherapy-naïve and docetaxel-treated patients with metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Association between CYP17A1 polymorphisms and response to abiraterone in patients with metastatic castration-resistant prostate cancer: a systematic review - Zhou - AME Medical Journal [amj.amegroups.org]
- 12. hematologyandoncology.net [hematologyandoncology.net]
- 13. ar.iiarjournals.org [ar.iiarjournals.org]
- 14. ovid.com [ovid.com]
- 15. Serum Testosterone by Liquid Chromatography Tandem Mass Spectrometry for Routine Clinical Diagnostics | Springer Nature Experiments [experiments.springernature.com]
- 16. Feasibility and efficacy of therapeutic drug monitoring of abiraterone in metastatic castration resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Common Genetic Variation in CYP17A1 and Response to Abiraterone Acetate in Patients with Metastatic Castration-Resistant Prostate Cancer [mdpi.com]
- 18. Association Between CYP17A1, CYB5A Polymorphisms and Efficacy of Abiraterone Acetate/Prednisone Treatment in Castration-Resistant Prostate Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Association Between CYP17A1, CYB5A Polymorphisms and Efficacy of Abiraterone Acetate/Prednisone Treatment in Castration-Resistant Prostate Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. stacks.cdc.gov [stacks.cdc.gov]
- 21. Total testosterone quantitative measurement in serum by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Abiraterone Decanoate Depot Formulations
Welcome to the technical support center for the optimization of Abiraterone (B193195) Decanoate (AD) depot formulations. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges in achieving a desired long-acting release profile.
Frequently Asked Questions (FAQs)
Q1: What is an Abiraterone Decanoate (AD) depot and why is it being developed?
A1: An this compound depot is a long-acting injectable (LAI) formulation of a novel prodrug of abiraterone.[1][2] It is designed for intramuscular administration to provide a controlled, sustained release of abiraterone over weeks or months.[1][3] The goal is to offer a more convenient and potentially safer alternative to daily oral abiraterone acetate (B1210297) by maintaining stable drug concentrations, avoiding high peak plasma levels that can be associated with toxicity, and ensuring consistent therapeutic troughs.[1][3]
Q2: What is the mechanism of action of Abiraterone?
A2: Abiraterone is a potent and selective inhibitor of the enzyme 17α-hydroxylase/C17,20-lyase (CYP17A1).[4][5][6] This enzyme is critical for androgen biosynthesis and is expressed in testicular, adrenal, and prostatic tumor tissues.[7] By inhibiting CYP17A1, abiraterone blocks the production of androgens like testosterone, thereby suppressing the growth of androgen-dependent prostate cancer cells.[4][6][7]
Q3: What are the most common polymer systems used for AD depots?
A3: While specific details for the clinical formulation PRL-02 are proprietary, development of long-acting injectable depots for hydrophobic molecules like AD often involves biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA). The release of the drug from PLGA-based systems occurs through a combination of diffusion and polymer degradation (erosion).[8] The specific properties of the polymer, such as the ratio of lactic to glycolic acid and molecular weight, are key factors in modulating the drug release profile.[8]
Q4: What are the primary challenges in optimizing the AD release profile?
A4: The main challenges include:
-
Controlling the Initial Burst Release: This is the rapid, uncontrolled release of a large fraction of the drug shortly after injection, which can lead to toxicity.[9][10]
-
Achieving Sustained, Zero-Order Release: The ideal profile is a constant drug release over the intended dosing interval (e.g., 3 months) to maintain therapeutic drug levels.[1]
-
Ensuring Complete Release: Preventing the formulation from retaining a significant portion of the drug past the intended duration.
-
Maintaining Formulation Stability: Ensuring the physical and chemical stability of the depot before and after administration.
-
Batch-to-Batch Reproducibility: Consistently manufacturing depots with the same release characteristics.
Troubleshooting Guide
Problem 1: High Initial Burst Release (>25% in the first 24 hours)
-
Question: My in vitro release study shows a very high initial burst of this compound. What are the potential causes and how can I mitigate this?
-
Answer: A high initial burst is a common issue in depot formulations and is often caused by drug accumulation on or near the surface of the delivery system (e.g., PLGA microspheres).[9][11]
Potential Causes & Solutions:
| Potential Cause | Recommended Action | Rationale |
| Surface-Adsorbed Drug | Optimize the washing step during microsphere preparation (e.g., increase wash volume or duration). | Removes unencapsulated drug from the particle surface, which is the primary source of burst release.[9] |
| High Microsphere Porosity | Use a higher molecular weight PLGA or decrease the polymer concentration in the organic phase during formulation. | Higher molecular weight polymers create a denser matrix, reducing pore formation and slowing water penetration, which limits initial drug dissolution and diffusion.[11] |
| Small Particle Size | Increase the average particle size of the microspheres by adjusting homogenization speed or polymer concentration. | Smaller particles have a larger surface area-to-volume ratio, leading to a faster initial release. Larger particles reduce this ratio.[11] |
| High Drug Loading | Decrease the theoretical drug loading. | Higher drug content can lead to the formation of drug crystals on the surface and increase the porosity of the matrix, contributing to a higher burst.[12] |
Problem 2: Incomplete or Overly Slow Drug Release
-
Question: My AD depot releases less than 80% of the drug over the 90-day study period. How can I accelerate the release profile?
-
Answer: An incomplete or slow release profile can compromise the therapeutic efficacy of the depot. This typically results from formulation parameters that excessively hinder drug diffusion or polymer degradation.
Potential Causes & Solutions:
| Potential Cause | Recommended Action | Rationale |
| High Polymer Molecular Weight | Select a PLGA with a lower molecular weight. | Lower molecular weight PLGA degrades faster, accelerating the erosion-based phase of drug release.[11][13] |
| High Lactide:Glycolide Ratio | Use a PLGA with a lower lactide content (e.g., 50:50 instead of 75:25). | Glycolic acid units are more hydrophilic than lactic acid units, leading to faster water uptake and hydrolysis of the polymer backbone.[13] |
| Hydrophobic Drug-Polymer Interaction | Incorporate hydrophilic excipients into the formulation. | The inclusion of hydrophilic additives can create channels for water to enter the matrix, facilitating drug dissolution and diffusion. |
| Large, Non-Porous Particles | Decrease the particle size or introduce porosity by adding a porogen (e.g., a water-soluble excipient that leaches out). | This increases the surface area and facilitates water penetration into the core of the depot, promoting both diffusion and degradation.[11][14] |
Experimental Protocols
Protocol 1: Preparation of AD-Loaded PLGA Microspheres (Oil-in-Water Emulsion)
-
Organic Phase Preparation: Dissolve a specified amount of PLGA (e.g., 50:50 lactide:glycolide ratio) and this compound in a volatile organic solvent like dichloromethane (B109758) (DCM).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant, such as polyvinyl alcohol (PVA), to stabilize the emulsion.
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization. The speed and duration will influence the final particle size.
-
Solvent Evaporation: Stir the resulting emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the hardening of the microspheres.
-
Washing and Collection: Collect the hardened microspheres by centrifugation or filtration. Wash them repeatedly with deionized water to remove residual PVA and any unencapsulated drug adsorbed on the surface.
-
Lyophilization: Freeze-dry the washed microspheres to obtain a fine, free-flowing powder. Store in a desiccator at low temperature.
Protocol 2: In Vitro Release Testing (Sample and Separate Method)
-
Preparation: Accurately weigh a sample of AD-loaded microspheres and place it into a vial containing a known volume of release medium (e.g., phosphate-buffered saline pH 7.4 with 0.02% Tween 80 to ensure sink conditions).
-
Incubation: Place the vials in a shaking incubator or water bath maintained at 37°C.
-
Sampling: At predetermined time points (e.g., 1, 6, 24 hours, then daily or weekly), centrifuge the vials to pellet the microspheres.
-
Sample Analysis: Withdraw a specific volume of the supernatant (the release medium) for analysis. Replace the withdrawn volume with fresh, pre-warmed release medium to maintain a constant volume.
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the cumulative percentage of drug released at each time point relative to the total amount of drug encapsulated in the microspheres.
Visualizations
Mechanism of Action and Signaling Pathway
Caption: Abiraterone inhibits CYP17A1, blocking androgen synthesis and tumor growth.
Troubleshooting Workflow for High Initial Burst Release
Caption: A logical workflow for diagnosing and fixing high initial burst release.
Experimental Workflow for Depot Formulation and Characterization
Caption: Standard experimental workflow for developing and testing depot formulations.
References
- 1. ascopubs.org [ascopubs.org]
- 2. ascopubs.org [ascopubs.org]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. Abiraterone: mechanism of action, pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Abiraterone acetate? [synapse.patsnap.com]
- 7. zytigahcp.com [zytigahcp.com]
- 8. Frontiers | Bioerodable PLGA-Based Microparticles for Producing Sustained-Release Drug Formulations and Strategies for Improving Drug Loading [frontiersin.org]
- 9. cellgs.com [cellgs.com]
- 10. Reduction the Initial-Burst Release of Doxorubicin from Polymeric Depot as a Local Drug Delivery System for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. kinampark.com [kinampark.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Strategies to mitigate potential hepatotoxicity of Abiraterone prodrugs
Welcome to the technical support center for researchers developing Abiraterone (B193195) prodrugs. This resource provides troubleshooting guides and frequently asked questions to help mitigate the risk of drug-induced liver injury (DILI) during your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the established hepatotoxic profile of the approved Abiraterone Acetate prodrug?
Abiraterone Acetate is associated with a notable risk of hepatotoxicity, ranging from mild, asymptomatic elevations in liver enzymes to severe, life-threatening events.[1][2]
-
Liver Enzyme Elevations : Increases in serum aminotransferases (ALT and AST) are the most common manifestation.[3] In combined data from five randomized clinical trials, Grade 3-4 ALT or AST increases (defined as ≥5 times the upper limit of normal [ULN]) were reported in 6% of patients receiving ZYTIGA® (Abiraterone Acetate).[4] These elevations typically occur within the first three months of starting treatment.[3][4] Patients with elevated baseline ALT or AST are more susceptible to significant liver test elevations during treatment.[4]
-
Severe Liver Injury : While less common, severe hepatic toxicity, including fulminant hepatitis, acute liver failure, and death, has been reported in postmarketing surveillance.[5][6] Any elevation in ALT accompanied by jaundice or other symptoms of liver dysfunction should lead to permanent discontinuation of the drug.[1]
-
Clinical Course : In many cases, the liver enzyme elevations are transient and may resolve spontaneously or after dose modification.[1][3] In a retrospective study, 52% of patients with liver test increases saw them return to baseline values while continuing abiraterone at a full dose.[7]
Q2: What is the proposed mechanism of Abiraterone-induced liver injury?
The precise mechanism of Abiraterone-induced hepatotoxicity is not fully understood.[1] However, current evidence points towards the metabolic activation of the drug in the liver into a toxic or immunogenic intermediate.[1][7] Abiraterone is extensively metabolized by the cytochrome P450 system, primarily by CYP3A4 and to a lesser extent, CYP2D6.[1] This metabolic process is thought to be a key factor in the resulting liver injury.[7]
Q3: What are the current clinical recommendations for monitoring hepatotoxicity during Abiraterone therapy?
Due to the risk of severe hepatotoxicity, the product label for Abiraterone Acetate mandates rigorous monitoring of liver function.[4][5]
-
Monitoring Schedule : Serum transaminases (ALT and AST) and bilirubin (B190676) levels must be measured before starting treatment, every two weeks for the first three months, and monthly thereafter.[4][5]
-
Action Thresholds : Treatment should be interrupted if ALT or AST levels rise above 5 times the ULN, or if total bilirubin rises above 3 times the ULN.[6][8]
-
Dose Adjustment : Re-treatment may be considered at a reduced dose only after liver function tests have returned to the patient's baseline or to specified low levels.[6][8]
-
Permanent Discontinuation : Therapy must be permanently discontinued (B1498344) in patients who develop severe hepatotoxicity (e.g., ALT ≥20 times ULN) or in those who experience concurrent elevations of ALT (>3x ULN) and total bilirubin (>2x ULN).[5][6]
Preclinical Troubleshooting Guide
This guide addresses common issues encountered during the preclinical development of novel Abiraterone prodrugs.
Scenario 1: Our novel Abiraterone prodrug shows high cytotoxicity in a standard HepG2 assay. What are the next steps?
High cytotoxicity in an immortalized cell line like HepG2 is a significant flag, but it requires further investigation to understand its relevance to human DILI.
-
Possible Causes :
-
The prodrug itself is cytotoxic.
-
A metabolite unique to the HepG2 cell line's metabolism is causing toxicity.
-
The mechanism of toxicity (e.g., mitochondrial impairment, oxidative stress) is potent.
-
The assay concentration is far above clinically relevant exposures.
-
-
Recommended Actions :
-
Confirm the Finding : Repeat the assay with careful concentration controls and ensure the result is not an artifact.
-
Transition to a More Relevant Model : The gold standard for in vitro DILI studies is primary human hepatocytes (PHHs) because they have a more complete metabolic profile.[9][10] However, PHHs are variable and lose function quickly in 2D culture.[9] Consider advanced models:
-
3D Spheroid Cultures (PHH or HepaRG) : These models maintain metabolic functionality for longer periods than 2D cultures, allowing for the study of chronic effects.[11]
-
Co-culture Models : Incorporating non-parenchymal cells (like Kupffer and stellate cells) can help model immune-mediated DILI mechanisms.[12]
-
Organ-on-a-Chip Systems : These microphysiological systems offer a highly relevant environment but are complex and have lower throughput.[12]
-
-
Investigate the Mechanism : Perform secondary assays in the most relevant model to understand how the cells are dying. Key mechanisms to investigate include mitochondrial toxicity and oxidative stress.[12]
-
Decision Tree for Troubleshooting In Vitro Cytotoxicity
Caption: A decision-making workflow for addressing unexpected cytotoxicity results.
Scenario 2: We suspect our lead candidate forms reactive metabolites. How can we test this hypothesis?
The formation of reactive metabolites is a primary hypothesis for Abiraterone's hepatotoxicity.[1] Assessing this potential is a critical step in de-risking a new prodrug.
-
Possible Causes :
-
The prodrug's chemical structure is susceptible to metabolic activation by P450 enzymes into an electrophilic intermediate.
-
This intermediate can covalently bind to cellular proteins, leading to protein dysfunction, immune responses, and cell death.
-
-
Recommended Actions :
-
Metabolite Identification : Use high-resolution mass spectrometry to profile the metabolites formed after incubating your prodrug with human liver microsomes or hepatocytes. Look for unexpected or potentially reactive structures.
-
Covalent Binding Assay : This is a direct test for the formation of stable adducts with proteins. The protocol involves incubating the radiolabeled compound with liver microsomes and measuring the amount of radioactivity irreversibly bound to microsomal protein.
-
Glutathione (GSH) Trapping Assay : Reactive electrophilic metabolites are often detoxified by conjugation with GSH. This assay aims to trap and identify these transient intermediates by detecting the resulting GSH adducts using mass spectrometry.
-
Experimental Protocol: Glutathione (GSH) Trapping Assay
This protocol provides a general framework. Specific concentrations and incubation times should be optimized for your compound.
-
Incubation Mixture Preparation : In a microcentrifuge tube, prepare the following mixture:
-
Human Liver Microsomes (final concentration ~0.5 mg/mL protein)
-
Test Prodrug (e.g., 10 µM final concentration)
-
Glutathione (GSH, 1 mM final concentration)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
-
Initiation of Reaction : Pre-warm the mixture to 37°C. Add NADPH (1 mM final concentration) to initiate the metabolic reaction. Prepare a control incubation without NADPH.
-
Incubation : Incubate at 37°C for 60 minutes with gentle shaking.
-
Reaction Termination : Stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724) containing an internal standard.
-
Protein Precipitation : Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Sample Analysis : Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Data Analysis : Analyze the data by searching for the predicted mass-to-charge ratio (m/z) of the GSH-conjugated metabolite(s). Compare the NADPH-fortified sample to the control to identify metabolism-dependent adducts.
Scenario 3: Our animal model does not show the hepatotoxicity observed with Abiraterone in humans. How should we interpret this?
This is a common and challenging issue in DILI prediction. Animal models are notoriously poor predictors of human DILI for many compounds.[11][13][14]
-
Possible Causes :
-
Species Differences in Metabolism : The specific P450 enzymes that metabolize the drug in the animal model may differ from human CYPs (e.g., CYP3A4, CYP2D6).[1] This can lead to the formation of different metabolites or different proportions of metabolites, some of which may be less toxic.
-
Differences in Immune Response : If the toxicity is immune-mediated, the animal's immune system may not recognize the drug-protein adducts in the same way as the human immune system.
-
Dose and Exposure Mismatch : The plasma and liver concentrations of the drug and its metabolites in the animal model may not be equivalent to those that cause toxicity in humans.
-
-
Recommended Actions :
-
Conduct Cross-Species Metabolite Profiling : Compare the metabolites produced in human liver microsomes/hepatocytes versus those from your animal model (e.g., rat, dog). If the profiles are significantly different, the animal model is unlikely to be predictive for hepatotoxicity.
-
Rely on Human-Relevant In Vitro Data : Place greater weight on results from robust, human-based in vitro systems (3D cultures, co-cultures, etc.).[9][11] These models, while not perfect, can provide more relevant mechanistic insights.[11]
-
Consider Humanized Animal Models : If a predictive animal model is absolutely necessary, explore the use of transgenic mice with "humanized" livers, although these are complex and costly.
-
Proceed with Caution : The absence of toxicity in a non-validated animal model should not be interpreted as a definitive sign of safety in humans. The risk of clinical hepatotoxicity remains until proven otherwise in human trials.
-
Data & Visualization
Table 1: Incidence of Grade 3-4 Liver Enzyme Elevations with Abiraterone Acetate
This table summarizes the frequency of severe (Grade 3 or 4) ALT and AST elevations observed in major clinical trials and other studies.
| Study/Source | Patient Population | Incidence of Grade 3-4 ALT/AST Elevation |
| Combined 5 Randomized Clinical Trials[4] | Metastatic Prostate Cancer | 6% |
| Retrospective French Study (n=22)[15] | Metastatic Castration-Resistant PC | 40.9% (ALT), 22.7% (AST) - Grade 3 only |
| Royal Marsden Hospital Audit (n=122)[16] | Metastatic Prostate Cancer | 3.2% - Grade 3 only |
Note: Definitions of grading and patient populations may vary slightly between studies.
Diagrams
Proposed Metabolic Activation Pathway of Abiraterone
Caption: Hypothetical pathway of Abiraterone metabolism leading to hepatotoxicity.
General Workflow for Preclinical Hepatotoxicity Assessment
Caption: A tiered approach for assessing the hepatotoxic potential of new prodrugs.
References
- 1. Abiraterone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Frontiers | Fatal fulminant hepatitis in a patient taking abiraterone acetate: a case report [frontiersin.org]
- 3. pure.gustaveroussy.fr [pure.gustaveroussy.fr]
- 4. Restricted [jnjmedicalconnect.com]
- 5. drugs.com [drugs.com]
- 6. toowoombaspecialists.com.au [toowoombaspecialists.com.au]
- 7. researchgate.net [researchgate.net]
- 8. zytigahcp.com [zytigahcp.com]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics [frontiersin.org]
- 11. Frontiers | Perspective: How complex in vitro models are addressing the challenges of predicting drug-induced liver injury [frontiersin.org]
- 12. (PDF) In Vitro Assessment of Drug-Induced Liver Injury Using Cell-Based Models: A Review (2023) | I. A. Mazerkina [scispace.com]
- 13. emulatebio.com [emulatebio.com]
- 14. Evolution of Experimental Models of the Liver to Predict Human Drug Hepatotoxicity and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. Liver toxicity of abiraterone on a modified monitoring regimen used at The Royal Marsden | The Royal Marsden [royalmarsden.nhs.uk]
Technical Support Center: Analysis of Abiraterone Decanoate Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of Abiraterone (B193195) Decanoate (B1226879) and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What is Abiraterone Decanoate and how does its metabolism differ from Abiraterone Acetate?
This compound is a long-acting intramuscular depot formulation of an abiraterone prodrug.[1][2][3] Unlike the orally administered Abiraterone Acetate, which is rapidly hydrolyzed to the active drug abiraterone, this compound is designed for a slow, controlled release of abiraterone into the circulation.[4][5] The primary metabolic step for this compound is the hydrolysis of the decanoate ester to form abiraterone. Subsequent metabolism of abiraterone is expected to follow established pathways, leading to metabolites such as Δ⁴-abiraterone (D4A), 5α-abiraterone, and their glucuronidated derivatives.[6][7][8]
Q2: What are the primary analytical challenges in measuring this compound and its metabolites?
The main challenge stems from the formulation's design. This compound provides sustained, low plasma concentrations of abiraterone compared to the high peak levels seen with oral Abiraterone Acetate.[4] Consequently, the concentrations of abiraterone and its subsequent metabolites are significantly lower, demanding highly sensitive analytical methods with low limits of quantification (LLOQ).[9] Other known challenges with abiraterone analysis that are also relevant include:
-
Analyte Stability: Abiraterone has limited stability in biological matrices at room temperature.[10][11]
-
Adsorption: Abiraterone can adsorb to glass surfaces, leading to inaccurate measurements.[10][11]
-
Co-elution of Metabolites: The structural similarity of abiraterone and its metabolites can lead to co-elution during chromatographic separation.[10][11][12]
-
Carry-over: The analyte can carry over between injections, affecting the accuracy of subsequent measurements.[10][11]
Q3: Which analytical technique is most suitable for the quantification of this compound metabolites?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most appropriate technique for the sensitive and selective quantification of this compound and its metabolites in biological matrices.[6][10][12] LC-MS/MS offers the high sensitivity required to measure the low circulating concentrations of these analytes and the selectivity to differentiate between the structurally similar parent drug and its various metabolites.[4]
Troubleshooting Guide
Issue 1: Low or No Analyte Signal
Q: I am not detecting Abiraterone or its metabolites, or the signal-to-noise ratio is very low. What are the possible causes and solutions?
A: This is a common challenge due to the low circulating concentrations of analytes from the this compound depot formulation.[4]
-
Insufficient Method Sensitivity: Your LC-MS/MS method may not be sensitive enough.
-
Solution: Optimize the mass spectrometry parameters for each analyte, including the precursor and product ions, collision energy, and other source parameters. Consider using a more sensitive instrument if available.
-
-
Inefficient Extraction: The sample preparation method may not be effectively extracting the analytes from the matrix.
-
Analyte Degradation: Abiraterone is unstable in fresh plasma at room temperature.[10][11]
-
Solution: Process samples immediately after collection and keep them on ice. If storage is necessary, store plasma at -80°C. For sample preparation, work quickly and at low temperatures.
-
-
Adsorption to Labware: Abiraterone can adsorb to glass surfaces, leading to sample loss.[10][11]
-
Solution: Use polypropylene (B1209903) tubes and vials throughout the entire experimental workflow.[10][11]
-
Issue 2: Poor Chromatographic Peak Shape and Resolution
Q: I am observing poor peak shape (e.g., tailing, broadening) and co-elution of metabolites. How can I improve my chromatography?
A: The structural similarity of abiraterone and its metabolites necessitates a robust chromatographic method.[12]
-
Inadequate Chromatographic Separation: The analytical column and mobile phase may not be optimal for separating the structurally similar analytes.
-
Solution 1: Use a longer analytical column (e.g., 100-150 mm) to increase the resolution between peaks.[10][11][12]
-
Solution 2: Optimize the gradient elution profile. A shallower gradient can improve the separation of closely eluting compounds.[10][11]
-
Solution 3: Evaluate different C18 columns from various manufacturers, as subtle differences in stationary phase chemistry can significantly impact selectivity for steroids.
-
Issue 3: High Variability and Poor Reproducibility
Q: My results show high variability between replicate measurements and quality control samples. What could be the cause?
A: High variability can be due to a combination of factors.
-
Inconsistent Sample Preparation: Manual sample preparation steps can introduce variability.
-
Solution: Use an automated liquid handling system for sample preparation if available. Ensure consistent vortexing times and centrifugation speeds.
-
-
Use of an Inappropriate Internal Standard: The internal standard (IS) may not be adequately compensating for variability.
-
Carry-over: Residual analyte from a high concentration sample can affect the subsequent injection of a low concentration sample.
Quantitative Data Summary
Table 1: Example LC-MS/MS Parameters for Abiraterone and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Abiraterone | 350.3 | 156.1 | 35 |
| Δ⁴-abiraterone (D4A) | 348.3 | 156.1 | 35 |
| 5α-abiraterone | 352.3 | 156.1 | 35 |
| Abiraterone-d4 (IS) | 354.3 | 156.1 | 35 |
Note: These values are examples and should be optimized for your specific instrument and experimental conditions.
Table 2: Stability of Abiraterone in Human Plasma [10][11]
| Storage Condition | Duration | Stability |
| Whole Blood @ Ambient Temp. | 2 hours | Stable |
| Fresh Plasma @ Ambient Temp. | 2 hours | Stable |
| Whole Blood @ 2-8°C | 8 hours | Stable |
| Fresh Plasma @ 2-8°C | 24 hours | Stable |
Experimental Protocols
Sample Preparation: Protein Precipitation (PPT)
This protocol is a general guideline and should be optimized for your specific application.
-
Thaw plasma samples, calibration standards, and quality controls on ice.
-
To a 1.5 mL polypropylene microcentrifuge tube, add 100 µL of plasma.
-
Add 20 µL of the internal standard working solution (e.g., d4-abiraterone (B156649) in methanol).
-
Vortex for 30 seconds.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean polypropylene autosampler vial.
-
Inject an aliquot onto the LC-MS/MS system.
LC-MS/MS Analysis Method
This is an example method and requires optimization.
-
LC System: UPLC or HPLC system
-
Column: C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm)[10][11]
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (e.g., 50:50, v/v)
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: 30-95% B
-
8-9 min: 95% B
-
9-9.1 min: 95-30% B
-
9.1-12 min: 30% B
-
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Visualizations
Caption: Metabolic pathway of this compound.
Caption: Bioanalytical workflow for this compound metabolites.
Caption: Troubleshooting decision tree for low analyte signal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. urotoday.com [urotoday.com]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. ascopubs.org [ascopubs.org]
- 6. An LC-MS/MS method for quantification of abiraterone, its active metabolites D(4)-abiraterone (D4A) and 5α-abiraterone, and their inactive glucuronide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Redirecting abiraterone metabolism to fine-tune prostate cancer anti-androgen therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Redirecting abiraterone metabolism to fine tune prostate cancer anti-androgen therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ASCO – American Society of Clinical Oncology [asco.org]
- 10. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and validation of a novel LC–MS/MS method for simultaneous determination of abiraterone and its seven steroidal metabolites in human serum: Innovation in separation of diastereoisomers without use of a chiral column - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of Long-Acting Abiraterone Esters
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the bioavailability of long-acting abiraterone (B193195) esters. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary rationale for developing long-acting abiraterone esters?
A1: The primary rationale is to overcome the limitations of oral abiraterone acetate (B1210297), the current standard of care. Oral abiraterone acetate suffers from poor oral bioavailability (<10%) and a significant positive food effect, which can lead to high variability in drug exposure. Long-acting injectable esters, such as abiraterone decanoate (B1226879), are designed to provide a controlled and sustained release of abiraterone, bypassing the gastrointestinal tract and thus avoiding the issues of low solubility, food effects, and first-pass metabolism. This approach aims to reduce dosing frequency, improve patient compliance, and potentially offer a better safety profile with lower peak plasma concentrations and less variability in pharmacokinetics.
Q2: What are the key challenges in formulating long-acting injectable abiraterone esters?
A2: Key challenges include:
-
Achieving a desirable release profile: The formulation must release abiraterone from the ester prodrug at a steady rate over a prolonged period (weeks to months).
-
Vehicle selection: Identifying a biocompatible and biodegradable vehicle (e.g., oil-based) that can dissolve or suspend the lipophilic abiraterone ester and control its release is crucial.
-
Viscosity and syringeability: The formulation must have a viscosity that allows for intramuscular injection through a standard needle.
-
Stability: Ensuring the physical and chemical stability of the ester prodrug within the formulation during storage and administration is essential.
-
In vitro-in vivo correlation (IVIVC): Developing in vitro release assays that can reliably predict the in vivo performance of the long-acting formulation is a significant challenge.
Q3: What are common excipients used in oil-based depot formulations for long-acting abiraterone esters?
A3: Common excipients for oil-based long-acting injectables include:
-
Vehicles: Vegetable oils like sesame oil, corn oil, castor oil, and cottonseed oil are frequently used. Synthetic oils such as medium-chain triglycerides and ethyl oleate (B1233923) can also be employed to improve stability.
-
Co-solvents/Viscosity modifiers: Benzyl (B1604629) alcohol and benzyl benzoate (B1203000) are often included to increase the solubility of the drug in the oil vehicle and to adjust the viscosity of the formulation for easier injection.
-
Suspending agents: For suspensions, agents like aluminum monostearate can be used to form a viscous, gel-like medium.
Troubleshooting Guides
Issue 1: High variability in plasma abiraterone concentrations in preclinical studies.
-
Question: We are observing significant inter-animal variability in the plasma concentrations of abiraterone following intramuscular injection of our long-acting ester formulation in rats. What could be the cause?
-
Answer: High variability is a known challenge with long-acting injectables. Potential causes include:
-
Injection site variability: Differences in injection technique, depth, and location can affect the formation of the drug depot and its subsequent release.
-
Formulation instability: Phase separation or crystallization of the abiraterone ester in the vehicle can lead to inconsistent release.
-
Individual differences in metabolism: Variations in the activity of esterases at the injection site, which are responsible for cleaving the ester prodrug to release active abiraterone, can contribute to variability.
-
-
Troubleshooting Tips:
-
Standardize the injection protocol meticulously, ensuring consistent needle size, injection volume, and anatomical location.
-
Thoroughly assess the physical and chemical stability of your formulation under relevant storage and administration conditions.
-
Consider using a larger animal model (e.g., monkeys) for pharmacokinetic studies, as they may provide data that is more predictive of human pharmacokinetics.
-
Issue 2: Difficulty in developing a predictive in vitro release assay.
-
Question: Our in vitro release assay for a long-acting abiraterone ester formulation shows a much faster release than what we observe in vivo. How can we improve the in vitro-in vivo correlation (IVIVC)?
-
Answer: Establishing a good IVIVC for long-acting injectables is notoriously difficult because standard dissolution methods are often not suitable. The release mechanism in vivo is complex, involving slow dissolution of the prodrug from the oil depot and enzymatic cleavage.
-
Troubleshooting Tips:
-
Use of USP Apparatus 4 (Flow-Through Cell): This apparatus is often recommended for extended-release injectable suspensions and can provide a more dynamic and biorelevant environment.
-
Dialysis-based methods: Using dialysis sacs or enhancer cells with a USP Apparatus 2 can help to better simulate the slow release from a depot.
-
Biorelevant media: The composition of the release medium should be carefully considered to mimic the physiological environment at the injection site. This may include the addition of enzymes (esterases) to simulate the cleavage of the prodrug.
-
Extended release duration: Aim for release testing methods that can be run for a longer duration (e.g., over 100 days) to better match the intended in vivo release profile.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Intramuscular Abiraterone Decanoate (AD) vs. Oral Abiraterone Acetate (AA) in Castrate Monkeys
| Parameter | Single Oral AA Dose | Single IM AD Injection |
| Dose Levels | 5, 15, or 45 mg/kg | 10, 30, or 100 mg/kg |
| Maximum Testosterone Suppression from Castrate Baseline | 98.6% | 99.7% |
| Duration of Testosterone Suppression | Not specified | Sustained for at least 14 weeks |
| Relative Abiraterone Plasma Concentrations (Cmax, AUC, Cmin) | High | Much lower than steady-state clinical levels from oral AA |
Source: Adapted from a preclinical study in cynomolgus monkeys.
Table 2: Phase 1/2a Clinical Study of Intramuscular this compound (PRL-02) in Patients with Advanced Prostate Cancer
| Parameter | Value |
| Dose Cohorts | 180, 360, 720, 1260, 1800 mg |
| Dosing Frequency | Every 12 weeks |
| Time to Maximum Plasma Concentration (Tmax) | 14 - 28 days |
| Plasma Half-life | 18.3 days |
| Testosterone Suppression at ≥ 720 mg | 90% reduction in 9 of 11 patients |
| PSA Decline (≥50%) at ≥ 720 mg | Observed in 8 of 10 patients |
Source: Adapted from interim results of the NCT04729114 clinical trial.
Experimental Protocols
Protocol 1: Formulation of this compound for Intramuscular Injection
-
Objective: To prepare a stable, injectable formulation of this compound in an oil-based vehicle.
-
Materials:
-
This compound (prodrug)
-
Corn Oil (vehicle)
-
Benzyl Alcohol (co-solvent/preservative)
-
Benzyl Benzoate (co-solvent)
-
Sterile vials
-
Syringes and needles
-
-
Methodology:
-
In a sterile, depyrogenated glass vessel, combine the required volumes of corn oil, benzyl alcohol, and benzyl benzoate. For example, a formulation could consist of 90% corn oil and 10% benzyl alcohol, or 70% corn oil, 10% benzyl alcohol, and 20% benzyl benzoate.
-
Mix the vehicle components thoroughly until a homogenous solution is formed.
-
Slowly add the pre-weighed this compound powder to the vehicle mixture while stirring continuously.
-
Continue stirring until the this compound is completely dissolved or uniformly suspended. Gentle warming may be applied if necessary to aid dissolution, but care must be taken to avoid degradation of the prodrug.
-
Aseptically filter the final formulation through a sterile 0.22 µm filter into sterile vials.
-
Seal the vials and store them protected from light at a controlled room temperature.
-
Characterize the final formulation for drug concentration, viscosity, and stability.
-
Protocol 2: In Vivo Pharmacokinetic Study in a Rat Model
-
Objective: To evaluate the pharmacokinetic profile of a long-acting abiraterone ester formulation following intramuscular administration in rats.
-
Materials:
-
Abiraterone ester formulation
-
Male Sprague-Dawley rats
-
Intramuscular injection needles and syringes
-
Blood collection supplies (e.g., EDTA tubes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
-
-
Methodology:
-
Acclimatize the rats to the laboratory conditions for at least one week before the study.
-
Divide the rats into groups (n=5 per group is a common practice).
-
Administer a single intramuscular injection of the abiraterone ester formulation at a specified dose (e.g., 90 mg/kg) into the gluteal muscle.
-
Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours, and then on days 7, 14, 21, 28, 35, etc.).
-
Process the blood samples by centrifugation to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentrations of the abiraterone ester prodrug and the active abiraterone in the plasma samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis.
-
Visualizations
Caption: Mechanism of action of long-acting abiraterone esters.
Caption: Experimental workflow for developing long-acting abiraterone esters.
Technical Support Center: Abiraterone Decanoate Dose-Response Optimization in Xenograft Models
This technical support center provides guidance and answers frequently asked questions for researchers utilizing Abiraterone (B193195) Decanoate (B1226879) in preclinical xenograft models of prostate cancer.
Frequently Asked Questions (FAQs)
Q1: What is Abiraterone Decanoate and how does it differ from Abiraterone Acetate (B1210297)?
This compound is a long-acting intramuscular depot prodrug of abiraterone.[1] Unlike Abiraterone Acetate, an oral formulation, this compound is designed for slow release and sustained CYP17 inhibition, potentially improving the therapeutic index.[2][3] The decanoate ester allows for a depot injection formulation, which can maintain therapeutic concentrations of abiraterone over an extended period.
Q2: What is the mechanism of action of Abiraterone?
Abiraterone is a potent and selective inhibitor of the enzyme CYP17A1 (17α-hydroxylase/C17,20-lyase).[4][5] This enzyme is crucial for androgen biosynthesis in the testes, adrenal glands, and prostate tumor tissue.[4][5] By inhibiting CYP17A1, abiraterone blocks the production of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), which are key drivers of prostate cancer cell growth.[4]
Q3: Are there established dose-response data for this compound in xenograft models?
As of late 2025, publicly available, peer-reviewed literature specifically detailing dose-response optimization of this compound in xenograft models is limited. Most preclinical data is on the clinical formulation, PRL-02. However, principles of dose-finding studies and data from related compounds like Abiraterone Acetate can guide experimental design.
Q4: What are the key considerations for designing a dose-response study for this compound in a xenograft model?
When designing a dose-response study, consider the following:
-
Xenograft Model Selection: The choice of prostate cancer cell line or patient-derived xenograft (PDX) model is critical as sensitivity to androgen deprivation can vary.[6]
-
Dose Range Selection: Based on preclinical studies with the clinical formulation (PRL-02) in rats (90 mg/kg) and monkeys (10, 30, or 100 mg/kg), a starting point for dose-ranging studies in mice could be extrapolated based on body surface area conversions.[2] It is crucial to perform a pilot study with a wide range of doses to determine a therapeutic window.
-
Dosing Schedule: As a long-acting depot, this compound is administered infrequently. Clinical trials with PRL-02 use an 84-day cycle.[7] The optimal schedule in a murine xenograft model will need to be determined based on tumor growth kinetics and desired therapeutic effect.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlating abiraterone plasma concentrations with downstream biomarkers (e.g., serum testosterone, PSA) and tumor growth inhibition is essential for optimizing the dose.[8]
-
Toxicity Assessment: Monitor for signs of toxicity, including weight loss, changes in behavior, and any abnormalities in organ function at the study endpoint.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Lack of Tumor Growth Inhibition | Inappropriate dose or schedule. | Perform a dose-escalation study to find the maximally effective tolerated dose. Consider more frequent dosing if the depot is not providing sustained coverage. |
| Intrinsic resistance of the xenograft model. | Characterize the androgen receptor (AR) status and signaling pathways of your xenograft model. Consider using a different, more sensitive model. | |
| Suboptimal drug formulation or administration. | Ensure proper formulation of this compound for intramuscular injection. Verify injection technique to ensure proper depot formation. | |
| High Toxicity Observed | Dose is too high. | Reduce the dose in subsequent cohorts. Ensure the formulation is not causing local tissue damage. |
| Off-target effects. | Monitor for mineralocorticoid excess (hypertension, hypokalemia) as this can be a side effect of CYP17A1 inhibition.[5] | |
| Variability in Tumor Response | Inconsistent tumor implantation or size at the start of treatment. | Standardize tumor implantation technique and randomize animals into treatment groups only when tumors reach a consistent, predefined size. |
| Heterogeneity of the xenograft model (especially PDX). | Increase the number of animals per group to account for inter-tumor variability.[1] | |
| Difficulty in Measuring Tumor Volume | Ulceration or irregular tumor shape. | Use digital calipers for consistent measurements. Consider alternative endpoints such as serum PSA levels if the model is PSA-secreting. |
Quantitative Data
Due to the limited public data on this compound dose-response in xenografts, the following tables summarize data from preclinical studies on the clinical formulation PRL-02 in rats and monkeys, and representative data for Abiraterone Acetate in mouse xenograft models to provide a reference for experimental design.
Table 1: Preclinical Efficacy of a Single Intramuscular Dose of PRL-02 (this compound formulation) in Rats [2]
| Treatment Group | Dose | Timepoint | % Reduction in Plasma Testosterone (vs. Vehicle) |
| PRL-02 | 90 mg/kg | Day 7 | 81% |
| Day 14 | 75% | ||
| Abiraterone Acetate (Oral, Daily) | 90 mg/kg | Day 14 | 98% |
Table 2: Dosing Regimens for Abiraterone Acetate in Mouse Xenograft Models [4]
| Xenograft Model | Mouse Strain | Route of Administration | Vehicle | Dose | Dosing Schedule |
| VCaP, C4-2 | NSG | Intraperitoneal (i.p.) | 5% benzyl (B1604629) alcohol, 95% safflower oil | 0.5 mmol/kg/day | Daily |
| LuCaP PDX series | SCID | Oral gavage | Not specified | 0.5 mmol/kg/day | Daily |
| 22Rv1 | SCID | Intraperitoneal (i.p.) | 5% benzyl alcohol, 95% safflower oil | 0.5 mmol/kg | Daily for 5 or 15 days |
Experimental Protocols
Protocol 1: General Procedure for a Dose-Response Study of this compound in a Prostate Cancer Xenograft Model
-
Animal Model: Utilize immunodeficient mice (e.g., SCID, NSG) appropriate for the selected human prostate cancer cell line or PDX.
-
Tumor Implantation:
-
For cell lines: Subcutaneously inject a suspension of cultured prostate cancer cells (e.g., 1-5 x 10^6 cells in Matrigel) into the flank of each mouse.
-
For PDX models: Surgically implant small tumor fragments subcutaneously.[4]
-
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: Once tumors reach a predetermined average size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
-
Drug Preparation and Administration:
-
Prepare a sterile suspension of this compound in a suitable vehicle for intramuscular injection. The specific vehicle will depend on the formulation.
-
Administer a single intramuscular injection of the assigned dose of this compound or vehicle control.
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
If using a PSA-secreting model, collect blood samples periodically to measure serum PSA levels.
-
-
Endpoint: Define study endpoints in accordance with institutional animal care and use committee (IACUC) guidelines. Common endpoints include tumor volume reaching a maximum allowable size or a predetermined study duration.
-
Pharmacokinetic and Pharmacodynamic Analysis: At specified time points, collect blood samples to determine plasma concentrations of abiraterone and testosterone. At the end of the study, tumors and other relevant tissues can be collected for further analysis.
Visualizations
Caption: Mechanism of action of Abiraterone in inhibiting androgen synthesis.
References
- 1. bioworld.com [bioworld.com]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. benchchem.com [benchchem.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Patient-Derived Xenograft Models of Prostate Cancer | Oncohema Key [oncohemakey.com]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
- 8. Pharmacokinetics, pharmacodynamics and clinical efficacy of abiraterone acetate for treating metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Therapeutic Index of Abiraterone Through Decanoate Esterification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments related to the decanoate (B1226879) esterification of Abiraterone (B193195).
I. Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, formulation, and preclinical evaluation of Abiraterone decanoate.
1. Low Yield of this compound During Synthesis
-
Question: We are experiencing a low yield during the esterification of Abiraterone with decanoyl chloride. What are the potential causes and solutions?
-
Answer: Low yields in the synthesis of this compound can stem from several factors. Firstly, ensure that the Abiraterone starting material is completely dry, as residual moisture can hydrolyze the decanoyl chloride. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions. The choice of base is also critical; a non-nucleophilic, sterically hindered base such as triethylamine (B128534) or diisopropylethylamine is recommended to prevent competition with the hydroxyl group of Abiraterone. The reaction temperature should be optimized; while gentle heating can increase the reaction rate, excessive heat can lead to degradation of the starting material or product. Finally, the purification method is important. Column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) should be carefully performed to isolate the product from unreacted starting materials and byproducts.
-
Question: We observe the formation of multiple byproducts in our reaction mixture. How can we minimize these?
-
Answer: The formation of byproducts often indicates that the reaction conditions are not optimal. Ensure that the decanoyl chloride is added slowly to the reaction mixture to avoid localized high concentrations, which can lead to side reactions. The stoichiometry of the reactants should be carefully controlled; a slight excess of the acylating agent (decanoyl chloride) can be used to drive the reaction to completion, but a large excess should be avoided. The purity of the starting materials, particularly the Abiraterone, is also crucial, as impurities can participate in side reactions.
2. Instability of the this compound Prodrug
-
Question: Our formulated this compound shows signs of degradation upon storage. What are the likely causes and how can we improve its stability?
-
Answer: Ester prodrugs like this compound can be susceptible to hydrolysis, especially in the presence of moisture or at non-optimal pH. Ensure that the formulation is prepared and stored under anhydrous conditions. The pH of the formulation vehicle is critical; a slightly acidic to neutral pH is generally preferred for ester stability. The inclusion of antioxidants may be beneficial if oxidative degradation is suspected. For long-acting injectable formulations, the choice of the vehicle (e.g., oil-based) and excipients is crucial for maintaining stability.
-
Question: We are observing premature cleavage of the decanoate ester in our in vitro plasma stability assay. What could be the reason?
-
Answer: Premature cleavage in plasma is likely due to the activity of plasma esterases. It is important to use plasma from the correct species for your intended preclinical model, as esterase activity can vary significantly between species. To control for this, you can add an esterase inhibitor, such as bis(4-nitrophenyl) phosphate (B84403) (BNPP), to your plasma samples to establish a baseline of chemical stability.[1] The concentration of the prodrug in the assay should also be considered, as high concentrations might saturate the esterases, leading to an underestimation of the degradation rate.
3. Variability in In Vivo Release Profiles
-
Question: We are seeing high inter-animal variability in the plasma concentrations of Abiraterone after intramuscular injection of our this compound formulation. What could be causing this?
-
Answer: High variability in in vivo release from a long-acting injectable formulation can be attributed to several factors. The injection technique itself is a significant variable; ensure that the injection is consistently administered to the same muscle group and at the same depth.[2] The volume of the injection should also be consistent across all animals. The formulation's physical properties, such as particle size and viscosity, can also impact the release rate. Inconsistent particle size distribution can lead to variable dissolution and release. The physiological state of the animals, including factors like muscle perfusion and activity level, can also contribute to variability.
-
Question: The release of Abiraterone from our depot formulation is much faster/slower than anticipated. How can we modulate the release rate?
-
Answer: The release rate of a depot formulation is influenced by the properties of the prodrug and the formulation. The length of the fatty acid ester chain is a key determinant; longer chains generally lead to slower release. The viscosity of the vehicle can be modified to alter the diffusion of the prodrug from the injection site. For suspension formulations, the particle size of the prodrug is critical; smaller particles will have a larger surface area and generally dissolve and release faster. The inclusion of release-modifying excipients in the formulation can also be explored.
4. Unexpected Toxicity in Preclinical Models
-
Question: We are observing local injection site reactions in our animal studies. What are the potential causes and how can we mitigate them?
-
Answer: Local injection site reactions, such as inflammation or necrosis, can be caused by the formulation vehicle, the prodrug itself, or the physical properties of the injection.[2] The pH and osmolality of the formulation should be as close to physiological levels as possible.[3] The volume of the injection should be minimized, and the injection should be administered slowly to reduce tissue trauma. The use of biocompatible and biodegradable excipients is essential. If the prodrug itself is causing irritation, altering the formulation to slow its initial release may be beneficial.
-
Question: We have observed systemic toxicity that was not expected based on the known profile of Abiraterone. What could be the underlying reason?
-
Answer: Unexpected systemic toxicity could arise from several sources. The decanoate moiety itself could have some off-target effects, although this is less likely for a simple fatty acid. It is more probable that the altered pharmacokinetic profile of Abiraterone, with sustained low-level exposure, could lead to different toxicity profiles compared to the fluctuating high peaks seen with oral Abiraterone acetate.[4][5] The metabolites of this compound should also be considered, as they may differ from those of Abiraterone acetate. A thorough toxicological evaluation, including histopathology of major organs, is necessary to identify the cause of the observed toxicity.
II. Frequently Asked Questions (FAQs)
1. Rationale and Advantages
-
Question: What is the primary rationale for the decanoate esterification of Abiraterone?
-
Answer: The primary rationale for decanoate esterification of Abiraterone is to create a long-acting injectable prodrug. This approach aims to improve the therapeutic index of Abiraterone by providing sustained and stable plasma concentrations of the active drug over an extended period. This can lead to more consistent inhibition of the target enzyme, CYP17A1, and may reduce the side effects associated with the high peak plasma concentrations observed with oral Abiraterone acetate.[4][5]
-
Question: What are the potential advantages of an this compound long-acting injectable over oral Abiraterone acetate?
-
Answer: Potential advantages include:
-
Improved Patient Compliance: A long-acting injectable administered, for example, once every few weeks or months, can improve patient adherence compared to a daily oral regimen.
-
More Stable Pharmacokinetics: A depot injection is designed to provide more consistent plasma concentrations of Abiraterone, avoiding the high peaks and low troughs associated with oral dosing.[4]
-
Potentially Improved Safety Profile: By eliminating high peak plasma concentrations, the risk of dose-related side effects such as hepatotoxicity may be reduced.[4][5]
-
Bypass of First-Pass Metabolism: Intramuscular injection bypasses the gastrointestinal tract and first-pass metabolism in the liver, which can lead to more predictable bioavailability.
-
2. Experimental Considerations
-
Question: What are the key analytical methods for characterizing this compound?
-
Answer: The key analytical methods include:
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the synthesized this compound and to quantify its concentration in formulations.[6][7][8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for quantifying Abiraterone and its prodrug in biological matrices such as plasma.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the chemical structure of the synthesized this compound.
-
Differential Scanning Calorimetry (DSC): To determine the melting point and assess the solid-state properties of the prodrug.
-
-
Question: What are the critical parameters to monitor in an in vivo pharmacokinetic study of this compound?
-
Answer: The critical pharmacokinetic parameters to monitor are:
-
Cmax (Maximum plasma concentration): The highest concentration of Abiraterone observed in the plasma.
-
Tmax (Time to reach Cmax): The time at which Cmax is reached.
-
AUC (Area under the curve): A measure of the total drug exposure over time.
-
t1/2 (Half-life): The time it takes for the plasma concentration of the drug to decrease by half.
-
Clearance: The rate at which the drug is removed from the body.
-
Volume of distribution: The apparent volume into which the drug is distributed in the body.
-
III. Data Presentation
Table 1: Physicochemical Properties of Abiraterone and its Prodrugs
| Property | Abiraterone | Abiraterone Acetate | This compound (Predicted) |
| Molecular Formula | C₂₄H₃₁NO | C₂₆H₃₃NO₂ | C₃₄H₄₉NO₂ |
| Molecular Weight ( g/mol ) | 349.51 | 391.55 | 503.78 |
| LogP (Predicted) | 4.5 | 5.1 | 8.2 |
| Water Solubility | Poorly soluble | Poorly soluble | Very poorly soluble |
Table 2: Comparative Pharmacokinetics of this compound (IM) vs. Abiraterone Acetate (Oral) in Rats [4]
| Parameter | Abiraterone from this compound (IM, 90 mg/kg, single dose) | Abiraterone from Abiraterone Acetate (Oral, 90 mg/kg, daily) |
| Plasma Abiraterone (Day 14, ng/mL) | 1.15 - 1.37 | 5.6 - 210 |
| Testosterone Suppression (Day 14) | 75% reduction from baseline | 98% reduction from baseline |
Table 3: Comparative Tissue Distribution of Total Abiraterone Equivalents (AUC₀₋₂₄) on Day 14 in Rats [4]
| Tissue | This compound (IM) | Abiraterone Acetate (Oral) |
| Adrenal | Greater than Oral AA | - |
| Testes | Greater than Oral AA | - |
| Lymph Node | Greater than Oral AA | - |
| Bone | Greater than Oral AA | - |
| Liver | Less than Oral AA | - |
| Brain | Less than Oral AA | - |
IV. Experimental Protocols
1. Synthesis of this compound (Representative Protocol)
This protocol is a representative method based on standard esterification procedures for steroidal alcohols.
-
Materials:
-
Abiraterone
-
Decanoyl chloride
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl Acetate (HPLC grade)
-
-
Procedure:
-
Dissolve Abiraterone (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add triethylamine (1.5 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Slowly add decanoyl chloride (1.2 equivalents) to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may require gentle heating (e.g., 40 °C) to go to completion.
-
Once the reaction is complete, cool the mixture to room temperature and quench with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield pure this compound.
-
Characterize the final product by NMR and Mass Spectrometry to confirm its identity and purity.
-
2. In Vitro Plasma Stability Assay
-
Materials:
-
This compound stock solution (in a suitable organic solvent like DMSO or acetonitrile)
-
Control plasma from the relevant species (e.g., rat, human)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (B52724) (for protein precipitation)
-
Internal standard (e.g., deuterated Abiraterone)
-
LC-MS/MS system
-
-
Procedure:
-
Pre-warm the control plasma to 37 °C.
-
Spike the this compound stock solution into the pre-warmed plasma to achieve the desired final concentration (e.g., 1 µM). Ensure the final concentration of the organic solvent is low (e.g., <1%) to not affect enzyme activity.
-
Incubate the plasma samples at 37 °C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma sample.
-
Immediately quench the enzymatic reaction by adding cold acetonitrile (containing the internal standard) to precipitate the plasma proteins.
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
Analyze the samples to determine the concentration of this compound remaining at each time point.
-
Calculate the half-life (t₁/₂) of this compound in plasma by plotting the natural logarithm of the remaining concentration versus time.
-
3. In Vivo Pharmacokinetic Study in Rats (Intramuscular)
-
Materials:
-
This compound formulation for injection
-
Male Sprague-Dawley or Wistar rats (e.g., 250-300 g)
-
Anesthesia (e.g., isoflurane)
-
Syringes and needles for intramuscular injection
-
Blood collection tubes (e.g., containing K₂EDTA)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
-
-
Procedure:
-
Acclimatize the rats to the housing conditions for at least one week before the study.
-
Fast the animals overnight before dosing, with free access to water.
-
Anesthetize a rat and administer a single intramuscular injection of the this compound formulation into the gluteal muscle. Record the exact dose administered.
-
Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., pre-dose, 1, 4, 8, 24, 48, 72, 96, 168, 336 hours post-dose).
-
Process the blood samples immediately to obtain plasma by centrifugation.
-
Store the plasma samples at -80 °C until analysis.
-
Extract Abiraterone from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of Abiraterone in the plasma samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t₁/₂) using appropriate software.
-
V. Visualizations
Caption: Signaling pathway of androgen synthesis and the mechanism of action of Abiraterone.
Caption: Experimental workflow for the development and evaluation of this compound.
Caption: Logical relationship for troubleshooting experimental issues.
References
- 1. CN113292624B - Synthesis method of abiraterone acetate impurity - Google Patents [patents.google.com]
- 2. bmj.com [bmj.com]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. ajphr.com [ajphr.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. pharmascholars.com [pharmascholars.com]
- 9. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of Abiraterone Decanoate vs. Abiraterone Acetate: A Guide for Researchers
This guide provides a detailed comparison of Abiraterone (B193195) Decanoate and Abiraterone Acetate, focusing on their efficacy, pharmacokinetics, and mechanism of action. The content is intended for researchers, scientists, and drug development professionals, offering objective analysis supported by available preclinical and clinical data.
Introduction
Abiraterone Acetate, an orally administered prodrug of abiraterone, is a cornerstone in the treatment of advanced prostate cancer. It functions by inhibiting CYP17A1, a critical enzyme in the androgen biosynthesis pathway, thereby reducing tumor-promoting androgen levels.[1][2][3] However, its oral administration is associated with high pharmacokinetic variability and potential side effects due to high peak plasma concentrations.[4][5] Abiraterone Decanoate (PRL-02) is a novel, long-acting intramuscular depot formulation of an abiraterone prodrug designed to provide a controlled release of abiraterone, aiming for a more consistent therapeutic exposure and an improved safety profile.[4][6][7]
Mechanism of Action: Targeting Androgen Synthesis
Both Abiraterone Acetate and this compound deliver the active compound, abiraterone, which potently inhibits the 17α-hydroxylase/C17,20-lyase (CYP17A1) enzyme. This enzyme is crucial for the conversion of pregnenolone (B344588) and progesterone (B1679170) into precursors of androgens, including dehydroepiandrosterone (B1670201) (DHEA) and androstenedione.[2][8][9] By blocking this step, abiraterone effectively shuts down androgen production in the testes, adrenal glands, and within the prostate tumor itself.
Figure 1: Simplified androgen biosynthesis pathway and the inhibitory action of abiraterone on CYP17A1.
Comparative Preclinical Efficacy
Preclinical studies in animal models provide the foundational evidence for the therapeutic potential of this compound compared to Abiraterone Acetate.
Pharmacokinetics and Tissue Distribution in Rats
A study in intact male rats compared a single intramuscular (IM) dose of this compound (90 mg/kg) with daily oral administration of Abiraterone Acetate (90 mg/kg).[4][10]
| Parameter | This compound (Single IM Dose) | Abiraterone Acetate (Daily Oral Dose) |
| Day 14 Plasma Abiraterone Exposure | 1.15 – 1.37 ng/mL | 5.6 - 210 ng/mL |
| Day 14 Tissue Exposure (Total Abiraterone Equivalents - AUC0-24) | Higher in adrenal, testes, lymph node, and bone | Higher in liver and brain |
Table 1: Comparative Pharmacokinetics in Rats.[4][10]
Pharmacodynamic Effects in Rats
The same study evaluated the impact of both formulations on testosterone levels and CYP17 hydroxylase activity.[4][10]
| Parameter | This compound (Single IM Dose) | Abiraterone Acetate (Daily Oral Dose) |
| Plasma Testosterone Reduction (Day 7) | 81% | Not Reported |
| Plasma Testosterone Reduction (Day 14) | 75% | 98% |
| Testicular Testosterone Reduction (Day 14) | 80% | Not Reported |
| Testicular CYP17 Hydroxylase Activity (Day 14) | No measurable activity | No measurable activity |
Table 2: Comparative Pharmacodynamics in Rats.[4][10]
These preclinical results suggest that a single IM injection of this compound can achieve sustained suppression of testosterone, comparable to daily oral Abiraterone Acetate, while exhibiting lower plasma exposure and potentially more favorable tissue distribution in target organs.[4]
Pharmacodynamics in Non-Human Primates
In a study using castrate cynomolgus monkeys, a single IM injection of this compound demonstrated potent and long-lasting testosterone suppression for at least 14 weeks, to an equal or greater extent than a single oral dose of Abiraterone Acetate, but with significantly lower plasma abiraterone exposures.[7][11]
Clinical Efficacy and Safety (Phase 1/2a)
An ongoing Phase 1/2a clinical trial (NCT04729114) is evaluating the safety and efficacy of this compound (PRL-02) in patients with advanced prostate cancer.[6][12][13]
| Parameter | This compound (PRL-02) |
| Administration | Intramuscular injection every 12 weeks |
| Dose Cohorts | 180, 360, 720, 1260, 1800mg |
| Testosterone Suppression | At doses of 720mg and above, 9 of 11 patients had a ≥90% reduction in testosterone or values ≤ 1ng/dL at day 28.[12] |
| PSA Response | PSA50 responses were observed in 8 of 10 patients with post-baseline results at doses of 720mg and above.[12] |
| Safety | Well-tolerated with no treatment-related serious adverse events or dose-limiting toxicities reported in the initial cohorts. Symptoms of mineralocorticoid excess were not reported.[12] |
Table 3: Summary of Phase 1/2a Clinical Trial Data for this compound (PRL-02).[12]
The clinical data suggests that this compound may offer a superior therapeutic index by preferentially inhibiting CYP17 lyase over CYP17 hydroxylase, leading to androgen blockade with minimal increases in mineralocorticoids.[12]
Experimental Protocols
Detailed experimental protocols for the direct comparative studies are not fully available in the public domain. However, based on standard methodologies, representative protocols are outlined below.
Quantification of Abiraterone and Testosterone by LC-MS/MS
This workflow describes a typical method for measuring drug and hormone concentrations in plasma.
Figure 2: General workflow for LC-MS/MS analysis of abiraterone and testosterone in plasma.
Methodology:
-
Sample Preparation: Plasma samples are thawed, and an internal standard (e.g., deuterated abiraterone or testosterone) is added. Proteins are precipitated using a solvent like acetonitrile. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The clear supernatant is collected for analysis.[3][14]
-
Chromatographic Separation: The supernatant is injected into a liquid chromatography system. The analytes are separated on a reverse-phase column (e.g., C18) using a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) buffer) and an organic component (e.g., methanol (B129727) or acetonitrile).[3][15]
-
Mass Spectrometry: The separated analytes are introduced into a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Quantification is achieved using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and the internal standard.[3][14]
-
Data Analysis: A calibration curve is generated using standards of known concentrations. The concentration of the analytes in the plasma samples is determined by comparing their peak area ratios to the internal standard against the calibration curve.[3]
Ex vivo Testicular CYP17A1 Activity Assay
This protocol provides a framework for assessing the inhibitory effect of the compounds on CYP17A1 activity in testicular tissue.
Methodology:
-
Tissue Homogenization: Testes from treated and control animals are excised and homogenized in a suitable buffer (e.g., phosphate (B84403) buffer) on ice. The homogenate is then centrifuged to obtain a microsomal fraction, which is rich in CYP enzymes.[16]
-
Incubation: The microsomal preparation is incubated at 37°C with a radiolabeled substrate (e.g., [14C]-progesterone or [3H]-pregnenolone) and a cofactor such as NADPH.[16][17]
-
Extraction: The reaction is stopped, and the steroids (substrate and products) are extracted using an organic solvent (e.g., ethyl acetate).
-
Separation and Quantification: The extracted steroids are separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The radioactive substrate and product bands are quantified using a radioisotope detector.
-
Activity Calculation: The CYP17A1 activity is calculated based on the conversion of the substrate to its hydroxylated and lyase products. The percentage of inhibition in the drug-treated groups is determined relative to the vehicle-treated control group.
Conclusion
The available preclinical and early clinical data suggest that this compound is a promising long-acting injectable alternative to oral Abiraterone Acetate. Its potential advantages include a more stable pharmacokinetic profile with lower plasma peaks, preferential accumulation in target tissues, and a comparable, if not superior, safety profile due to potentially more selective enzyme inhibition.[4][7][13] These characteristics may translate into improved therapeutic outcomes and better patient compliance. However, further data from ongoing and future clinical trials are necessary to fully elucidate the comparative efficacy and safety of this compound versus Abiraterone Acetate in the treatment of advanced prostate cancer.
References
- 1. Determination of testosterone concentrations in rat plasma using liquid chromatography-atmospheric pressure chemical ionization mass spectrometry combined with ethyl oxime and acetyl ester derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. mdpi.com [mdpi.com]
- 6. ascopubs.org [ascopubs.org]
- 7. researchgate.net [researchgate.net]
- 8. Classic and backdoor pathways of androgen biosynthesis in human sexual development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Basics of androgen synthesis and action | GU Oncology Now [guoncologynow.com]
- 10. researchgate.net [researchgate.net]
- 11. ascopubs.org [ascopubs.org]
- 12. ASCO – American Society of Clinical Oncology [asco.org]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Total testosterone quantitative measurement in serum by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. ptacts.uspto.gov [ptacts.uspto.gov]
- 17. A new assay and solubilization procedure for steroid 17,20-lyase from rat testes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Preclinical Comparison: Abiraterone Decanoate and Enzalutamide in Prostate Cancer Models
In the landscape of advanced prostate cancer therapeutics, agents targeting the androgen receptor (AR) signaling pathway remain a cornerstone of treatment. This guide provides a detailed preclinical comparison of two prominent agents: Enzalutamide, a potent androgen receptor signaling inhibitor, and Abiraterone (B193195) Decanoate (B1226879), a long-acting injectable prodrug of the androgen synthesis inhibitor abiraterone. This comparison is intended for researchers, scientists, and drug development professionals, offering an objective overview of their distinct mechanisms, preclinical efficacy, and pharmacokinetic profiles, supported by experimental data and detailed methodologies.
Mechanisms of Action: A Tale of Two Inhibition Strategies
Abiraterone and Enzalutamide both disrupt AR signaling, a critical driver of prostate cancer progression, but through fundamentally different approaches.
Abiraterone is an irreversible inhibitor of CYP17A1, a crucial enzyme in androgen biosynthesis.[1][2][3] By blocking CYP17A1, abiraterone effectively halts the production of androgens, including testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), thereby depriving the AR of its activating ligands.[1][2][4] Abiraterone Decanoate is a long-acting prodrug formulation designed for intramuscular depot injection, providing a controlled release of abiraterone.[5][6][7]
Enzalutamide is a potent, second-generation androgen receptor signaling inhibitor that acts at multiple steps in the pathway.[8][9][10][11] It competitively binds to the ligand-binding domain of the AR with a higher affinity than first-generation antiandrogens.[1][12] This binding prevents the nuclear translocation of the AR, its subsequent binding to DNA, and the recruitment of coactivators, ultimately abrogating the expression of androgen-responsive genes.[8][9][11]
Preclinical Efficacy
Direct head-to-head preclinical studies of this compound versus Enzalutamide are limited. However, extensive data exists for the oral formulation, Abiraterone Acetate, versus Enzalutamide. Studies on this compound in animal models provide insight into its long-acting pharmacodynamic effects.
In Vitro Cell-Based Assays: In androgen-sensitive prostate cancer cell lines (e.g., LNCaP), both Abiraterone and Enzalutamide effectively reduce cell viability. However, their efficacy can differ in androgen-resistant models (e.g., PC3).[13] Enzalutamide directly antagonizes the AR, which can be effective even in scenarios of AR overexpression, a common resistance mechanism.[14][15]
In Vivo Animal Models: Preclinical studies in xenograft models are crucial for evaluating systemic anti-tumor activity. Both Abiraterone and Enzalutamide have demonstrated significant tumor growth inhibition in various prostate cancer xenograft models.[16][17] Preclinical studies with this compound have shown sustained suppression of testosterone comparable to daily oral Abiraterone Acetate, but with a single intramuscular injection.[6][7]
| Parameter | This compound / Acetate | Enzalutamide | Prostate Cancer Model | Reference |
| Mechanism | CYP17A1 Enzyme Inhibitor | Androgen Receptor Signaling Inhibitor | N/A | [1][2][8][11] |
| In Vitro IC₅₀ (LNCaP cells) | Reported to reduce viability | Reported to reduce viability | Androgen-sensitive | [13] |
| Plasma Testosterone Reduction | Single IM dose: 75% reduction at Day 14 | N/A (downstream AR blocker) | Intact Male Rats | [6] |
| Testicular Testosterone Reduction | Single IM dose: 80% reduction at Day 14 | N/A | Intact Male Rats | [6] |
| Sustained Testosterone Suppression | Single IM dose sustained suppression for 14 weeks | N/A | Castrate Monkeys | [7] |
| Resistance Mechanisms | AR amplification/mutation, upregulation of steroidogenesis | AR splice variants (e.g., AR-V7), AR mutations, glucocorticoid receptor activation | CRPC Models | [14][17] |
Pharmacokinetic Profiles
The most significant difference between this compound and Enzalutamide lies in their formulation and resulting pharmacokinetic profiles.
| Parameter | This compound (IM Depot) | Enzalutamide (Oral) | Reference |
| Administration | Intramuscular (IM) Injection | Oral | [6][8] |
| Dosing Frequency | Long-acting (e.g., every 12 weeks in clinical trials) | Daily | [18][19] |
| Plasma Half-life | Abiraterone plasma half-life of ~18.3 days after single dose | 3–10 days | [8][20] |
| Key Feature | Provides sustained abiraterone exposure, potentially avoiding high peak and low trough concentrations associated with daily oral dosing. | Potent enzyme inducer, requires caution with co-administered drugs. | [6][7][8] |
Preclinical studies in rats and monkeys have demonstrated that a single intramuscular dose of this compound (PRL-02) can effectively block CYP17 enzyme activity and produce a durable reduction in plasma testosterone.[6][7] Notably, while plasma exposure of abiraterone was lower from the depot injection compared to daily oral Abiraterone Acetate, tissue exposures in target tissues like the adrenal glands, testes, and bone were greater with this compound.[6]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for key experiments.
A. Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Plating: Seed prostate cancer cells (e.g., LNCaP, PC3) in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of Abiraterone and Enzalutamide in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C, 5% CO₂.[13]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[21]
-
Formazan (B1609692) Formation: Incubate the plates for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.[21]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[21]
-
Absorbance Reading: Mix gently and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
B. In Vivo Xenograft Tumor Growth Study
This protocol describes the use of patient-derived xenografts (PDXs) or cell line-derived xenografts (CDXs) to evaluate anti-tumor efficacy in an in vivo setting.[16][22][23]
-
Animal Model: Use male immunodeficient mice (e.g., NOD/SCID or NSG).
-
Tumor Implantation: Subcutaneously inject prostate cancer cells (e.g., 1-2 million VCaP cells) mixed with Matrigel into the flank of each mouse. Alternatively, implant small fragments of a patient-derived tumor.[22]
-
Tumor Growth Monitoring: Allow tumors to establish and grow. Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).
-
Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment cohorts (e.g., n=8-10 mice/group).
-
Treatment Administration:
-
This compound Group: Administer a single intramuscular (IM) injection at the specified dose.[6]
-
Enzalutamide Group: Administer Enzalutamide daily via oral gavage.
-
Vehicle Control Group: Administer the respective vehicle for each drug on the same schedule.
-
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: The study may be terminated when tumors in the control group reach a specific size, after a fixed duration, or if signs of toxicity (e.g., >20% body weight loss) are observed.
-
Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the control. Harvest tumors and other tissues for further analysis (e.g., histology, biomarker assessment).
Conclusion
Preclinical data highlight the distinct but complementary approaches of this compound and Enzalutamide in targeting the androgen receptor signaling axis. Enzalutamide acts as a direct and potent antagonist of the androgen receptor itself, while this compound provides a long-acting method to deplete the androgens that activate the receptor. The development of a long-acting injectable formulation of abiraterone offers a different pharmacokinetic profile that may provide a more consistent suppression of androgen synthesis compared to daily oral dosing. The choice between these agents in a clinical setting is guided by patient-specific factors and resistance patterns.[19] Further preclinical studies directly comparing this compound and Enzalutamide, particularly in models of acquired resistance, will be invaluable for optimizing therapeutic strategies in advanced prostate cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Abiraterone: mechanism of action, pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]
- 4. Abiraterone | C24H31NO | CID 132971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Propella Therapeutics - AdisInsight [adisinsight.springer.com]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. ascopubs.org [ascopubs.org]
- 8. urology-textbook.com [urology-textbook.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Enzalutamide: targeting the androgen signalling pathway in metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. erc.bioscientifica.com [erc.bioscientifica.com]
- 12. urotoday.com [urotoday.com]
- 13. researchgate.net [researchgate.net]
- 14. experts.umn.edu [experts.umn.edu]
- 15. Enzalutamide: looking back at its preclinical discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pre-Clinical Mouse Models of Human Prostate Cancer and their Utility in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Patient-derived Models of Abiraterone- and Enzalutamide-resistant Prostate Cancer Reveal Sensitivity to Ribosome-directed Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. urotoday.com [urotoday.com]
- 19. prostatecanceruk.org [prostatecanceruk.org]
- 20. ascopubs.org [ascopubs.org]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. A preclinical xenograft model of prostate cancer using human tumors | Springer Nature Experiments [experiments.springernature.com]
- 23. Patient-Derived Xenograft Models for Translational Prostate Cancer Research and Drug Development | Springer Nature Experiments [experiments.springernature.com]
Abiraterone Decanoate: Evaluating Therapeutic Efficacy in Castration-Resistant Prostate Cancer Xenografts
A Comparative Guide for Researchers
In the landscape of therapeutic development for castration-resistant prostate cancer (CRPC), novel long-acting formulations of established drugs are of significant interest for their potential to improve patient compliance and provide sustained drug exposure. Abiraterone Decanoate, a long-acting intramuscular prodrug of the potent CYP17A1 inhibitor abiraterone, has emerged as a promising alternative to the orally administered Abiraterone Acetate. This guide provides a comparative overview of this compound and Abiraterone Acetate, with a focus on their therapeutic effects validated in preclinical models, including CRPC xenografts. The information is intended for researchers, scientists, and drug development professionals.
Comparative Efficacy and Pharmacokinetics
While direct head-to-head studies of this compound and Abiraterone Acetate in CRPC xenograft models are not yet widely published, preclinical data from other relevant animal models provide valuable insights into their comparative pharmacokinetics and pharmacodynamics. The following tables summarize key findings from studies in castrate monkeys and patient-derived CRPC xenografts.
| Parameter | This compound (Single IM Injection) | Abiraterone Acetate (Oral Administration) | Model System |
| Testosterone Suppression | Sustained suppression for at least 14 weeks.[1][2][3] | Daily administration required for sustained suppression. | Castrate Cynomolgus Monkeys[1][2][3] |
| Abiraterone Plasma Exposure | Lower and less variable plasma concentrations.[1][2][3] | High peak and low trough plasma concentrations.[1][2] | Castrate Cynomolgus Monkeys[1][2][3] |
| Target Tissue Concentration | High and durable concentrations in adrenal glands, lymph nodes, and bone.[3] | Information not available in the same model. | Non-clinical models[3] |
Table 1: Comparative Pharmacodynamics and Pharmacokinetics of Abiraterone Formulations in a Castrate Monkey Model.
| CRPC Xenograft Model | Treatment | Outcome | Key Findings |
| LuCaP 136CR (Ultraresponsive) | Abiraterone Acetate | Significant tumor growth inhibition and increased survival.[4] | Demonstrated a distinct molecular signature associated with high sensitivity.[4] |
| LuCaP 77CR & 96CR (Intermediate Responders) | Abiraterone Acetate | Modest tumor growth inhibition and survival benefit.[4] | Showed a moderate response to treatment.[4] |
| LuCaP 35CR (Minimal Responder) | Abiraterone Acetate | Minimal tumor growth inhibition and no survival benefit.[4] | Exhibited resistance to Abiraterone Acetate.[4] |
| LAPC4 (Abiraterone-Resistant) | Abiraterone Acetate | Initial tumor growth inhibition followed by resistance.[5] | Resistance associated with reactivation of the androgen receptor.[5] |
Table 2: Therapeutic Effect of Abiraterone Acetate in Patient-Derived CRPC Xenograft Models.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments relevant to the evaluation of this compound and its alternatives.
In Vivo CRPC Xenograft Study Protocol
-
Cell Line and Animal Model:
-
Tumor Implantation:
-
Drug Administration:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
This compound: Administered as a single intramuscular injection at the desired dose.[1][2][3]
-
Abiraterone Acetate: Administered orally, typically daily, at the specified dose.[4]
-
The control group receives a vehicle control.
-
-
Efficacy Evaluation:
-
Tumor volumes and body weights are measured 2-3 times per week.[4][6]
-
At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., histology, gene expression).
-
Blood samples can be collected to measure serum levels of prostate-specific antigen (PSA) and drug concentrations.[6]
-
CYP17A1 Inhibition Assay Protocol
-
Enzyme Source:
-
Human recombinant CYP17A1 enzyme co-expressed with cytochrome P450 reductase in a suitable expression system (e.g., insect cells).
-
-
Assay Conditions:
-
The reaction mixture contains the CYP17A1 enzyme, a fluorescent or radiolabeled substrate (e.g., pregnenolone (B344588) or progesterone), and a NADPH regenerating system in a buffer solution.
-
The test compounds (this compound, Abiraterone Acetate, or other inhibitors) are added at various concentrations.
-
-
Reaction and Detection:
-
The reaction is initiated by the addition of the substrate and incubated at 37°C.
-
The reaction is stopped, and the product formation is quantified using a plate reader (for fluorescent assays) or by liquid scintillation counting (for radioactive assays).
-
-
Data Analysis:
-
The half-maximal inhibitory concentration (IC50) value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizing the Science
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Androgen synthesis pathway and the inhibitory action of Abiraterone on CYP17A1.
Caption: Workflow for evaluating therapeutic efficacy in CRPC xenograft models.
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. ascopubs.org [ascopubs.org]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. Characterization of an Abiraterone Ultraresponsive Phenotype in Castration-Resistant Prostate Cancer Patient-Derived Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Establishment and characterization of patient-derived xenografts for hormone-naïve and castrate-resistant prostate cancers to improve treatment modality evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Long-Acting Injectable Antiandrogens: A Comparative Analysis of Abiraterone Decanoate and GnRH Analogues
For Researchers, Scientists, and Drug Development Professionals
The landscape of androgen deprivation therapy (ADT) for prostate cancer is evolving with the development of novel long-acting injectable formulations. This guide provides a comparative overview of Abiraterone (B193195) Decanoate (B1226879), a promising CYP17 lyase inhibitor in clinical development, and established gonadotropin-releasing hormone (GnRH) analogues.
Executive Summary
Abiraterone Decanoate is a long-acting intramuscular prodrug of abiraterone, offering a novel mechanism of action among injectable antiandrogens by directly inhibiting testosterone (B1683101) synthesis.[1][2] Currently in Phase 1/2a clinical trials, it has demonstrated potent and durable testosterone suppression.[3][4][5] This positions it as a potential alternative to GnRH agonists and antagonists, which modulate testosterone production at the pituitary level. This guide synthesizes available preclinical and clinical data for this compound and compares it with the established long-acting injectable GnRH analogues: leuprolide acetate (B1210297) (Lupron Depot®, Eligard®), triptorelin (B344507) (Trelstar®), and goserelin (B1671991) (Zoladex®).
Mechanism of Action
This compound: As a prodrug of abiraterone, it inhibits the enzyme CYP17A1, which is crucial for androgen biosynthesis in the testes, adrenal glands, and prostate tumor tissue.[2][6][7] Notably, this compound appears to preferentially inhibit CYP17 lyase over CYP17 hydroxylase, which may lead to minimal increases in mineralocorticoids and decreases in glucocorticoids.[3][4]
GnRH Agonists (Leuprolide, Triptorelin, Goserelin): These agents initially stimulate the GnRH receptors in the pituitary gland, causing a temporary surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a transient increase in testosterone ("tumor flare").[8][9] Continuous stimulation, however, leads to downregulation and desensitization of the GnRH receptors, ultimately suppressing LH and FSH secretion and, consequently, testicular testosterone production.[8][10]
GnRH Antagonists (Degarelix): These drugs competitively bind to GnRH receptors in the pituitary gland, immediately suppressing LH and FSH secretion without an initial surge in testosterone.[9][11][12][13]
Comparative Performance Data
Direct head-to-head clinical trial data comparing this compound with other long-acting injectable antiandrogens is not yet available. The following tables summarize the available data from separate studies.
Table 1: Efficacy of this compound (Phase 1/2a Study)
| Dose Level | Testosterone Reduction | PSA Reduction (≥50%) |
| ≥720 mg | 90% reduction in 13 of 16 patients[3] | Observed in 15 of 16 patients[3] |
| ≥720 mg | 90% reduction or values ≤ 1ng/dL in 9 of 11 patients at day 28[5] | PSA50 responses observed in 8 of 10 patients[5] |
PRL-02 is administered every 84 days (1 cycle).[3][4]
Table 2: Efficacy of GnRH Agonists
| Drug | Active Ingredient | Testosterone Suppression |
| Trelstar® | Triptorelin | 93.2% of men achieved testosterone levels < 10 ng/dL[14] |
| Lupron Depot® | Leuprolide Acetate | 86.4% of men achieved testosterone levels < 10 ng/dL[14] |
Data from a comparative study. The goal of treatment is typically a testosterone level below 50 ng/dL.[14]
Table 3: Formulation and Dosing
| Drug | Active Ingredient | Formulation | Dosing Frequency |
| This compound | This compound | Intramuscular depot injection[3][4] | Every 12 weeks (84 days)[3][4] |
| Lupron Depot® | Leuprolide Acetate | Intramuscular injection[14] | Every 4, 12, 16, or 24 weeks[10][14] |
| Trelstar® | Triptorelin | Intramuscular injection[14] | Every 4, 12, or 24 weeks[10][14] |
| Eligard® | Leuprolide Acetate | Subcutaneous injection[15] | Every 1, 3, 4, or 6 months[15] |
| Zoladex® | Goserelin | Subcutaneous implant[8] | Every 4 or 12 weeks[8] |
Experimental Protocols
This compound (PRL-02) Phase 1/2a Clinical Trial (NCT04729114)
-
Study Design: The Phase 1 portion was a standard 3+3 dose-escalation design to determine the recommended Phase 2 dose.[3][4] The Phase 2a portion is an A'Hern single-stage design.[4]
-
Participants: Patients with advanced prostate cancer (metastatic castration-resistant or metastatic castration-sensitive).[3][5]
-
Intervention: Intramuscular injection of PRL-02 every 84 days across various dose cohorts (180, 360, 720, 1260, 1800mg).[3][4]
-
Primary Endpoints (Phase 2a):
-
Methodology for Testosterone and PSA Measurement: Blood samples were collected at specified time points. Drug and androgen concentrations were determined by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[16]
Preclinical Study in Intact Male Rats
-
Objective: To evaluate the systemic exposures and activity of a single intramuscular dose of PRL-02 compared to daily oral abiraterone acetate (AA).[16]
-
Animals: Sexually mature male rats.[16]
-
Intervention: A single IM dose of PRL-02 (90 mg/kg), daily oral AA (90 mg/kg), or vehicle.[16]
-
Sample Collection: Biological samples were collected on Day 7 and Day 14 post-dosing.[16]
-
Analysis: Drug and androgen concentrations were determined by LC-MS/MS. Testicular CYP17 hydroxylase activity was measured ex vivo on Day 14.[16]
Safety and Tolerability
This compound: In the Phase 1/2a study, PRL-02 was reported to be very well tolerated.[3] Minimal and transient changes in 'upstream' steroids (e.g., progesterone) were observed at doses of 1260 mg and lower.[3][4] Grade 3 adverse events related to PRL-02 included hip and shoulder pain, while Grade 2 events included fatigue, decreased appetite, insomnia, and hot flush.[5] Symptoms of mineralocorticoid excess were not reported.[5]
GnRH Agonists (Leuprolide, Triptorelin): Common side effects include hot flashes, injection site reactions, fatigue, and loss of libido.[17][18][19] An initial testosterone surge can cause a "tumor flare," potentially worsening symptoms, which can be managed with a short course of an oral antiandrogen.[8][9]
GnRH Antagonists (Degarelix): The most common side effects are injection site reactions. Unlike GnRH agonists, they do not cause a testosterone surge.[11][13]
Conclusion
This compound presents a promising new approach to long-acting androgen deprivation therapy. Its distinct mechanism of action, directly inhibiting androgen synthesis with potential for a favorable side effect profile, differentiates it from the established GnRH analogues. While current data is limited to early-phase clinical trials, the observed potent and durable testosterone suppression warrants further investigation. Head-to-head comparative trials will be necessary to fully elucidate the relative efficacy and safety of this compound against other long-acting injectable antiandrogens and to determine its ultimate place in the management of advanced prostate cancer. Researchers and drug development professionals should closely monitor the progress of ongoing and future clinical studies of this novel agent.
References
- 1. This compound - Propella Therapeutics - AdisInsight [adisinsight.springer.com]
- 2. Facebook [cancer.gov]
- 3. urotoday.com [urotoday.com]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. ascopubs.org [ascopubs.org]
- 6. tianmingpharm.com [tianmingpharm.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Hormonal therapy for prostate cancer | Macmillan Cancer Support [macmillan.org.uk]
- 9. hopkinsmedicine.org [hopkinsmedicine.org]
- 10. ameripharmaspecialty.com [ameripharmaspecialty.com]
- 11. Hormone Therapy for Prostate Cancer | American Cancer Society [cancer.org]
- 12. Hormone Therapy for Prostate Cancer Fact Sheet - NCI [cancer.gov]
- 13. prostatecanceruk.org [prostatecanceruk.org]
- 14. Trelstar: Dosage, side effects, alternatives, and more [medicalnewstoday.com]
- 15. Eligard (leuprolide acetate): Side effects, cost, dosage, and more [medicalnewstoday.com]
- 16. ASCO – American Society of Clinical Oncology [asco.org]
- 17. Lupron vs Trelstar: My first injection... - Advanced Prostate... [healthunlocked.com]
- 18. drugs.com [drugs.com]
- 19. drugs.com [drugs.com]
A Comparative Pharmacokinetic Profile: Abiraterone Decanoate and Leuprolide Acetate
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the pharmacokinetic profiles of two prominent long-acting androgen deprivation therapies, Abiraterone (B193195) Decanoate and Leuprolide Acetate (B1210297), reveals distinct characteristics in their absorption, distribution, metabolism, and excretion. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of their performance, supported by available experimental data, to inform future research and clinical development in the management of advanced prostate cancer.
Abiraterone Decanoate, a novel long-acting intramuscular depot prodrug of abiraterone, and Leuprolide Acetate, a well-established gonadotropin-releasing hormone (GnRH) agonist available in various depot formulations, represent two distinct approaches to androgen suppression. While both aim to reduce testosterone (B1683101) levels, their mechanisms and resulting pharmacokinetic profiles differ significantly.
Quantitative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for this compound (also known as PRL-02) and various depot formulations of Leuprolide Acetate. It is important to note that the data for this compound is preliminary, primarily from a Phase 1/2a clinical trial, while the data for Leuprolide Acetate is derived from a broader range of studies. No direct head-to-head comparative studies have been identified.
| Parameter | This compound (PRL-02) | Leuprolide Acetate (Depot Formulations) | Source(s) |
| Time to Maximum Plasma Concentration (Tmax) | 14 - 28 days | 1 - 4 hours (initial peak) | [1][2] |
| Maximum Plasma Concentration (Cmax) | Dose-proportional increase observed | ~19 - 27 ng/mL (for 7.5 mg dose) | [1][2] |
| Plasma Half-life (t½) | ~18.3 days | ~3 hours (intravenous bolus of non-depot) | [2][3] |
| Area Under the Curve (AUC) | Dose-proportional increase observed | Varies by formulation and dose | [2][4] |
| Route of Administration | Intramuscular (IM) | Intramuscular (IM) or Subcutaneous (SC) | [1][2] |
| Dosing Frequency | Every 12 weeks (proposed) | Every 1, 3, 4, or 6 months | [2][5] |
Experimental Protocols
The data presented above is derived from a variety of clinical and preclinical studies. Below are generalized methodologies employed in these key experiments.
Pharmacokinetic Study of this compound (Phase 1/2a Clinical Trial)
A Phase 1/2a, open-label, multicenter study (NCT04729114) was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound (PRL-02) in patients with advanced prostate cancer.[6][7]
-
Study Design: Patients with metastatic castration-resistant or castration-sensitive prostate cancer were administered intramuscular injections of PRL-02 every 12 weeks. The study followed a standard 3+3 dose-escalation design.[2]
-
Sample Collection: Plasma samples were collected at various time points to determine the concentrations of abiraterone and its prodrug, this compound.
-
Analytical Method: Drug concentrations in plasma were quantified using validated liquid chromatography-mass spectrometry (LC-MS/MS) methods.[8]
-
Pharmacokinetic Analysis: Pharmacokinetic parameters, including Tmax and plasma half-life, were calculated from the plasma concentration-time data.[2]
Pharmacokinetic Studies of Leuprolide Acetate Depot Formulations
Numerous studies have characterized the pharmacokinetics of various Leuprolide Acetate depot formulations. A representative study design is a randomized, open-label, parallel-group study in healthy male volunteers.[1]
-
Study Design: Healthy male subjects were randomized to receive a single intramuscular or subcutaneous injection of a specific Leuprolide Acetate depot formulation (e.g., 7.5 mg).[1]
-
Sample Collection: Blood samples were collected at predetermined time points over a period of several weeks to measure plasma concentrations of leuprolide.[9]
-
Analytical Method: Leuprolide concentrations in serum or plasma were determined using a validated radioimmunoassay (RIA) or LC-MS/MS method.[4][9]
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to determine pharmacokinetic parameters such as Cmax, Tmax, and AUC from the plasma concentration-time data.[9]
Signaling Pathways and Mechanisms of Action
The distinct pharmacokinetic profiles of this compound and Leuprolide Acetate are a direct consequence of their different mechanisms of action at the molecular level.
Leuprolide Acetate: GnRH Agonism and Pituitary Downregulation
Leuprolide Acetate is a synthetic analog of GnRH. Its continuous administration leads to an initial surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion from the pituitary gland, followed by a profound downregulation and desensitization of GnRH receptors. This ultimately suppresses the secretion of LH and FSH, leading to a significant reduction in testicular testosterone production.
Caption: Mechanism of Action of Leuprolide Acetate.
This compound: Inhibition of Androgen Biosynthesis
This compound is a prodrug that is slowly converted to its active form, abiraterone. Abiraterone is a potent and selective inhibitor of the enzyme CYP17A1 (17α-hydroxylase/17,20-lyase), which is a critical enzyme in the androgen biosynthesis pathway. By inhibiting CYP17A1 in the testes, adrenal glands, and prostate tumor tissue, abiraterone blocks the production of testosterone and other androgens.
Caption: Mechanism of Action of this compound.
Experimental Workflow for a Comparative Pharmacokinetic Study
A hypothetical experimental workflow for a head-to-head comparison of this compound and Leuprolide Acetate would involve several key stages, from subject recruitment to data analysis.
Caption: Workflow for a Comparative Pharmacokinetic Study.
References
- 1. ascopubs.org [ascopubs.org]
- 2. ascopubs.org [ascopubs.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. The pharmacokinetics and pharmacodynamics of a new sustained-release leuprolide acetate depot compared to market references - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lupronpedpro.com [lupronpedpro.com]
- 6. ascopubs.org [ascopubs.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. ascopubs.org [ascopubs.org]
- 9. Pharmacokinetic and pharmacodynamic comparison of subcutaneous versus intramuscular leuprolide acetate formulations in male subjects - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Superior CYP17 Lyase Selectivity of Abiraterone Decanoate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abiraterone (B193195), a potent inhibitor of CYP17A1, is a cornerstone in the treatment of advanced prostate cancer. The enzyme CYP17A1 is a critical node in the steroidogenesis pathway, possessing two distinct activities: 17α-hydroxylase and 17,20-lyase. While both activities are involved in androgen synthesis, the 17,20-lyase activity is the rate-limiting step for the production of androgens, the primary drivers of prostate cancer growth. Consequently, selective inhibition of the 17,20-lyase activity is a key therapeutic goal. This guide provides a comparative analysis of Abiraterone Decanoate, a long-acting intramuscular prodrug of abiraterone, and Abiraterone Acetate, the orally administered prodrug, with a focus on their active metabolite's selectivity for the CYP17 lyase enzyme.
Quantitative Comparison of CYP17A1 Inhibition
The inhibitory activity of abiraterone, the active metabolite of both this compound and Abiraterone Acetate, against the 17α-hydroxylase and 17,20-lyase activities of CYP17A1 has been quantified in vitro. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. A lower IC50 value indicates a more potent inhibitor.
The following table summarizes the reported IC50 values for abiraterone against both CYP17A1 activities from a molecular dynamics study.
| Inhibitor | CYP17A1 Activity | IC50 (nmol/L) | Reference |
| Abiraterone | 17α-hydroxylase | 7 | [1] |
| Abiraterone | 17,20-lyase | 12 | [1] |
Another study reports the following IC50 values for abiraterone acetate, which is rapidly converted to abiraterone in vivo.
| Inhibitor | CYP17A1 Activity | IC50 (nM) | Reference |
| Abiraterone Acetate | 17α-hydroxylase | 2.5 | [2] |
| Abiraterone Acetate | 17,20-lyase | 15 | [2] |
It is important to note that abiraterone has been identified as a slow-, tight-binding inhibitor of CYP17A1, which means its inhibitory effect is time-dependent and becomes more potent with longer incubation times. One study established an in vitro inhibition constant (Ki*) of the final high-affinity CYP17A1-abiraterone complex to be 0.39 nM[3][4][5][6].
While direct in vitro comparative data for this compound is not available, preclinical studies with this long-acting formulation suggest a preferential inhibition of CYP17 lyase in vivo, leading to potent androgen suppression with minimal effects on mineralocorticoid and glucocorticoid levels[7].
Experimental Protocols
To determine the inhibitory activity of compounds against CYP17A1, in vitro assays are employed. Below are detailed methodologies for both cell-free and cell-based assays.
In Vitro Cell-Free CYP17A1 Inhibition Assay using Recombinant Human Enzyme
This method assesses the direct inhibitory effect of a compound on the enzymatic activity of recombinant human CYP17A1.
1. Materials:
-
Recombinant human CYP17A1/cytochrome P450 reductase (rCYP17A1) bactosomes.
-
Purified human cytochrome b5.
-
Substrates: Progesterone (for 17α-hydroxylase activity) and 17α-hydroxypregnenolone (for 17,20-lyase activity).
-
Inhibitor compound (e.g., Abiraterone).
-
NADPH regenerating system (Solutions A and B).
-
Potassium phosphate (B84403) buffer (pH 7.4) with MgCl2.
-
Acetonitrile (B52724) (ice-cold) for quenching the reaction.
-
Internal standards (e.g., prednisolone, androstenedione).
-
96-well plates.
-
LC-MS/MS system for analysis.
2. Procedure:
-
Prepare serial dilutions of the inhibitor compound in the assay buffer.
-
In a 96-well plate, pre-incubate the inhibitor with rCYP17A1 and NADPH Solution B in potassium phosphate buffer for a defined period (e.g., 0-30 minutes) at 37°C to assess time-dependent inhibition.
-
Initiate the enzymatic reaction by adding the substrate (progesterone or 17α-hydroxypregnenolone) and NADPH Solution A.
-
Allow the reaction to proceed for a specific time (e.g., 20 minutes) at 37°C.
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the plate to pellet precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the formation of the product (17α-hydroxyprogesterone for hydroxylase activity or dehydroepiandrosterone (B1670201) (DHEA) for lyase activity) using a validated LC-MS/MS method.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based CYP17A1 Inhibition Assay using NCI-H295R Cells
The NCI-H295R human adrenocortical carcinoma cell line is a well-established model for studying steroidogenesis as it expresses all the necessary enzymes.
1. Materials:
-
NCI-H295R cells (ATCC CRL-2128).
-
DMEM/F12 medium supplemented with fetal bovine serum (FBS), ITS supplement, and antibiotics.
-
Inhibitor compound.
-
24-well or 96-well cell culture plates.
-
Trypsin-EDTA solution.
-
ELISA kits or LC-MS/MS for steroid quantification (e.g., DHEA, testosterone).
2. Procedure:
-
Culture NCI-H295R cells in a humidified incubator at 37°C and 5% CO2.
-
Seed the cells into 24-well or 96-well plates and allow them to adhere for 24 hours.
-
Prepare serial dilutions of the inhibitor compound in the culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the cells with the inhibitor for 24 to 48 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of downstream steroids (e.g., DHEA, testosterone) in the supernatant using a validated method like ELISA or LC-MS/MS.
-
Calculate the percentage of inhibition of steroid production for each inhibitor concentration and determine the IC50 value.
Visualizing Key Pathways and Workflows
To better understand the context of CYP17A1 inhibition and the experimental process, the following diagrams are provided.
Caption: Simplified steroidogenesis pathway highlighting the dual activities of CYP17A1 and the inhibitory action of Abiraterone.
Caption: General workflow for a cell-free in vitro CYP17A1 inhibition assay.
References
- 1. Comparisons of Prostate Cancer Inhibitors Abiraterone and TOK-001 Binding with CYP17A1 through Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Slow-, Tight-Binding Inhibition of CYP17A1 by Abiraterone Redefines Its Kinetic Selectivity and Dosing Regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Slow-, Tight-Binding Inhibition of CYP17A1 by Abiraterone Redefines Its Kinetic Selectivity and Dosing Regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchnow-admin.flinders.edu.au [researchnow-admin.flinders.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. lnhlifesciences.org [lnhlifesciences.org]
Navigating the Landscape of Hormonal Therapy Resistance: A Comparative Guide to Cross-Resistance Between Abiraterone Decanoate and Other Hormonal Agents
For Researchers, Scientists, and Drug Development Professionals
The advent of potent hormonal therapies has significantly altered the treatment paradigm for advanced prostate cancer. However, the emergence of resistance, particularly cross-resistance between sequential therapies, presents a formidable clinical challenge. This guide provides a comprehensive comparison of cross-resistance patterns between hormonal agents, with a special focus on the long-acting injectable prodrug, Abiraterone (B193195) Decanoate (B1226879). Leveraging preclinical and clinical data, we delve into the molecular underpinnings of resistance, offering insights for future drug development and therapeutic strategies.
Understanding Cross-Resistance: A Data-Driven Comparison
Cross-resistance occurs when a tumor that has developed resistance to one drug exhibits resistance to another, often due to shared mechanisms of action or the activation of common bypass pathways. The following tables summarize key preclinical data illustrating cross-resistance between established second-generation antiandrogens. While specific cross-resistance studies on Abiraterone Decanoate are still emerging, the data for its active metabolite, abiraterone, provides a strong predictive foundation.
Table 1: In Vitro Cross-Resistance in Prostate Cancer Cell Lines
| Resistant Cell Line Model | Prior Therapy | Subsequent Therapy | Observed Effect | Key Findings & Citations |
| C4-2B AbiR | Abiraterone Acetate (B1210297) | Enzalutamide (B1683756) | Reduced sensitivity | Abiraterone-resistant cells show diminished response to enzalutamide, suggesting shared resistance pathways.[1][2] |
| C4-2B AbiR | Abiraterone Acetate | Apalutamide (B1683753) | Reduced sensitivity | Cross-resistance extends to newer antiandrogens, highlighting the challenge of sequential monotherapy.[1] |
| C4-2B AbiR | Abiraterone Acetate | Darolutamide (B1677182) | Reduced sensitivity | The AKR1C3/AR-V7 axis is implicated in this cross-resistance.[1][3] |
| C4-2B MDVR | Enzalutamide | Abiraterone Acetate | Reduced sensitivity | Resistance to AR antagonists can confer resistance to androgen synthesis inhibitors.[1] |
| LNCaP R-ADT | Androgen Deprivation | Abiraterone/Enzalutamide | Reduced sensitivity | Androgen deprivation alone can induce cross-resistance to subsequent novel hormonal agents.[4][5][6] |
| Apalutamide-Resistant C4-2B | Apalutamide | Enzalutamide, Abiraterone, Darolutamide | Reduced sensitivity | Chronic apalutamide treatment can induce broad cross-resistance to other antiandrogens.[1] |
Table 2: Key Mechanisms of Cross-Resistance
| Mechanism | Description | Therapies Implicated | Supporting Evidence & Citations |
| AR Overexpression/Amplification | Increased levels of the androgen receptor (AR) can render cells hypersensitive to low levels of androgens, overcoming therapeutic inhibition. | Abiraterone, Enzalutamide | Found in over 80% of castration-resistant prostate cancer (CRPC) cases.[7][8] |
| AR Splice Variants (e.g., AR-V7) | Expression of constitutively active AR splice variants that lack the ligand-binding domain, the target of enzalutamide and abiraterone. | Abiraterone, Enzalutamide, Apalutamide, Darolutamide | AR-V7 is a well-established biomarker of resistance.[1][3][8][9] |
| AR Mutations | Mutations in the AR ligand-binding domain can alter drug binding or convert antagonists to agonists. | Enzalutamide, Abiraterone | The F877L mutation, for instance, can be antagonized by darolutamide but not enzalutamide.[1][8] |
| Upregulation of Steroidogenesis | Increased expression of enzymes like AKR1C3 involved in androgen synthesis can bypass the inhibitory effects of abiraterone. | Abiraterone, Enzalutamide, Apalutamide | The AKR1C3/AR-V7 axis plays a critical role in cross-resistance.[1][3][10] |
| Bypass Signaling Pathways | Activation of alternative signaling pathways (e.g., glucocorticoid receptor, TGF-β) can promote tumor growth independently of the AR pathway. | Abiraterone, Enzalutamide | TGF-β and cyclin D1 signaling pathways are upregulated in drug-resistant circulating tumor cells.[11][12] |
Experimental Protocols: A Guide to Key Methodologies
The following are detailed methodologies for key experiments cited in the cross-resistance literature.
1. Generation of Resistant Cell Lines
-
Objective: To create in vitro models of acquired resistance to hormonal therapies.
-
Protocol:
-
Parental prostate cancer cell lines (e.g., LNCaP, C4-2B, 22Rv1) are cultured in standard media.[4][6]
-
For androgen deprivation therapy (ADT) resistance, cells are maintained long-term (e.g., 6 months) in charcoal-stripped serum (CSS) to deplete androgens.[4][6]
-
For resistance to specific drugs (e.g., abiraterone, enzalutamide), cells are continuously exposed to escalating concentrations of the drug over several months.
-
Resistant clones are selected and maintained in media containing the respective drug or in CSS.
-
Resistance is confirmed through cell viability assays and analysis of target protein expression.
-
2. Cell Viability and Colony Formation Assays
-
Objective: To quantify the cytotoxic or cytostatic effects of drugs on sensitive and resistant cells.
-
Protocol (Cell Viability - MTT Assay):
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the test compounds (e.g., abiraterone, enzalutamide, docetaxel).
-
After a set incubation period (e.g., 72 hours), MTT reagent is added to each well and incubated to allow for formazan (B1609692) crystal formation.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control.
-
-
Protocol (Colony Formation Assay):
-
A low density of cells is seeded in 6-well plates.
-
Cells are treated with the drug of interest.
-
The medium is replaced every 3-4 days with fresh medium containing the drug.
-
After 10-14 days, colonies are fixed with methanol (B129727) and stained with crystal violet.
-
The number of colonies is counted.[1]
-
3. Androgen Receptor (AR) Signaling Assays
-
Objective: To assess the impact of hormonal therapies on AR transcriptional activity.
-
Protocol (Quantitative Real-Time PCR - qRT-PCR):
-
RNA is extracted from treated and untreated cells.
-
cDNA is synthesized from the RNA template.
-
qRT-PCR is performed using primers for AR and AR-regulated genes (e.g., PSA, TMPRSS2).
-
Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH).
-
-
Protocol (Western Blotting):
-
Protein lysates are collected from treated and untreated cells.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies against AR, AR-V7, and other proteins of interest.
-
A secondary antibody conjugated to an enzyme is used for detection.
-
Bands are visualized using a chemiluminescent substrate.
-
Visualizing Resistance: Signaling Pathways and Experimental Workflows
To elucidate the complex interplay of molecules in resistance, the following diagrams are provided in Graphviz DOT language.
Figure 1: Simplified Androgen Receptor (AR) signaling pathway and points of therapeutic intervention.
Figure 2: Experimental workflow for generating and assessing cross-resistance in vitro.
This compound (PRL-02): A New Frontier with Emerging Data
This compound (PRL-02) is a long-acting intramuscular depot formulation of abiraterone designed to provide sustained drug exposure and potentially improve the safety profile compared to oral abiraterone acetate.[13][14][15] Preclinical studies in castrated monkeys and rats have demonstrated that a single injection of this compound can lead to profound and durable testosterone suppression for up to 14 weeks.[16][17]
Clinical Evidence and Future Directions
A Phase 1/2a clinical trial (NCT04729114) is currently evaluating the safety and efficacy of this compound in patients with advanced prostate cancer.[13][14][15][18] Initial results are promising, showing that PRL-02 is well-tolerated and produces durable, dose-dependent testosterone suppression and associated PSA responses.[13][18]
Crucially, the trial includes expansion cohorts for patients previously treated with abiraterone acetate or enzalutamide.[13][18] Data from these cohorts will be instrumental in directly assessing the clinical activity of this compound in a setting of acquired resistance to other hormonal therapies. The phase 1 data encourages continued investigation of PRL-02 for patients who have developed resistance to androgen receptor pathway inhibitors.[13][18]
While the fundamental mechanisms of resistance to abiraterone are unlikely to differ with the decanoate formulation, the sustained and potentially more consistent drug exposure offered by PRL-02 could influence the dynamics of resistance development. Further studies are warranted to explore whether this long-acting formulation can delay or overcome some of the known resistance mechanisms.
The landscape of hormonal therapy for advanced prostate cancer is continually evolving. While significant strides have been made, cross-resistance remains a critical hurdle. The extensive preclinical data on cross-resistance among current oral antiandrogens underscores the importance of understanding the underlying molecular drivers, such as the AR-V7 splice variant and steroidogenesis upregulation. As a novel long-acting formulation, this compound holds promise for improving the therapeutic index of abiraterone. The ongoing clinical trials will be pivotal in defining its role in the treatment sequence and its efficacy in the face of pre-existing resistance to other hormonal agents. This guide serves as a foundational resource for researchers dedicated to unraveling the complexities of resistance and developing the next generation of therapies for prostate cancer.
References
- 1. Cross-resistance among next generation anti-androgen drugs through the AKR1C3/AR-V7 axis in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. urotoday.com [urotoday.com]
- 3. Cross-Resistance Among Next-Generation Antiandrogen Drugs Through the AKR1C3/AR-V7 Axis in Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cross-Resistance to Abiraterone and Enzalutamide in Castration Resistance Prostate Cancer Cellular Models Is Mediated by AR Transcriptional Reactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cross-Resistance to Abiraterone and Enzalutamide in Castration Resistance Prostate Cancer Cellular Models Is Mediated by AR Transcriptional Reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oaepublish.com [oaepublish.com]
- 8. Resistance to Novel Antiandrogen Therapies in Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of Resistance to Second-Generation Antiandrogen Therapy for Prostate Cancer: Actual Knowledge and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of AKR1C3 Activation Overcomes Resistance to Abiraterone in Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hematologyandoncology.net [hematologyandoncology.net]
- 12. Identification of mechanisms of resistance to treatment with abiraterone acetate or enzalutamide in patients with castration-resistant prostate cancer (CRPC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ASCO – American Society of Clinical Oncology [asco.org]
- 15. ascopubs.org [ascopubs.org]
- 16. ascopubs.org [ascopubs.org]
- 17. ASCO – American Society of Clinical Oncology [asco.org]
- 18. ascopubs.org [ascopubs.org]
Comparative Analysis of the Pharmacodynamic Effects of Different Abiraterone Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacodynamic effects of Abiraterone (B193195) Acetate, the current standard-of-care, and Abiraterone Decanoate, a novel long-acting ester prodrug. The information is collated from preclinical and clinical studies to offer an objective overview for research and drug development professionals.
Introduction to Abiraterone and its Esters
Abiraterone is a potent and irreversible inhibitor of the CYP17A1 enzyme, a critical component in the androgen biosynthesis pathway.[1][2] By blocking both the 17α-hydroxylase and 17,20-lyase activities of CYP17A1, Abiraterone effectively shuts down the production of androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), in the testes, adrenal glands, and prostate tumor tissue.[2][3][4] This mechanism of action is central to its efficacy in treating androgen-dependent prostate cancer.
Abiraterone itself has poor oral bioavailability.[1] To overcome this, it is formulated as an ester prodrug. The most common and FDA-approved form is Abiraterone Acetate, an oral medication that is rapidly hydrolyzed in vivo to release the active Abiraterone molecule.[3][5] More recently, longer-chain fatty acid esters, such as this compound, have been developed as long-acting intramuscular depot injections to improve the pharmacokinetic and pharmacodynamic profile of the drug.[6][7][8]
Mechanism of Action: CYP17A1 Inhibition
All Abiraterone esters are prodrugs that ultimately deliver the same active moiety: Abiraterone. Therefore, the fundamental mechanism of action—CYP17A1 inhibition—is identical. Abiraterone binds to the active site of the CYP17A1 enzyme, leading to a significant reduction in the synthesis of androgens that drive prostate cancer growth.[2][4]
However, this inhibition also blocks the production of cortisol. This leads to a compensatory increase in adrenocorticotropic hormone (ACTH), which can cause an overproduction of mineralocorticoids, resulting in side effects like hypertension, hypokalemia, and fluid retention.[3][9] This is why Abiraterone Acetate is co-administered with a corticosteroid like prednisone (B1679067).[10] Some preliminary evidence suggests that newer esters like this compound may offer a more preferential inhibition of the lyase activity over the hydroxylase activity of CYP17A1, potentially mitigating these mineralocorticoid-related adverse effects.[11][12]
Preclinical Comparative Data: Abiraterone Acetate vs. This compound
Preclinical studies in animal models provide the most direct comparison of the pharmacodynamic effects of different Abiraterone esters.
Table 1: Comparative Efficacy in a Castrate Monkey Model
| Parameter | Oral Abiraterone Acetate (Single Dose) | Intramuscular this compound (Single Dose) | Reference |
| Max. Testosterone Decrease | 98.6% from castrate baseline | 99.7% from castrate baseline | [6] |
| Duration of T Suppression | Not specified (short-acting) | Sustained for at least 14 weeks | [6] |
| Relative Abiraterone Exposure | High peak plasma concentrations | Much lower plasma concentrations (Cmax, AUC, Cmin) | [6] |
Table 2: Comparative Efficacy in an Intact Male Rat Model
| Parameter | Daily Oral Abiraterone Acetate (14 days) | Single Intramuscular this compound | Reference |
| Plasma Testosterone Reduction | 98% reduction after 14 days | 81% reduction on Day 7, 75% on Day 14 | [13] |
| Testicular CYP17 Activity | No measurable activity on Day 14 | No measurable activity on Day 14 | [7][13] |
| Plasma Abiraterone Exposure | Higher (5.6 - 210 ng/mL on Day 14) | Lower (1.15 – 1.37 ng/mL on Day 14) | [7][13] |
| Target Tissue Exposure (Total Abiraterone Equivalents) | Lower in adrenal, testes, lymph node, and bone | Greater in adrenal, testes, lymph node, and bone | [7][13] |
Clinical Comparative Data
Direct head-to-head clinical trials comparing different Abiraterone esters are not yet available. However, data from separate trials of Abiraterone Acetate and emerging data from a Phase 1/2a trial of this compound (PRL-02) allow for a preliminary comparison.
Table 3: Clinical Pharmacodynamic Effects in Prostate Cancer Patients
| Parameter | Abiraterone Acetate (+ Prednisone) | This compound (PRL-02) | Reference |
| Indication | Metastatic Castration-Resistant (mCRPC) & Castration-Sensitive (mCSPC) Prostate Cancer | Advanced Prostate Cancer (mCRPC & mCSPC) | [5][11][14] |
| Testosterone Suppression | Undetectable levels (<2 ng/dL) in ~88% of mCRPC patients | >90% reduction in 9 of 11 patients at doses ≥720mg | [11][14] |
| PSA Response | Significant PSA reductions leading to improved survival | PSA decline of ≥50% in 8 of 10 patients | [11][15] |
| Mineralocorticoid Effects | Requires co-administration of prednisone to manage toxicity | Minimal and transient changes in upstream steroids (e.g., progesterone) at the RP2D | [10][11] |
Experimental Protocols
Protocol 1: In Vivo Pharmacodynamic Study in Intact Male Rats
This protocol is a summary of the methodology used in preclinical comparative studies.[7][13]
-
Animal Model: Sexually mature male rats.
-
Acclimatization: Animals are acclimatized to laboratory conditions before the study begins.
-
Grouping and Dosing:
-
Group 1 (this compound): Administered a single intramuscular (IM) dose of PRL-02 (e.g., 90 mg/kg).
-
Group 2 (Abiraterone Acetate): Administered daily oral doses of AA (e.g., 90 mg/kg) for 14 days.
-
Group 3 (Control): Administered IM/oral vehicle.
-
-
Sample Collection: Biological samples (blood, tissues) are collected at specified time points (e.g., Day 7 and Day 14 post-dosing).
-
Bioanalysis:
-
Drug and androgen (e.g., testosterone) concentrations in plasma and tissues are determined by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
-
"Total Abiraterone Equivalents" (TAE) are calculated as the sum of free abiraterone and abiraterone from the prodrug.
-
-
Enzyme Activity Assay: Testicular CYP17 hydroxylase activity is measured ex vivo from tissue samples collected on the final day of the study.
-
Data Analysis: Pharmacodynamic parameters, including percentage reduction in testosterone levels and inhibition of enzyme activity, are compared between the groups.
Protocol 2: Phase 1/2a Clinical Trial for this compound (PRL-02)
This protocol outlines the design of the ongoing clinical trial NCT04729114.[11][16]
-
Study Design: Open-label, dose-escalation (Phase 1) and dose-expansion (Phase 2a) study.
-
Patient Population: Men with metastatic castration-sensitive (mCSPC) or castration-resistant (mCRPC) prostate cancer. Key inclusion criteria include prior orchiectomy or ongoing GnRH analogue therapy and a screening testosterone level <50 ng/dL but >2 ng/dL.
-
Intervention: PRL-02 is administered as an intramuscular depot injection every 84 days (1 cycle).
-
Phase 1 (Dose Escalation): A standard 3+3 design is used to identify the Recommended Phase 2 Dose (RP2D) that provides adequate testosterone suppression for up to 84 days.
-
Phase 2a (Dose Expansion): Confirms the safety, tolerability, and pharmacodynamic effects of the RP2D in a larger patient cohort.
-
Primary Objective: Determine the RP2D of PRL-02.
-
Pharmacodynamic Assessments:
-
Serial monitoring of plasma testosterone and PSA levels.
-
Measurement of other steroid hormones (e.g., progesterone) to assess the selectivity of CYP17 inhibition.
-
-
Safety and Tolerability: Monitoring of adverse events, particularly those related to mineralocorticoid excess.
Visualizations
Caption: Simplified androgen synthesis pathway and the point of inhibition by Abiraterone.
References
- 1. Abiraterone | C24H31NO | CID 132971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Log In ‹ ILLUSTRATED MEDICAL COURSES — WordPress [imc.3jpharmainc.com]
- 3. scispace.com [scispace.com]
- 4. m.youtube.com [m.youtube.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
- 8. Facebook [cancer.gov]
- 9. Clinical and biochemical consequences of CYP17A1 inhibition with abiraterone given with and without exogenous glucocorticoids in castrate men with advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. ASCO – American Society of Clinical Oncology [asco.org]
- 12. researchgate.net [researchgate.net]
- 13. ascopubs.org [ascopubs.org]
- 14. urotoday.com [urotoday.com]
- 15. Abiraterone Improves Survival in Metastatic Prostate Cancer - NCI [cancer.gov]
- 16. ASCO – American Society of Clinical Oncology [asco.org]
A Preclinical Comparative Analysis of Abiraterone Decanoate and Darolutamide in Prostate Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed preclinical comparison of two distinct therapeutic agents for prostate cancer: Abiraterone (B193195) Decanoate, a long-acting prodrug of the CYP17A1 inhibitor abiraterone, and Darolutamide, a potent androgen receptor (AR) antagonist. This analysis is based on publicly available preclinical data to inform researchers and drug development professionals on their respective mechanisms of action, efficacy, and pharmacokinetic profiles.
Introduction
Prostate cancer is a leading cause of cancer-related death in men, with the androgen receptor (AR) signaling pathway playing a crucial role in its progression. Therapeutic strategies have evolved to target this pathway at different points. Abiraterone Decanoate represents a novel approach to sustained androgen synthesis inhibition, while Darolutamide is a next-generation AR antagonist with a distinct chemical structure. Understanding their preclinical profiles is essential for their continued development and potential clinical applications.
Mechanism of Action
The two compounds employ fundamentally different mechanisms to disrupt androgen signaling in prostate cancer.
This compound is a long-acting injectable prodrug of abiraterone.[1] Abiraterone itself is a potent and selective inhibitor of CYP17A1, a critical enzyme in the androgen biosynthesis pathway.[2][3] CYP17A1 has two key enzymatic activities: 17α-hydroxylase and 17,20-lyase. Abiraterone inhibits both activities, thereby blocking the synthesis of androgens, including testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), in the testes, adrenal glands, and within the tumor microenvironment.[2][3] This leads to a significant reduction in the ligands that can activate the androgen receptor.
Darolutamide is a non-steroidal androgen receptor antagonist.[4][5] It directly and competitively binds to the ligand-binding domain of the AR with high affinity.[6][7] This binding prevents the translocation of the AR to the nucleus, inhibits AR-mediated transcription, and ultimately leads to a decrease in the expression of androgen-regulated genes responsible for prostate cancer cell proliferation and survival.[4][5] Darolutamide and its active metabolite, keto-darolutamide, have shown efficacy against both wild-type and some mutated forms of the AR.[8]
Figure 1: Mechanisms of action for Abiraterone and Darolutamide.
Preclinical Efficacy
Direct head-to-head preclinical studies comparing this compound and Darolutamide are limited. The following tables summarize available data from separate studies to provide a comparative perspective on their in vitro potency and in vivo anti-tumor activity.
In Vitro Potency
| Compound | Assay Type | Target | Cell Line/System | IC50 | Reference(s) |
| Abiraterone | Enzyme Inhibition | CYP17A1 (17α-hydroxylase) | Recombinant Human | 7 nM | [9] |
| Enzyme Inhibition | CYP17A1 (17,20-lyase) | Recombinant Human | 12 nM | [9] | |
| Enzyme Inhibition | CYP17A1 | H295R cells | 15.5 nM | [10] | |
| Darolutamide | Cell Viability | Androgen-sensitive organoids | VCaP | 0.470 µM | [11] |
In Vivo Anti-Tumor Activity
| Compound | Animal Model | Tumor Model | Dosing | Key Findings | Reference(s) |
| This compound | Intact Male Rats | N/A (Pharmacodynamic study) | 90 mg/kg IM (single dose) | 75% reduction in plasma testosterone at Day 14. | [12] |
| Castrated Monkeys | N/A (Pharmacodynamic study) | 10, 30, or 100 mg/kg IM (single dose) | Sustained testosterone suppression for at least 14 weeks. | [13] | |
| Darolutamide | SCID Mice | LAPC-4 Xenograft | 100 mg/kg p.o., daily | Significant tumor growth inhibition (36% ΔT/ΔC). | [14] |
| SCID Mice | KuCaP-1 Xenograft | 100 mg/kg p.o., bid | Strong tumor growth inhibition. | [15] | |
| Nude Mice | VCaP Xenograft | 100 mg/kg p.o., bid | No significant monotherapy efficacy at this dose in this model, but synergistic with PSMA-targeted radiotherapy. | [16] |
Pharmacokinetic Profiles
The pharmacokinetic properties of this compound and Darolutamide have been characterized in preclinical models.
This compound (administered as prodrug, measuring active abiraterone)
| Species | Dose | Route | Key Parameters | Reference(s) |
| Rat | 90 mg/kg | IM | Plasma abiraterone levels of 1.15 – 1.37 ng/mL at Day 14. | [12] |
| Rat | N/A | Oral (Abiraterone Acetate) | Geometric mean AUClast of abiraterone: 24.36 mg/mL·min·g. | [7] |
Darolutamide
| Species | Dose | Route | Cmax | Tmax | T1/2 | AUC(0-t) | Reference(s) |
| Mouse | 10 mg/kg | Oral | 4189 ng/mL (diastereomer-1), 726 ng/mL (diastereomer-2) | N/A | ~0.5 h | 18961 ngh/mL (diastereomer-1), 1340 ngh/mL (diastereomer-2) | [17] |
| Mouse | 25, 50, or 100 mg/kg | Oral (twice daily for 7 days) | Reached at 30 min post-last dose. | 0.5 h | N/A | N/A | [1] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for key experiments.
In Vitro CYP17A1 Enzyme Inhibition Assay
This assay determines the inhibitory potential of a compound against the enzymatic activity of CYP17A1.
-
Enzyme Source: Recombinant human CYP17A1 co-expressed with cytochrome P450 reductase in a suitable expression system (e.g., E. coli membranes).
-
Substrates: Radiolabeled pregnenolone or progesterone for the 17α-hydroxylase activity, and radiolabeled 17α-hydroxypregnenolone for the 17,20-lyase activity.
-
Procedure:
-
The test compound (e.g., abiraterone) is pre-incubated with the enzyme and NADPH in a buffer solution.
-
The reaction is initiated by the addition of the radiolabeled substrate.
-
The reaction is allowed to proceed for a defined time at 37°C and then stopped.
-
The steroid products are extracted from the reaction mixture.
-
The substrate and product are separated using thin-layer chromatography (TLC).
-
The amount of product formed is quantified by detecting the radioactivity.
-
IC50 values are calculated by measuring the concentration of the test compound that causes a 50% reduction in enzyme activity compared to a vehicle control.[18]
-
Competitive Androgen Receptor Binding Assay
This assay measures the affinity of a compound for the androgen receptor.
-
Receptor Source: Cytosol from the ventral prostate of rats or recombinant human AR ligand-binding domain.
-
Radioligand: A radiolabeled androgen with high affinity for the AR, such as [³H]-R1881.
-
Procedure:
-
A constant concentration of the radioligand and varying concentrations of the test compound (e.g., darolutamide) are incubated with the AR preparation.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated. This can be achieved by methods such as hydroxylapatite (HAP) slurry followed by centrifugation.
-
The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
The concentration of the test compound that displaces 50% of the specifically bound radioligand (IC50) is determined.
-
The inhibitory constant (Ki) can be calculated from the IC50 value.[4][11]
-
In Vivo Prostate Cancer Xenograft Model
This model is used to evaluate the anti-tumor efficacy of compounds in a living organism.
-
Cell Lines: Human prostate cancer cell lines such as LNCaP, VCaP, or LAPC-4 are commonly used.
-
Animals: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Procedure:
-
Prostate cancer cells are cultured in vitro, harvested, and suspended in a suitable medium, often mixed with Matrigel.
-
The cell suspension is subcutaneously injected into the flank of the mice.
-
Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
The mice are then randomized into treatment and control groups.
-
The test compound (e.g., this compound or Darolutamide) is administered according to the planned dosing schedule (e.g., daily oral gavage, intramuscular injection). The control group receives a vehicle.
-
Tumor volume and body weight are measured regularly (e.g., twice a week).
-
At the end of the study, the tumors are excised and weighed.
-
Efficacy is often reported as tumor growth inhibition (TGI) or the ratio of the change in tumor volume of the treated group to the control group (ΔT/ΔC).[5][12]
-
Figure 2: General preclinical experimental workflow.
Summary and Conclusion
This compound and Darolutamide represent two distinct and potent approaches to targeting the androgen receptor signaling pathway in prostate cancer. Abiraterone, the active metabolite of this compound, is a powerful inhibitor of androgen synthesis, while Darolutamide is a high-affinity antagonist of the androgen receptor.
Preclinical data suggests that both agents are effective in their respective mechanisms of action. This compound demonstrates a long-acting suppression of testosterone, which could offer advantages in terms of patient compliance and stable drug exposure. Darolutamide shows significant anti-tumor activity in various prostate cancer xenograft models and has a favorable profile against certain AR mutations.
The lack of direct comparative preclinical studies makes it challenging to definitively state the superiority of one agent over the other. The choice between an androgen synthesis inhibitor and an AR antagonist may depend on the specific context of the disease, such as the presence of AR mutations or alterations in intratumoral androgen metabolism. Further preclinical and clinical investigations are warranted to fully elucidate the comparative efficacy and potential combination strategies for these two promising agents in the management of prostate cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. LNCaP Xenograft Model - Altogen Labs [altogenlabs.com]
- 6. Darolutamide antagonizes androgen signaling by blocking enhancer and super‐enhancer activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Darolutamide as a Second-Generation Androgen Receptor Inhibitor in the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 9. Comparisons of Prostate Cancer Inhibitors Abiraterone and TOK-001 Binding with CYP17A1 through Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A bypass mechanism of abiraterone‐resistant prostate cancer: Accumulating CYP17A1 substrates activate androgen receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. epa.gov [epa.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Darolutamide Potentiates the Antitumor Efficacy of a PSMA-targeted Thorium-227 Conjugate by a Dual Mode of Action in Prostate Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. What are the key in vitro assays to assess CYP inhibition or induction? [synapse.patsnap.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Abiraterone Decanoate
For researchers and scientists at the forefront of drug development, ensuring a safe laboratory environment is paramount. The proper handling and disposal of investigational compounds like Abiraterone Decanoate, a prodrug of the prostate cancer drug Abiraterone, is a critical component of laboratory safety and environmental responsibility. Adherence to established disposal protocols minimizes risks to personnel and prevents the release of potent pharmaceutical agents into the environment.
This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with general principles for managing hazardous pharmaceutical waste. It is crucial to consult your institution's Environmental Health and Safety (EHS) department to confirm the specific classification and disposal requirements for this compound, as regulations can vary.
Immediate Safety and Disposal Plan
The disposal of this compound should be approached with the assumption that it is a hazardous substance, primarily due to the toxicological profile of its active metabolite, Abiraterone. The following procedures are based on established guidelines for the disposal of hazardous drugs.
Waste Characterization and Segregation
The first critical step is to determine if this compound is classified as a hazardous waste according to the Resource Conservation and Recovery Act (RCRA) or state regulations.[1][2][3] While some safety data sheets (SDS) for this compound may not explicitly classify it as hazardous, the related compound Abiraterone Acetate is listed as having reproductive toxicity and being very toxic to aquatic life.[4][5] Given this, it is prudent to manage this compound as, at a minimum, a non-RCRA hazardous waste, and to consult with your institution's EHS office for a definitive classification.
All waste contaminated with this compound must be segregated at the point of generation. This includes:
-
Unused or expired pure compound (solid)
-
Contaminated labware (e.g., vials, pipettes, flasks)
-
Contaminated personal protective equipment (PPE) (e.g., gloves, lab coats)
-
Solutions containing this compound
-
Spill cleanup materials
These waste streams should be placed in designated, clearly labeled, leak-proof, and puncture-resistant hazardous waste containers.[6][7]
Quantitative Data for Disposal
The following table summarizes key quantitative parameters and considerations for the disposal of hazardous pharmaceutical waste, which should be applied to this compound.
| Parameter | Guideline | Regulatory Context |
| Empty Container Rule | A container that held a P-listed hazardous waste is considered empty if all contents have been removed by pouring, pumping, etc., and no more than 2.5 cm (1 inch) of residue remains, or no more than 3% by weight of the total capacity of the container remains. | Resource Conservation and Recovery Act (RCRA) |
| Trace Chemotherapy Waste | Items such as empty vials, syringes, and IV bags that are not visibly contaminated but may contain trace amounts of the drug. | Often managed as regulated medical waste and incinerated. |
| Bulk Chemotherapy Waste | Unused or partially used drugs, spill cleanup materials, and grossly contaminated items. | Must be managed as hazardous waste. |
| Incineration Temperature | Typically required to be above 850°C for hazardous waste to ensure complete destruction. | EPA regulations for hazardous waste incinerators. |
Step-by-Step Disposal Protocol
-
Personnel Protection: Before handling any waste, ensure you are wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and two pairs of chemotherapy-rated gloves.[8]
-
Waste Segregation:
-
Solid Waste: Place unused or expired this compound powder, along with any contaminated items like weighing papers or spatulas, into a designated hazardous drug waste container. This container should be rigid, puncture-resistant, and have a secure lid.[6]
-
Liquid Waste: Collect all solutions containing this compound in a compatible, leak-proof hazardous waste container. Do not mix with other, non-hazardous liquid waste streams.
-
Sharps: Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container that is also labeled as containing hazardous drug waste.[6]
-
Contaminated PPE: Place all used gloves, disposable lab coats, and other contaminated PPE in the designated hazardous drug waste container.
-
-
Container Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Drug Waste" and the specific contents (i.e., "this compound waste").[6][7] The date of waste accumulation should also be recorded.
-
Storage: Store the sealed hazardous waste containers in a secure, designated area away from general laboratory traffic while awaiting pickup by a licensed hazardous waste contractor.[6]
-
Disposal: The final disposal of this compound waste must be conducted by a licensed hazardous waste management company.[6] The preferred method of disposal for hazardous pharmaceutical waste is high-temperature incineration.[2][3][9] Do not dispose of this compound down the drain or in the regular trash.[2][10]
-
Spill Management: In the event of a spill, immediately alert others in the area. Wearing appropriate PPE, use a chemotherapy spill kit to contain and clean up the spill. All materials used for cleanup must be disposed of as hazardous drug waste.
Experimental Protocols
Currently, there are no publicly available, peer-reviewed experimental protocols specifically for the chemical neutralization or deactivation of this compound for disposal purposes. The standard and recommended procedure is collection and subsequent destruction via incineration by a certified hazardous waste facility.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By implementing these procedures, laboratories can ensure the safe handling and disposal of this compound, protecting both researchers and the environment. Always prioritize consulting with your institution's safety professionals for guidance specific to your facility and location.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. danielshealth.com [danielshealth.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 7. cleanmanagement.com [cleanmanagement.com]
- 8. ph.health.mil [ph.health.mil]
- 9. benchchem.com [benchchem.com]
- 10. dtsc.ca.gov [dtsc.ca.gov]
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Abiraterone Decanoate
For researchers, scientists, and drug development professionals, ensuring personal safety during the handling of potent pharmaceutical compounds like Abiraterone Decanoate is paramount. Although some safety data sheets classify this compound as not a hazardous substance or mixture, it is a prodrug of Abiraterone, an active pharmaceutical ingredient with cytotoxic properties. Therefore, treating it with the same precautions as a hazardous compound is a critical safety measure. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment.
Engineering Controls and Personal Protective Equipment (PPE)
The primary method for minimizing exposure to hazardous compounds is through engineering controls, supplemented by appropriate personal protective equipment.
Engineering Controls:
-
Ventilation: All handling of this compound powder should be performed in a well-ventilated area, preferably within a certified chemical fume hood, a Class II Biological Safety Cabinet (BSC), or a containment ventilated enclosure (CVE).[1] This minimizes the risk of inhaling aerosolized particles.
-
Safety Stations: Ensure easy access to an eyewash station and a safety shower.[1]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is essential for preventing skin, eye, and respiratory exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Gloves | Wear two pairs of chemotherapy-grade nitrile gloves. The outer glove should be worn over the cuff of the lab coat or gown. Regularly inspect gloves for tears or punctures and change them frequently. |
| Body Protection | Gown/Lab Coat | A disposable, back-closing gown made of a low-lint, impervious material is recommended. Standard lab coats may not provide adequate protection. |
| Eye Protection | Safety Glasses/Goggles | Use safety glasses with side shields or chemical splash goggles to protect against splashes and airborne particles. |
| Face Protection | Face Shield | In addition to safety glasses or goggles, a face shield should be worn when there is a significant risk of splashes. |
| Respiratory Protection | Respirator | For handling powders outside of a ventilated enclosure, a NIOSH-approved N95 respirator or a higher level of respiratory protection should be used to prevent inhalation of airborne particles. |
Operational Plan for Safe Handling
A systematic workflow for handling this compound from receipt to disposal is crucial to minimize the risk of exposure.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
